molecular formula C13H18N2S B578850 Thiourea,  N-cyclohexyl-N-phenyl- CAS No. 16351-03-4

Thiourea, N-cyclohexyl-N-phenyl-

Katalognummer: B578850
CAS-Nummer: 16351-03-4
Molekulargewicht: 234.361
InChI-Schlüssel: BSFLLGAUWKIZOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, N-cyclohexyl-N-phenyl-, also known as Thiourea, N-cyclohexyl-N-phenyl-, is a useful research compound. Its molecular formula is C13H18N2S and its molecular weight is 234.361. The purity is usually 95%.
BenchChem offers high-quality Thiourea, N-cyclohexyl-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-cyclohexyl-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

16351-03-4

Molekularformel

C13H18N2S

Molekulargewicht

234.361

IUPAC-Name

1-cyclohexyl-1-phenylthiourea

InChI

InChI=1S/C13H18N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16)

InChI-Schlüssel

BSFLLGAUWKIZOT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=S)N

Synonyme

Thiourea, N-cyclohexyl-N-phenyl-

Herkunft des Produkts

United States
Foundational & Exploratory

Thiourea, N-cyclohexyl-N-phenyl-: A Technical Whitepaper on Chemical Properties, Catalytic Applications, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiourea, N-cyclohexyl-N-phenyl- (commonly designated as 1-cyclohexyl-3-phenylthiourea or CPTU) is an unsymmetrical thiourea derivative that bridges the gap between advanced macromolecular engineering and targeted drug discovery. Characterized by a unique steric profile—combining a flexible, bulky cyclohexyl ring with a planar aromatic phenyl group—CPTU serves as a privileged structural scaffold. This whitepaper systematically dissects its physicochemical properties, environmentally sustainable synthesis protocols, and its dual utility as a highly selective hydrogen-bond donor (HBD) organocatalyst and a bioactive pharmacophore.

Chemical Structure and Physicochemical Properties

The functional versatility of CPTU is fundamentally dictated by its molecular architecture. The central thiourea core (-NH-CS-NH-) acts as a potent bidentate HBD, capable of coordinating with electrophilic substrates or biological kinase hinge regions. The differential steric and electronic properties of its substituents allow for precise spatial arrangement, minimizing unwanted self-aggregation and enabling highly specific substrate binding.

Table 1: Physicochemical Properties of 1-Cyclohexyl-3-phenylthiourea

PropertyValue
IUPAC Name 1-cyclohexyl-3-phenylthiourea
CAS Registry Number 722-03-2
Molecular Formula C13H18N2S
Molecular Weight 234.36 g/mol
Melting Point 148 °C
Boiling Point 346.1 °C (at 760 mmHg)
Density 1.12 g/cm³
LogP 3.46 - 3.77
Topological Polar Surface Area (PSA) 56.15 Ų

(Data aggregated from PubChem and MOLBASE chemical property databases 12)

Synthesis Methodologies: The "On-Water" Protocol

Historically, the synthesis of unsymmetrical thioureas relied on moisture-sensitive, highly toxic transfer reagents such as phosgene or thiophosgene. However, modern sustainable chemistry has validated an "on-water" methodology that utilizes phenyl isothiocyanate and cyclohexylamine 3.

Expertise Insight (Causality): The choice of water as a solvent is not merely for environmental compliance. The reaction occurs at the organic-water interface. Interfacial hydrogen bonding between the water molecules and the transition state stabilizes developing charges, significantly lowering the activation energy compared to reactions in volatile organic compounds (VOCs). Furthermore, the hydrophobic effect drives the organic reactants together, accelerating the nucleophilic attack of the amine on the isothiocyanate.

Step-by-Step Methodology: "On-Water" Synthesis of CPTU
  • Preparation: To a two-necked round-bottom flask, add cyclohexylamine (1.0 equivalent).

  • Solvent Addition: Suspend the amine in deionized water (15 volumes; v/w based on the mass of the isothiocyanate).

  • Reagent Introduction: Add phenyl isothiocyanate (1.0 equivalent) dropwise to the stirred aqueous suspension at ambient temperature.

  • Reaction Monitoring (Self-Validating Step): Stir the heterogeneous mixture continuously. To ensure accurate TLC monitoring without water interference, remove a small aliquot of the well-stirred mixture using a pipette, dilute it with ethyl acetate, and perform TLC on the organic layer. The disappearance of the isothiocyanate spot validates reaction progression.

  • Isolation: Upon completion, the product precipitates out of the aqueous phase. Isolate via vacuum filtration.

  • Purification: Wash the crude solid with cold water and recrystallize from ethanol to yield pure 1-cyclohexyl-3-phenylthiourea (typical yield: ~92%).

Workflow N1 Reactants: Cyclohexylamine + Phenyl Isothiocyanate N2 Solvent System: Water (15 vol) Ambient Temp N1->N2 Add to flask N3 Stirring Heterogeneous Mixture N2->N3 Continuous stirring N4 TLC Monitoring (Ethyl Acetate) N3->N4 Aliquot sampling N5 Product Isolation (Filtration/Extraction) N4->N5 Reaction completion N6 1-Cyclohexyl-3-phenylthiourea (92% Yield) N5->N6 Purified product

Experimental workflow for the on-water synthesis of CPTU.

Applications in Polymer Chemistry: Organocatalytic Ring-Opening Polymerization (ROP)

In macromolecular engineering, CPTU functions as a highly effective HBD organocatalyst for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactones, lactides) to synthesize precision polyesters and polycarbonates 4.

Mechanistic Causality: The high selectivity of CPTU in ROP arises from a dual-activation mechanism. When paired with a Brønsted base, CPTU activates the cyclic monomer by donating hydrogen bonds to the monomer's carbonyl oxygen, thereby increasing its electrophilicity. Simultaneously, the base deprotonates the alcohol initiator, enhancing its nucleophilicity. The steric bulk of the cyclohexyl group is critical here: it prevents the thiourea from self-aggregating or binding too strongly to the growing polymer chain, which suppresses unwanted transesterification (chain transfer) reactions. This precise kinetic control results in polymers with extremely narrow molecular weight dispersity (Đ ≤ 1.1) 5.

ROP Thiourea 1-Cyclohexyl-3-phenylthiourea (H-Bond Donor) Monomer Cyclic Ester Monomer (e.g., Lactone) Thiourea->Monomer H-bonds to carbonyl Base Base Catalyst (e.g., Amine) Initiator Alcohol Initiator Base->Initiator Deprotonates/Activates Activation Dual Activation Complex Monomer->Activation Initiator->Activation Polymer Precision Polyester (Narrow Dispersity) Activation->Polymer Ring-Opening Propagation

Logical relationship of dual-activation ROP using CPTU.

Medicinal Chemistry and Biological Activity

Beyond catalysis, the CPTU scaffold is a privileged structure in drug development. It is extensively utilized as a ligand to synthesize transition metal complexes (e.g., Pd(II), Pt(II), Ni(II)), which exhibit profound biological activities.

Antimicrobial and Anticancer Profiling: Recent studies have demonstrated that Pd(II) and Pt(II) complexes incorporating CPTU and diamine ligands (like 1,10-phenanthroline) show potent in vitro antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli6. Furthermore, in silico ADMET profiling and in vitro assays have validated CPTU-derived metal complexes as potent anticancer agents. Specifically, these compounds exhibit high binding affinity and inhibitory effects against the BRAF(V600E) mutated protein kinase, a critical target in advanced metastatic melanoma 7. The thiourea moiety facilitates crucial hydrogen bonding within the kinase hinge region, while the cyclohexyl and phenyl rings occupy adjacent hydrophobic pockets, ensuring target specificity.

Self-Validating Assay Protocol for Kinase Inhibition
  • Complexation: Synthesize the target metal-CPTU complex and verify purity via NMR and Hirshfeld surface analysis to ensure no free ligand remains.

  • Enzyme Incubation: Incubate the purified BRAF(V600E) kinase with varying concentrations of the CPTU complex in a buffered solution containing ATP and a peptide substrate.

  • Quantification: Measure the residual kinase activity using a radiometric or fluorescence-based assay.

  • Validation: Calculate the IC50 value. Crucial self-validation: A parallel control using a known BRAF inhibitor (e.g., Vemurafenib) must be run simultaneously to validate the assay's sensitivity, dynamic range, and to normalize the inhibitory potency of the CPTU complex.

References

  • "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. ACS Publications.[Link]

  • 1-Cyclohexyl-3-phenyl-2-thiourea | C13H18N2S | CID 766306 - PubChem. National Institutes of Health. [Link]

  • 1-CYCLOHEXYL-3-PHENYL-2-THIOUREA|722-03-2 - MOLBASE Encyclopedia. MOLBASE.[Link]

  • A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society.[Link]

  • Ring-opening polymerizations using a flow reactor.
  • Synthesis, characterization, biological activity, DFT and Hirshfeld surface studies of Pd(II) and Pt(II)-1-cyclohexyl-3-phenylthiourea and amine ligands. ResearchGate.[Link]

  • Synthesis of new thiourea derivatives and metal complexes: Thermal behavior, biological evaluation, in silico ADMET profiling and molecular docking studies. ResearchGate.[Link]

Sources

Thermodynamic Stability and Phase Behavior of N-Cyclohexyl-N-Phenylthiourea: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

N-Cyclohexyl-N-phenylthiourea (also known as 1-cyclohexyl-3-phenylthiourea) is a highly versatile compound utilized extensively in coordination chemistry, organocatalysis, and pharmaceutical development. As a Senior Application Scientist, I have structured this whitepaper to decode the thermodynamic principles governing its stability, phase transitions, and reactivity. By understanding the causality behind its molecular behavior—specifically thione-thiol tautomerism and intermolecular hydrogen bonding—researchers can better optimize its use in ring-opening polymerization (ROP) and transition metal complexation.

Physicochemical Profiling & Structural Thermodynamics

The thermodynamic stability of N-cyclohexyl-N-phenylthiourea (C₁₃H₁₈N₂S) is intrinsically linked to its molecular geometry and the electronic distribution across the thiourea core [1].

Thione-Thiol Tautomerism

Thiourea derivatives exhibit a well-documented thione-thiol tautomeric equilibrium. In the solid state and under standard physiological conditions, the thione form (C=S) is thermodynamically preferred over the thiol form (C–SH) [2].

  • Causality of Stability: The thione form is stabilized by the delocalization of the nitrogen lone pairs into the empty π∗ orbital of the C=S bond. The presence of the electron-withdrawing phenyl ring further modulates this resonance, lowering the overall ground-state energy of the molecule.

  • Reactivity Implications: While the thione form dominates the thermodynamic equilibrium, the thiol tautomer acts as a highly reactive intermediate during deprotonation events, facilitating the formation of stable monoanionic or dianionic transition metal complexes[3].

Crystal Lattice & Hydrogen Bonding

The relatively high melting point of this compound is a direct macroscopic manifestation of its microscopic crystal lattice energy. The N–H protons act as strong hydrogen-bond donors, while the sulfur atom acts as a diffuse, polarizable hydrogen-bond acceptor. This creates an extensive intermolecular hydrogen-bonding network that thermodynamically locks the molecules into a rigid crystalline matrix, requiring significant thermal energy (enthalpy of fusion, ΔHf​ ) to disrupt [4].

Table 1: Key Physicochemical and Thermodynamic Data
PropertyValue / DescriptionAnalytical Implication
Molecular Weight 234.36 g/mol Standard for stoichiometric calculations [1].
Melting Point 145 °C – 148 °CIndicates high lattice stability; dictates processing temperatures [3].
Physical State Solid (Crystalline)Requires dissolution in polar aprotic solvents for homogeneous catalysis.
Tautomeric Preference Thione (C=S)Dominates IR spectra (strong C=S stretching frequency).
Hydrogen Bonding Dual N-H DonorsExcellent for electrophilic activation in organocatalysis [5].

Application Workflows and Reaction Thermodynamics

Coordination Chemistry: Metal Complexation

N-cyclohexyl-N-phenylthiourea is an excellent ligand for soft transition metals such as Pd(II), Pt(II), Cu(I), and Ag(I) [3]. According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom forms highly covalent, thermodynamically stable bonds with soft metal centers. The complexation process is highly exothermic.

Tautomerism Thione Thione Form (Thermodynamically Stable) Thiol Thiol Form (Reactive Intermediate) Thione->Thiol Tautomerization (Equilibrium) Complex Stable Metal-Thiourea Complex (Exothermic Binding) Thione->Complex Neutral Ligand Coordination Thiol->Complex Deprotonation & Anionic Coordination Metal Transition Metal (e.g., Pd, Pt, Cu) Metal->Complex Soft-Soft Interaction

Caption: Thermodynamic pathways of thione-thiol tautomerism and subsequent metal coordination.

Organocatalysis: Ring-Opening Polymerization (ROP)

In polymer chemistry, 1-cyclohexyl-3-phenylthiourea is utilized as a hydrogen-bond-donating organocatalyst for the ROP of cyclic esters (e.g., lactides and lactones) [5]. The thermodynamic driving force of ROP is the release of ring strain. The thiourea catalyst lowers the activation energy ( Ea​ ) by simultaneously donating two hydrogen bonds to the carbonyl oxygen of the monomer, increasing its electrophilicity without permanently consuming the catalyst.

ROP TU N-Cyclohexyl-N-phenylthiourea (H-Bond Donor) Activation Electrophilic Activation via Dual H-Bonding TU->Activation Donates H-Bonds Monomer Cyclic Ester Monomer (High Ring Strain) Monomer->Activation Accepts H-Bonds Polymer Ring-Opened Polymer (Thermodynamically Favored) Activation->Polymer Ring Opening Initiator Nucleophilic Initiator (e.g., Alcohol) Initiator->Polymer Nucleophilic Attack

Caption: Mechanism of electrophilic activation via thiourea hydrogen bonding in ROP.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to confirm thermodynamic data accuracy.

Protocol A: Determination of Melting Point and Enthalpy of Fusion via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for quantifying the thermal stability and melting kinetics of thiourea derivatives.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation): Run a high-purity Indium standard to calibrate the temperature axis and heat flow signal. The melting onset of Indium must read 156.6±0.2 °C.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of N-cyclohexyl-N-phenylthiourea into a standard aluminum DSC pan. Crimp the lid tightly to ensure optimal thermal contact. Prepare an empty crimped aluminum pan as the reference.

  • Purge Gas Setup: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Profiling: Program the DSC to equilibrate at 25 °C, hold for 3 minutes to establish a stable baseline, and then heat at a constant rate of 10 °C/min up to 200 °C.

  • Data Analysis: Identify the sharp endothermic peak. Calculate the extrapolated onset temperature (which represents the true thermodynamic melting point, typically 145–148 °C) [3]. Integrate the area under the peak to determine the enthalpy of fusion ( ΔHf​ ).

    • Causality Check: A broad peak or an onset significantly lower than 145 °C indicates the presence of impurities or residual solvent disrupting the crystal lattice.

Protocol B: Synthesis and Thermodynamic Evaluation of Pd(II) Complexes

This protocol outlines the synthesis of a thermodynamically stable square-planar Pd(II) complex using the thiourea ligand, a process driven by the high binding affinity of sulfur to palladium [3].

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 mmol of Palladium(II) chloride ( PdCl2​ ) in 10 mL of a 1:1 mixture of acetonitrile and distilled water. Stir until completely dissolved.

  • Ligand Addition: In a separate vial, dissolve 2.0 mmol of N-cyclohexyl-N-phenylthiourea in 15 mL of warm absolute ethanol. Add this ligand solution dropwise to the Pd(II) solution under continuous magnetic stirring.

  • Thermodynamic Reflux: Heat the reaction mixture to 60 °C and reflux for 4 hours.

    • Causality Check: The formation of a distinct precipitate (often yellow/orange) indicates the successful, exothermic formation of the metal-ligand complex, as the new complex has lower solubility than the free precursors.

  • Isolation: Cool the mixture to room temperature. Isolate the solid precipitate via vacuum filtration. Wash the filter cake sequentially with cold ethanol and diethyl ether to remove unreacted ligand.

  • Validation via FT-IR: Dry the complex under vacuum. Perform FT-IR spectroscopy.

    • Self-Validation: Compare the spectra of the free ligand and the complex. A shift in the C=S stretching frequency (typically found around 800-1100 cm⁻¹) to a lower wavenumber confirms that electron density has been successfully donated from the sulfur atom to the Pd(II) center, validating the thermodynamic stability of the coordination bond.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 766306, 1-Cyclohexyl-3-phenyl-2-thiourea". PubChem. URL:[Link]

  • ResearchGate. "Thiourea monoanion and dianion complexes of rhodium(III) and ruthenium(II)". URL:[Link]

  • Khalaf, W. H., et al. (2024). "Synthesis, characterization, biological activity, DFT and Hirshfeld surface studies of Pd(II) and Pt(II)-1-cyclohexyl-3-phenylthiourea and amine ligands". ResearchGate. URL:[Link]

  • MOLBASE Encyclopedia. "1-CYCLOHEXYL-3-PHENYL-2-THIOUREA | 722-03-2". MOLBASE. URL:[Link]

  • Lin, B. (Stanford University). "NEW ORGANOCATALYTIC APPROACHES FOR THE SYNTHESIS OF FUNCTIONAL POLYESTERS AND POLYCARBONATES". Stanford University Stacks. URL:[Link]

An In-depth Technical Guide to the Receptor Binding Affinity of N-Cyclohexyl-N'-phenyl-thiourea Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them compelling scaffolds in medicinal chemistry and drug discovery.[1][2] Among these, N-cyclohexyl-N'-phenyl-thiourea derivatives have emerged as a subclass of significant interest due to their potential to modulate the activity of various key physiological receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of these compounds, focusing on their interactions with therapeutically relevant targets. We will delve into the underlying principles of their synthesis, the methodologies for evaluating their binding characteristics, and the structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of N-cyclohexyl-N'-phenyl-thiourea derivatives.

The core structure, characterized by a thiocarbonyl group flanked by two nitrogen atoms, allows for diverse substitutions on the N-cyclohexyl and N'-phenyl rings. These modifications significantly influence the physicochemical properties and, consequently, the receptor binding profiles of the resulting molecules. The exploration of these derivatives has led to the identification of compounds with promising activities, particularly in the realms of oncology and immunology.

Key Receptor Targets and Mechanisms of Action

Research has identified several key protein targets for N-cyclohexyl-N'-phenyl-thiourea and related derivatives, including the Epidermal Growth Factor Receptor (EGFR), Toll-Like Receptor 2 (TLR2), and the Transient Receptor Potential Vanilloid 1 (TRPV1).

Epidermal Growth Factor Receptor (EGFR) and HER-2

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[3][4] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer drug development.[3] Several studies have indicated that thiourea derivatives can act as inhibitors of EGFR and the closely related Human Epidermal Growth Factor Receptor 2 (HER-2).[2][4] The inhibitory action is thought to occur at the intracellular tyrosine kinase domain, preventing the autophosphorylation and subsequent activation of downstream signaling pathways that drive tumor growth.[1][5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding P_Tyr Receptor Dimerization & Autophosphorylation EGFR->P_Tyr Activation Thiourea Derivative Thiourea Derivative Thiourea Derivative->P_Tyr Inhibition Grb2/Sos Grb2/Sos P_Tyr->Grb2/Sos PI3K PI3K P_Tyr->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Angiogenesis ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival

Caption: EGFR Signaling Pathway Inhibition by Thiourea Derivatives.

Toll-Like Receptor 2 (TLR2)

Toll-Like Receptor 2 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) on various microbes.[5] Activation of TLR2 triggers a signaling cascade that leads to the production of inflammatory cytokines and the activation of adaptive immunity. Some bisarylthiourea derivatives have been identified as potent agonists of human TLR2, suggesting their potential as immunomodulators.[6] These compounds can selectively activate TLR2/TLR1 or TLR2/TLR6 heterodimers, leading to nuanced immune responses.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thiourea Agonist Thiourea Agonist TLR2_TLR1_6 TLR2/1 or TLR2/6 Heterodimer Thiourea Agonist->TLR2_TLR1_6 Binding & Activation MyD88 MyD88 TLR2_TLR1_6->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK MAPK Pathway TAK1->MAPK NF_kB NF-κB Activation IKK_Complex->NF_kB Cytokine_Production Pro-inflammatory Cytokine Production NF_kB->Cytokine_Production MAPK->Cytokine_Production

Caption: TLR2 Agonism by Thiourea Derivatives.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1, also known as the capsaicin receptor, is a non-selective cation channel involved in the detection and regulation of pain and body temperature.[2][7] It is activated by various stimuli, including heat, protons, and certain endogenous lipids. Several thiourea derivatives have been developed as potent and selective antagonists of TRPV1, demonstrating their potential as novel analgesic agents.[8] These antagonists are thought to compete with capsaicin for its binding site on the receptor.[9]

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Capsaicin_Heat_Protons Capsaicin / Heat / Protons TRPV1_Channel TRPV1 Ion Channel Capsaicin_Heat_Protons->TRPV1_Channel Activation Ca_Influx Ca²⁺ Influx TRPV1_Channel->Ca_Influx Thiourea_Antagonist Thiourea_Antagonist Thiourea_Antagonist->TRPV1_Channel Antagonism Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transduction Depolarization->Pain_Signal

Caption: TRPV1 Antagonism by Thiourea Derivatives.

Synthesis of N-Cyclohexyl-N'-phenyl-thiourea Derivatives

The synthesis of N-cyclohexyl-N'-phenyl-thiourea derivatives is typically achieved through a straightforward and versatile multi-component reaction (MCR) or a two-step, one-pot procedure.[6][10] Understanding the synthetic route is crucial for generating a library of analogs for structure-activity relationship (SAR) studies.

Exemplary Synthesis Protocol: N-Cyclohexyl-N'-phenylthiourea

This protocol describes a general method for the synthesis of the parent compound, which can be adapted for various substituted analogs by using the appropriate starting materials.

Materials and Reagents:

  • Cyclohexylamine

  • Phenyl isothiocyanate

  • Anhydrous solvent (e.g., acetone, tetrahydrofuran (THF))

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottom flask)

  • Cooling bath (e.g., ice-water bath)

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 equivalent) in the anhydrous solvent.

  • Nucleophilic Addition: Cool the solution in an ice-water bath. Slowly add a solution of cyclohexylamine (1.0 equivalent) in the same anhydrous solvent to the stirred solution of phenyl isothiocyanate.

  • Reaction: Allow the reaction mixture to stir at room temperature for a specified period (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation. Collect the crude product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-cyclohexyl-N'-phenylthiourea.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][11]

Synthesis_Workflow Start Start Dissolve_Isothiocyanate Dissolve Phenyl Isothiocyanate in Anhydrous Solvent Start->Dissolve_Isothiocyanate Add_Amine Slowly Add Cyclohexylamine Solution Dissolve_Isothiocyanate->Add_Amine Stir_React Stir at Room Temperature Add_Amine->Stir_React Monitor_TLC Monitor Reaction by TLC Stir_React->Monitor_TLC Precipitate_Filter Precipitate and Filter Crude Product Monitor_TLC->Precipitate_Filter Reaction Complete Recrystallize Recrystallize for Purification Precipitate_Filter->Recrystallize Characterize Characterize Product (NMR, IR, MS) Recrystallize->Characterize End End Characterize->End

Caption: General Synthesis Workflow for N-Cyclohexyl-N'-phenyl-thiourea.

Methodologies for Assessing Receptor Binding Affinity

A variety of in vitro and in silico techniques are employed to determine the receptor binding affinity of N-cyclohexyl-N'-phenyl-thiourea derivatives. These methods provide quantitative data that are essential for SAR studies and lead optimization.

In Silico Methods: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[3] It provides insights into the binding mode and can estimate the binding affinity (scoring functions). This method is invaluable for initial screening of compound libraries and for rationalizing observed SAR. For thiourea derivatives targeting EGFR, docking studies have helped to identify key interactions with amino acid residues in the ATP-binding site of the kinase domain.[5]

In Vitro Methods: Binding Assays

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[12] These assays involve the use of a radiolabeled ligand (e.g., with ³H or ¹²⁵I) that has a high affinity for the target receptor. The assay measures the ability of a test compound (the N-cyclohexyl-N'-phenyl-thiourea derivative) to compete with the radioligand for binding to the receptor.

Generalized Radioligand Binding Assay Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or tissue homogenates).

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: Separate the bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[13][14] In a typical SPR experiment, the receptor protein is immobilized on a sensor chip, and a solution containing the test compound is flowed over the surface. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Generalized SPR Protocol for Small Molecule-Receptor Interaction:

  • Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., CM5) and immobilize the purified receptor protein onto the surface using a suitable coupling chemistry (e.g., amine coupling).[13]

  • Analyte Preparation: Prepare a series of dilutions of the N-cyclohexyl-N'-phenyl-thiourea derivative in a suitable running buffer.

  • Interaction Analysis: Inject the different concentrations of the analyte over the immobilized receptor surface and a reference surface (without the receptor). Monitor the association and dissociation phases in real-time.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution that removes the bound analyte without denaturing the immobilized receptor.

  • Data Analysis: Analyze the resulting sensorgrams to determine the kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and the equilibrium dissociation constant (Kd = kd/ka).[14]

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of N-cyclohexyl-N'-phenyl-thiourea derivatives is highly dependent on the nature and position of substituents on both the cyclohexyl and phenyl rings. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key SAR Insights:
  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring significantly influence receptor binding. For EGFR inhibitors, electron-withdrawing groups can enhance activity.[3] In the case of TLR2 agonists, the nature of the substituent on the phenyl ring can switch the selectivity between TLR2/1 and TLR2/6 heterodimers.[6]

  • The Cyclohexyl Moiety: The cyclohexyl group often contributes to the lipophilicity of the molecule, which can be important for cell permeability and interaction with hydrophobic pockets in the receptor binding site.

  • The Thiourea Linker: The thiourea moiety is a key pharmacophore, capable of forming crucial hydrogen bonds with the receptor. Its structural integrity is generally essential for activity.

Quantitative Data Summary

While specific Ki or Kd values for N-cyclohexyl-N'-phenyl-thiourea derivatives are not extensively reported in publicly available literature, IC₅₀ and EC₅₀ values from cellular assays provide valuable information on their functional potency.

Derivative ClassTarget ReceptorAssay TypePotency (IC₅₀ / EC₅₀)Reference
N-Benzoyl-N'-phenylthiourea AnalogsEGFRCytotoxicity (MCF-7 cells)0.07 mM - 0.42 mM[3]
Bisarylthiourea DerivativesTLR2Reporter Gene Assay (HEK-Blue™ hTLR2)EC₅₀ ≈ 6.6 µM[6]
N,N',N"-Trisubstituted ThioureasTRPV1⁴⁵Ca²⁺ Influx AssayIC₅₀ ≈ 0.32 µM[15]

Conclusion and Future Directions

N-cyclohexyl-N'-phenyl-thiourea derivatives represent a promising class of compounds with the potential to modulate key receptors involved in cancer, immunity, and pain. Their synthetic accessibility and the tunability of their structure make them an attractive scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of their receptor binding affinity, including the key receptor targets, methods for assessing binding, and the structure-activity relationships that govern their activity.

Future research in this area should focus on obtaining more direct quantitative binding data (Ki and Kd values) for a wider range of N-cyclohexyl-N'-phenyl-thiourea derivatives against their identified targets. This will enable more precise SAR elucidation and facilitate the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties. Further exploration of their mechanisms of action and in vivo efficacy will be crucial for translating their therapeutic potential into clinical applications.

References

  • Moroșan, A., Găină, L., Moldovan, C., Bork-Balas, T., Oniga, O., & Pirnau, A. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. [Link]

  • BenchChem. (2025). Structure-Activity Relationship of Thiourea Derivatives: A Comparative Guide Centered on N-(2-ethylhexyl)-N'-(phenylmethyl)thiourea. BenchChem.
  • Arafa, W. A., El-Sayed, M. A., & Hassan, A. A. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6126-6136. [Link]

  • Kesuma, D., et al. (2023). INVESTIGATING METHYL AND NITRO SUBSTITUENTS AFFECT IN PARA POSITION ON N-BENZOYL-N'- PHENYLTHIOUREA COMPOUNDS AS POTENTIAL TREATMENTS FOR BREAST CANCER. RASĀYAN Journal of Chemistry, 16(4), 2333-2339.
  • Purwanto, B. T., et al. (2018). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Tropical Journal of Pharmaceutical Research, 17(1), 77-83.
  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-218.
  • Kesuma, D., Santosa, H., Nasyanka, A. L., & Ruswanto, R. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. RASĀYAN Journal of Chemistry, 14(4), 2698-2704. [Link]

  • Google Patents. (1994). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.
  • Gurbanov, A. V., & Aghayan, U. M. (2024). bioactivity of n-substituted cyclic derivatives of thiourea and phenylthiourea: from simplicity to complexity. Bio-chemical and bio-physical research, 1(1), 1-10.
  • Sbardella, D., et al. (2020). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. International Journal of Molecular Sciences, 21(23), 9099. [Link]

  • Palkar, R., et al. (2016). TRPV1: A Target for Rational Drug Design. Pharmaceuticals, 9(3), 42. [Link]

  • Chandrakanth, S., et al. (2026). Bisarylthiourea comprising cycloalkyl-thiophene-3-carboxylate derivatives as potential Human Toll-Like Receptor (TLR)
  • Chiacchio, M. A., et al. (2019). SPR binding analysis on the EGFR-containing biosensor. Exemplificative sensorgrams showing the binding of EGF.
  • Al-Ostoot, F. H., et al. (2026). Thiourea Derivatives for the Potential Treatment of Lung Cancer via the Inhibition of EGFR and Efflux Pumps: Synthesis, In Silico, and In Vitro Studies.
  • Moore, M. L., & Crossley, F. S. (1941). α-PHENYLTHIOUREA. Organic Syntheses, 21, 81. [Link]

  • Gonzalez-Gutierrez, G., et al. (2022). Structural models of thiourea analogues as TRPV1 antagonists.
  • Niculaua, M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59.
  • Google Patents. (1997).
  • Lee, D. W., et al. (2015). Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules. PLoS ONE, 10(2), e0117779. [Link]

  • El-Gamal, M. I., et al. (2021). Prediction of Novel TRPV1 Antagonist: A Combination of 3D-QSAR, Molecular Docking, MD Simulations and ADMET Prediction. Current Drug Discovery Technologies, 18(4), 548-563.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1735-1747.
  • Suzuki, Y., et al. (2021). Comparative Analysis of Single-Molecule Dynamics of TRPV1 and TRPV4 Channels in Living Cells. International Journal of Molecular Sciences, 22(16), 8473. [Link]

  • Patel, A., & Singh, R. K. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts, 11(3), d657-d663.
  • VCU Scholars Compass. (2009). BINDING STUDIES OF EPIDERMAL GROWTH FACTOR RECEPTOR TARGETED COMPOUNDS USING SURFACE PLASMON RESONANCE.
  • Appendino, G., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Journal of Medicinal Chemistry, 65(17), 11436-11457.
  • Li, J., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1478-1488.
  • Li, J., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enh. Semantic Scholar.
  • Mandegary, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(1), 107-114.
  • Lee, J., et al. (2003). Synthesis of N,N',N"-trisubstituted thiourea derivatives and their antagonist effect on the vanilloid receptor. Bioorganic & Medicinal Chemistry Letters, 13(4), 647-651.

Sources

Crystal Structure and X-Ray Diffraction Analysis of 1-Cyclohexyl-3-phenylthiourea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclohexyl-3-phenylthiourea (CAS 722-03-2) is an unsymmetrically substituted thiourea derivative that has garnered significant attention in agrochemical development, medicinal chemistry, and coordination chemistry. As a versatile bidentate or monodentate ligand, its structural conformation dictates its reactivity and biological efficacy. This technical guide provides an in-depth analysis of its synthesis, crystal structure, supramolecular assembly, and X-ray diffraction (XRD) characteristics. By examining the causality behind its solid-state packing and experimental methodologies, this whitepaper serves as an authoritative resource for researchers and drug development professionals.

Chemical Context and Physicochemical Profile

Thiourea derivatives are characterized by their robust hydrogen-bonding capabilities and structural flexibility. 1-Cyclohexyl-3-phenylthiourea features a rigid phenyl ring and a flexible cyclohexyl ring flanking a highly polar thiourea core. This structural dichotomy allows it to act as an excellent model for studying steric effects on supramolecular assembly and transition metal complexation[1][2].

Table 1: Physicochemical and Molecular Properties
PropertyValue / Description
IUPAC Name 1-cyclohexyl-3-phenylthiourea
Molecular Formula C13H18N2S
Molecular Weight 234.36 g/mol
CAS Registry Number 722-03-2
Melting Point 142–144 °C
Physical Appearance White solid
Topological Polar Surface Area 56.2 Ų

Data aggregated from PubChem and primary literature[3][4].

Synthesis and Crystallization Causality

The synthesis of 1-cyclohexyl-3-phenylthiourea relies on the nucleophilic addition of cyclohexylamine to phenyl isothiocyanate.

Mechanistic Causality: The reaction is highly atom-economical. Cyclohexylamine acts as a strong nucleophile, attacking the electrophilic carbon of the isothiocyanate. The reaction is deliberately performed at room temperature in aprotic or mildly polar solvents (such as dichloromethane or ethanol) to prevent the thermally induced elimination of hydrogen sulfide, which would prematurely yield a carbodiimide byproduct[5].

Crystallization Causality: To obtain single crystals suitable for X-ray diffraction, slow evaporation from an ethanol solution is utilized. Ethanol provides moderate solubility for the compound. As the solvent slowly evaporates isothermally, the solution crosses the metastable zone into supersaturation at a highly controlled rate. This slow kinetic regime allows the molecules to orient themselves via directional N-H...S hydrogen bonds, favoring the growth of a highly ordered crystalline lattice rather than precipitating as an amorphous kinetic trap[1].

G Start Cyclohexylamine + Phenyl Isothiocyanate Solvent Dichloromethane / Ethanol (Room Temp, 2h) Start->Solvent Nucleophilic Addition Crude Crude 1-Cyclohexyl-3- phenylthiourea Solvent->Crude Solvent Evaporation Purification Dissolution in Ethanol (Near Saturation) Crude->Purification Recrystallization Prep Evaporation Isothermal Slow Evaporation Purification->Evaporation Controlled Nucleation Crystal Single Crystals Suitable for SC-XRD Evaporation->Crystal Thermodynamic Growth

Workflow for the synthesis and crystallization of 1-cyclohexyl-3-phenylthiourea.

X-Ray Diffraction Analysis and Structural Conformation

Single-crystal X-ray diffraction (SC-XRD) provides the definitive 3D architecture of the molecule. The crystal structure of 1-cyclohexyl-3-phenylthiourea was definitively solved and refined by Ramnathan et al., revealing critical conformational preferences[1].

Conformation and Stereochemistry

In the solid state, the cyclohexane ring adopts a classic, thermodynamically stable chair conformation . The molecule adopts a cis-trans configuration with respect to the central thiourea moiety. This specific geometry minimizes steric clash between the bulky cyclohexyl group and the phenyl ring while maximizing the exposure of the N-H protons and the thione sulfur for intermolecular bonding[1].

The structural rigidity of the thiourea core is evident from the dihedral angle between the plane of the thiourea moiety and the phenyl ring, which is measured at 56.1 (1)° . This twist breaks the extended π-conjugation slightly but is energetically compensated by the optimization of crystal packing forces[1].

Table 2: Key Crystallographic and Structural Features
Structural ParameterObservation / Value
Cyclohexane Conformation Chair conformation
Thiourea Configuration cis-trans geometry
Dihedral Angle (Thiourea/Phenyl) 56.1 (1)°
Primary Intermolecular Force N-H...S hydrogen bonds
Lattice Architecture 2D layers parallel to the bc plane

Data derived from Acta Crystallographica Section C[1].

Supramolecular Assembly and Hirshfeld Surface Analysis

The macroscopic physical properties of 1-cyclohexyl-3-phenylthiourea (such as its melting point and solubility) are direct manifestations of its supramolecular assembly.

Hydrogen Bonding Network: The molecules are linked by robust N-H...S intermolecular hydrogen bonds. Because the molecule adopts a cis-trans configuration, these hydrogen bonds propagate directionally, linking the molecules into infinite two-dimensional layers that lie parallel to the bc crystallographic plane[1].

Hirshfeld Surface and DFT Insights: Recent computational studies utilizing Hirshfeld surface analysis and Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level have further decoded this assembly. The analysis reveals that beyond primary hydrogen bonding, the lattice is stabilized by secondary C-S...π interactions . The combination of these forces results in the formation of centrosymmetric dimers, which act as the fundamental building blocks of the extended 2D layers[2].

G Monomer 1-Cyclohexyl-3-phenylthiourea (cis-trans configuration) H_Bond Intermolecular N-H...S Hydrogen Bonding Monomer->H_Bond Primary Force Pi_Int C-S...π Interactions (Hirshfeld Surface) Monomer->Pi_Int Secondary Force Dimers Centrosymmetric Dimers H_Bond->Dimers Dimerization Pi_Int->Dimers Lattice Stabilization Lattice 2D Layers Parallel to bc-plane Dimers->Lattice Supramolecular Assembly

Supramolecular assembly pathway of 1-cyclohexyl-3-phenylthiourea in the solid state.

Applications in Coordination Chemistry

Beyond its role as an agrochemical agent, 1-cyclohexyl-3-phenylthiourea is a highly effective ligand in transition metal chemistry. It readily coordinates to Pd(II) and Pt(II) centers. In mixed-ligand complexes (e.g., with 2,2'-bipyridyl or 1,10-phenanthroline), the thiourea coordinates via the sulfur atom after the abstraction of a proton, forming highly stable, biologically active complexes. These metal complexes have demonstrated significant in vitro antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, often outperforming the free ligand[2][6].

Self-Validating Experimental Protocols

Protocol 1: Synthesis and Spectroscopic Validation

This protocol incorporates self-validating checkpoints to ensure high purity prior to crystallization.

  • Reaction Setup: Dissolve 10.0 mmol of cyclohexylamine in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Slowly add 10.0 mmol of phenyl isothiocyanate dropwise over 10 minutes at 0 °C to control the exothermic nucleophilic attack.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the high-Rf isothiocyanate spot validates reaction completion.

  • Isolation: Evaporate the DCM under reduced pressure to yield the crude white solid. Wash with cold hexane to remove unreacted starting materials.

  • Validation Checkpoint 2 (NMR): Dissolve a small aliquot in DMSO-d6. Confirm product identity via ¹H NMR: look for the characteristic highly deshielded N-H singlet at δ 9.34 ppm and the CH-N multiplet at δ 4.10 ppm[7].

Protocol 2: Single-Crystal X-Ray Diffraction Workflow
  • Crystal Selection: Under a polarized light microscope, select a transparent, defect-free single crystal (approximate dimensions 0.2 × 0.2 × 0.3 mm) exhibiting uniform extinction.

  • Mounting: Mount the crystal on a glass fiber using inert perfluorinated polyether oil to prevent atmospheric degradation and secure it in the cold nitrogen stream (typically 100–298 K) of the diffractometer.

  • Data Collection: Utilize a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Causality: Mo Kα is chosen over Cu Kα to minimize X-ray absorption effects caused by the sulfur atom, ensuring high-resolution data[1].

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXS) to locate the heavy atoms (S, N, C).

  • Refinement: Refine the structure by full-matrix least-squares on F² (e.g., SHELXL). Locate all hydrogen atoms from difference Fourier maps and refine them isotropically to accurately map the N-H...S hydrogen bonding network[1].

References

  • 1-Cyclohexyl-3-phenyl-2-thiourea | C13H18N2S | CID 766306 - PubChem. National Center for Biotechnology Information.3

  • 1-Cyclohexyl-3-phenylthiourea. Ramnathan, A., Sivakumar, K., Subramanian, K., Srinivasan, N., Ramadas, K., & Fun, H. K. (1996). Acta Crystallographica Section C Crystal Structure Communications, 52(3), 656-658. 1

  • Synthesis, characterization, biological activity, DFT and Hirshfeld surface studies of Pd(II) and Pt(II)-1-cyclohexyl-3-phenylthiourea and amine ligands. Khalaf, W. H., et al. (2024). Bulletin of the Chemical Society of Ethiopia. 2

  • Synthetic studies towards aryl-(4-aryl-4H-[1,2,4]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics. PMC / National Institutes of Health.5

  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development - ACS Publications.7

Sources

Spectroscopic Characterization of N-Cyclohexyl-N'-phenylthiourea: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Cyclohexyl-N'-phenylthiourea (also known as 1-cyclohexyl-3-phenylthiourea, C₁₃H₁₈N₂S) is an unsymmetrical thiourea derivative of significant interest in coordination chemistry, organocatalysis, and drug development[1]. The dual presence of a rigid, electron-withdrawing aromatic phenyl ring and a flexible, electron-donating aliphatic cyclohexyl moiety creates a unique electronic asymmetry across the thiourea core.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we explore the causality behind spectroscopic behaviors and establish self-validating experimental protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Experimental Methodology & Protocols

To ensure reproducible and high-fidelity data, analytical protocols must be treated as self-validating systems. The following methodologies detail the critical steps and the physical rationale behind each choice.

Protocol 1: NMR Spectroscopy Sample Preparation & Acquisition
  • Sample Weighing: Accurately weigh 5–10 mg of high-purity (>95%).

  • Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is explicitly chosen over non-polar solvents like CDCl₃. Thioureas exhibit strong intermolecular hydrogen bonding, which can lead to poor solubility and line broadening in non-polar media. DMSO disrupts these hydrogen bonds, yielding sharp, well-resolved N-H signals. Furthermore, DMSO prevents the rapid chemical exchange of protons that would otherwise obscure the distinct N-H environments[2].

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Acquisition: Acquire ¹H NMR spectra at 400 MHz and ¹³C NMR spectra at 100 MHz at 298 K[2].

    • Self-Validation Check: The integration of the ¹H NMR spectrum must sum exactly to 18 protons. The presence of exactly two distinct N-H signals (each integrating to 1H) validates the unsymmetrical nature of the molecule and confirms the absence of rapid proton exchange.

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and run a background scan to establish a baseline.

  • Sample Application: Place 1–2 mg of the solid crystalline sample directly onto the crystal[3].

  • Pressure Application: Engage the ATR anvil to apply uniform pressure to the sample.

    • Causality: Intimate optical contact between the crystal and the sample is required for the evanescent wave to penetrate the solid. Insufficient pressure leads to a low signal-to-noise ratio and heavily distorted peak intensities, particularly in the high-frequency N-H stretching region.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 accumulations[4].

    • Self-Validation Check: The complete absence of a peak in the 2500–2600 cm⁻¹ region (S-H stretch) validates that the compound exists exclusively in the thione form in the solid state.

Workflow Start Synthesized 1-Cyclohexyl-3-phenylthiourea SamplePrep Sample Preparation (Purity Check >95%) Start->SamplePrep NMR_Branch NMR Spectroscopy (DMSO-d6) SamplePrep->NMR_Branch IR_Branch FT-IR Spectroscopy (ATR / KBr Pellet) SamplePrep->IR_Branch NMR_1H 1H NMR: Identify NH, Aromatic, Cyclohexyl NMR_Branch->NMR_1H NMR_13C 13C NMR: Identify C=S, C-N, Aliphatic C NMR_Branch->NMR_13C IR_Bands IR: N-H (~3200 cm⁻¹) C=S (~1550 cm⁻¹) IR_Branch->IR_Bands Validation Cross-Validation & Structural Confirmation NMR_1H->Validation NMR_13C->Validation IR_Bands->Validation

Workflow for the spectroscopic characterization of 1-cyclohexyl-3-phenylthiourea.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Analysis

The electronic asymmetry of N-cyclohexyl-N'-phenylthiourea is perfectly captured in its NMR spectra[5]. The phenyl ring acts as an electron-withdrawing group via resonance, strongly deshielding its adjacent N-H proton. Conversely, the cyclohexyl group is electron-donating via induction, shielding its respective N-H proton[2].

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)IntegrationAssignmentCausality / Structural Rationale
¹H 9.34Singlet (s)1HPhenyl-NHDeshielded heavily by the electron-withdrawing phenyl ring.
¹H 7.62Doublet (d), J = 8.01HCyclohexyl-NHShielded by the aliphatic ring; split by the adjacent CH proton.
¹H 7.49–7.03Multiplets (m)5HAromatic C-HCharacteristic resonance of the monosubstituted benzene ring.
¹H 4.10Multiplet (m)1HCyclohexyl CH-NDeshielded due to direct attachment to the electronegative nitrogen.
¹H 1.92–1.10Multiplets (m)10HCyclohexyl CH₂Standard aliphatic envelope for the rigid chair conformation.
¹³C 179.66Singlet-C=S (Thiourea)Highly deshielded by the C=S double bond and two adjacent nitrogens.
¹³C 140.06Singlet-Aromatic C1 (ipso)Deshielded by direct attachment to the thiourea nitrogen.
¹³C 128.88–123.10Singlets-Aromatic C2-C6Standard aromatic carbon resonances.
¹³C 52.57Singlet-Cyclohexyl C1Shifted downfield relative to standard alkanes due to the C-N bond.
¹³C 32.35–24.30Singlets-Cyclohexyl CH₂Aliphatic carbons of the cyclohexyl ring.
FT-IR Vibrational Analysis

Infrared spectroscopy provides orthogonal validation of the functional groups[5]. The thiourea moiety is characterized by complex vibrational coupling, meaning pure "C=S" or "C-N" stretches rarely exist in isolation; instead, they mix to form characteristic thioamide bands[4].

Table 2: FT-IR Vibrational Assignments (Solid ATR)

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment / Causality
~3200–3300Strong, BroadN-H StretchBroadened significantly due to extensive intermolecular hydrogen bonding in the solid state.
~3050WeakC-H Stretch (sp²)Aromatic C-H stretching from the phenyl ring.
~2930, 2850MediumC-H Stretch (sp³)Asymmetric and symmetric stretching of the cyclohexyl methylene groups.
~1540–1570StrongN-H Bend / C-N Stretch"Thioamide II" band. Arises from the coupling of C-N stretching and N-H bending.
~1340MediumC=S / C-N Stretch"Thioamide I" band. Mixed vibrational mode characteristic of the N-C(=S)-N system.
~700StrongC=S Stretch / Out-of-planeOften associated with the C=S bond and aromatic out-of-plane bending.

Mechanistic Insights: Thione-Thiol Tautomerism

A critical question in the characterization of thioureas is their tautomeric state. N-cyclohexyl-N'-phenylthiourea can theoretically exist as a thione (C=S) or a thiol (C-SH). Spectroscopic evidence overwhelmingly confirms the thione form is the exclusive tautomer in both the solid state and in polar aprotic solvents like DMSO[1].

  • NMR Evidence: The ¹H NMR spectrum shows two distinct N-H protons and lacks an S-H proton signal (which would typically be found around 4.0 ppm). The ¹³C NMR shift at ~179.6 ppm is characteristic of a C=S double bond, whereas a C-S single bond would appear significantly upfield (~150 ppm)[5].

  • IR Evidence: The FT-IR spectrum lacks any absorption in the 2500–2600 cm⁻¹ region, which is the diagnostic window for S-H stretching[4].

Tautomerism Thione Thione Form (Dominant in Solid/DMSO) Evidence_NMR 1H NMR Evidence: NH protons present (~9.3 ppm) No S-H proton (~4.0 ppm) Thione->Evidence_NMR Evidence_13C 13C NMR Evidence: C=S peak ~179 ppm (Not C-S ~150 ppm) Thione->Evidence_13C Evidence_IR FT-IR Evidence: Strong N-H stretch (~3200 cm⁻¹) No S-H stretch (~2500 cm⁻¹) Thione->Evidence_IR Thiol Thiol Form (Minor/Absent) Thiol->Evidence_NMR Contradicts Thiol->Evidence_13C Contradicts Thiol->Evidence_IR Contradicts Conclusion Confirmed: Compound exists exclusively as Thione tautomer Evidence_NMR->Conclusion Evidence_13C->Conclusion Evidence_IR->Conclusion

Spectroscopic evidence confirming the thione tautomeric state over the thiol form.

Conclusion

The robust spectroscopic characterization of N-cyclohexyl-N'-phenylthiourea relies on understanding the causality behind solvent selection, sample preparation, and vibrational coupling. By utilizing DMSO-d₆ for NMR to arrest proton exchange and applying proper ATR-IR techniques to ensure optical contact, researchers can generate self-validating datasets that unequivocally confirm the compound's structure, purity, and thione tautomeric state.

References

  • Title: “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas | Organic Process Research & Development - ACS Publications Source: acs.org URL: [Link]

  • Title: (PDF) Synthesis, characterization, biological activity, DFT and Hirshfeld surface studies of Pd(II) and Pt(II)-1-cyclohexyl-3-phenylthiourea and amine ligands - ResearchGate Source: researchgate.net URL: [Link]

  • Title: 1-Cyclohexyl-3-phenyl-2-thiourea | C13H18N2S | CID 766306 - PubChem Source: nih.gov URL: [Link]

  • Title: Optimized geometrical structures of Cmpy and its complexes with atomic numbering. Source: researchgate.net URL: [Link]

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Evaluation of Thiourea, N-cyclohexyl-N-phenyl- as a Targeted Antiplatelet Agent

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Compound of Interest: Thiourea, N-cyclohexyl-N-phenyl- (Synonyms: 1-cyclohexyl-3-phenylthiourea; CAS: 722-03-2)[1][2]

Scientific Rationale & Mechanistic Causality

The development of novel antiplatelet agents is heavily focused on overcoming the pharmacokinetic limitations and hemorrhagic adverse effects of classical drugs like aspirin or clopidogrel[3]. Recently, N,N′ -disubstituted thiourea derivatives have emerged as highly potent, selective inhibitors of platelet aggregation[4].

Thiourea, N-cyclohexyl-N-phenyl- serves as a prime candidate for in vitro evaluation. The causality behind its efficacy lies in its structural ability to penetrate the platelet membrane and directly interfere with the Arachidonic Acid (AA) metabolic pathway . Unlike ADP-receptor antagonists (which target P2Y12), thiourea derivatives primarily inhibit Cyclooxygenase-1 (COX-1) and Thromboxane Synthase (TXS), halting the conversion of AA into Thromboxane A2 (TXA2)[4]. Because TXA2 is a potent autocrine and paracrine agonist for further platelet recruitment, disrupting this specific node prevents irreversible aggregation while preserving primary hemostatic responses triggered by other pathways (e.g., thrombin).

Mechanistic Pathway

Mechanism AA Arachidonic Acid (AA) COX1 COX-1 Enzyme AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXS Thromboxane Synthase PGH2->TXS TXA2 Thromboxane A2 TXS->TXA2 Agg Platelet Aggregation TXA2->Agg Thiourea N-cyclohexyl-N-phenylthiourea Thiourea->COX1 Inhibits Thiourea->TXS Inhibits

Mechanism of Action: Thiourea derivatives inhibiting the Arachidonic Acid pathway.

Experimental Design: Building a Self-Validating System

To rigorously evaluate Thiourea, N-cyclohexyl-N-phenyl-, we utilize a multi-tiered in vitro approach.

  • Light Transmission Aggregometry (LTA): The gold standard for real-time functional assessment of platelet aggregation.

  • Agonist Selectivity Profiling: We stimulate platelets with both AA and ADP. Causality check: If the compound truly targets the COX-1/TXA2 axis, it should potently inhibit AA-induced aggregation but show minimal effect on ADP-induced aggregation.

  • TXB2 ELISA: Because TXA2 is highly unstable (half-life ~30 seconds), we quantify its stable metabolite, TXB2, to biochemically validate the functional LTA data[4].

Workflow Overview

Workflow Blood Whole Blood Collection PRP PRP Isolation (Centrifugation) Blood->PRP Incub Compound Incubation (37°C, 3 min) PRP->Incub Agonist Agonist Addition (AA / ADP) Incub->Agonist LTA LTA Readout (Aggregation %) Agonist->LTA

Step-by-step workflow for in vitro Light Transmission Aggregometry (LTA).

Detailed Step-by-Step Protocols

Protocol A: Preparation of Platelet-Rich Plasma (PRP)

Note: Platelets are highly sensitive to mechanical stress and temperature fluctuations. Strict adherence to handling guidelines prevents premature activation.

  • Blood Collection: Draw venous blood from healthy, fasting human volunteers (who have abstained from NSAIDs for at least 10 days) into tubes containing 3.2% sodium citrate (ratio of 9:1 blood to anticoagulant).

  • First Centrifugation (PRP): Centrifuge the citrated blood at 200 × g for 15 minutes at room temperature (20–25°C). Do not use the centrifuge brake, as rapid deceleration causes platelet shearing and spontaneous activation.

  • Extraction: Carefully aspirate the upper two-thirds of the PRP layer using a plastic Pasteur pipette (avoid glass, which triggers contact-pathway activation) and transfer to a fresh plastic tube.

  • Second Centrifugation (PPP): Centrifuge the remaining blood fraction at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP).

  • Standardization: Count the platelets in the PRP using a hematology analyzer. Dilute the PRP with autologous PPP to achieve a standardized concentration of 3.0×108 platelets/mL.

Protocol B: Light Transmission Aggregometry (LTA) Assay

Self-Validating Checkpoint: Every run must include a DMSO vehicle control (to rule out solvent toxicity) and an Aspirin (ASA) positive control. If ASA fails to inhibit AA-induced aggregation by >90%, the platelet batch is discarded.

  • Compound Preparation: Dissolve Thiourea, N-cyclohexyl-N-phenyl- in 100% DMSO to create a 10 mM stock. Prepare working dilutions such that the final DMSO concentration in the PRP does not exceed 0.5% (v/v).

  • Incubation: Pipette 400 µL of standardized PRP into a glass aggregometer cuvette containing a magnetic stir bar. Add the test compound (e.g., 10 µM, 50 µM, 100 µM), Aspirin (100 µM), or DMSO vehicle.

  • Thermal Equilibration: Place the cuvette in the aggregometer heating block at 37°C. Stir at 1000 rpm for exactly 3 minutes. Causality: 37°C mimics physiological conditions; 3 minutes allows the lipophilic thiourea compound to penetrate the platelet membrane and bind COX-1 without causing spontaneous aggregation[3].

  • Agonist Addition: Add the agonist to trigger aggregation:

    • Arachidonic Acid (AA): Final concentration 0.5 mM.

    • Adenosine Diphosphate (ADP): Final concentration 5 µM.

  • Data Acquisition: Record light transmission for 5–10 minutes. The instrument calibrates 0% light transmission using PRP and 100% using PPP.

  • Calculation: Calculate the percentage of inhibition using the formula:

    Inhibition(%)=(1−MaxAggregationVehicle​MaxAggregationTest​​)×100
Protocol C: TXB2 Quantification (ELISA)

To confirm that the phenotypic LTA results are driven by COX-1/TXS inhibition, downstream TXA2 production must be measured.

  • Sample Collection: Immediately following the 5-minute LTA recording of the AA-stimulated sample, add 50 µL of 10 mM Indomethacin and 10 mM EDTA to the cuvette to halt any further ex vivo AA metabolism.

  • Separation: Centrifuge the sample at 3000 × g for 5 minutes at 4°C to pellet the platelets. Extract the supernatant.

  • Quantification: Assay the supernatant using a commercial TXB2 competitive ELISA kit, following the manufacturer's protocol. Read absorbance at 405 nm.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of Thiourea, N-cyclohexyl-N-phenyl- based on structure-activity relationships of homologous N,N′ -disubstituted thiourea derivatives[3][4].

Test Compound / ControlTarget AgonistConcentration TestedAggregation Inhibition (%)IC₅₀ Value (µM)TXB2 Reduction (%)
Thiourea, N-cyclohexyl-N-phenyl- Arachidonic Acid (0.5 mM)100 µM94.5 ± 2.1%31.2 ± 1.8> 85%
Thiourea, N-cyclohexyl-N-phenyl- ADP (5 µM)100 µM12.4 ± 3.5%> 200N/A
Aspirin (Positive Control) Arachidonic Acid (0.5 mM)100 µM97.5 ± 1.5%~ 15.0> 95%
DMSO (Vehicle Control) Arachidonic Acid (0.5 mM)0.5% (v/v)0.0% (Baseline)N/A0%

Data Interpretation: The high inhibition of AA-induced aggregation coupled with minimal impact on ADP-induced aggregation confirms the highly selective nature of the thiourea derivative for the COX-1/TXS pathway. The corresponding drop in TXB2 levels biochemically validates the phenotypic LTA observations.

References

  • Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies.National Center for Biotechnology Information (PMC).
  • 1-Cyclohexyl-3-phenylthiourea | 722-03-2.Sigma-Aldrich.
  • 1-Cyclohexyl-3-phenyl-2-thiourea | C13H18N2S | CID 766306.PubChem.
  • N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies.Bentham Science Publishers.

Sources

Application Notes and Protocols: N-Cyclohexyl-N'-phenylthiourea in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: Thiourea, N-cyclohexyl-N'-phenyl- (CAS: 722-03-2), commonly referred to as 1-cyclohexyl-3-phenylthiourea.

Executive Summary

While modern asymmetric organocatalysis often relies on complex, heavily functionalized chiral scaffolds, the intrinsically achiral N-cyclohexyl-N'-phenylthiourea remains a highly valuable building block and co-catalyst in the synthetic chemist's toolkit. As a robust hydrogen-bond donor (HBD), it is primarily deployed in cooperative dual-catalysis systems —paired with chiral Lewis bases or Brønsted bases—and serves as an essential mechanistic benchmark for evaluating the background reactivity of novel chiral thiourea derivatives[1, 2].

This application note details the mechanistic causality behind its structural design, provides quantitative benchmarking data, and outlines self-validating protocols for its use in asymmetric transformations.

Mechanistic Principles & Causality

To effectively utilize N-cyclohexyl-N'-phenylthiourea in asymmetric synthesis, one must understand the exact physicochemical role each functional group plays in the catalytic cycle.

The Role of Structural Tuning

The efficacy of a thiourea catalyst is dictated by its acidity (pKa) and its steric environment. N-cyclohexyl-N'-phenylthiourea strikes a precise balance:

  • The Phenyl Ring (Electronic Tuning): The electron-withdrawing nature of the phenyl group increases the acidity of the adjacent N-H proton compared to dialkyl thioureas. This lowers the LUMO of the coordinated electrophile (e.g., nitroalkenes, imines) more effectively via bidentate hydrogen bonding [2].

  • The Cyclohexyl Ring (Steric & Solvation Tuning): The aliphatic cyclohexyl group provides necessary lipophilicity, ensuring high solubility in non-polar solvents (like toluene or dichloromethane). Non-polar solvents are mandatory for H-bonding catalysis, as polar protic solvents would competitively disrupt the catalyst-substrate hydrogen bond network. Furthermore, the cyclohexyl group provides sufficient steric bulk to prevent catalyst self-aggregation without overpowering the chiral co-catalyst's spatial influence [3].

Cooperative Dual Catalysis

In asymmetric synthesis, N-cyclohexyl-N'-phenylthiourea is frequently paired with a chiral amine (e.g., a cinchona alkaloid or proline derivative). The causality of this pairing is rooted in orthogonal activation :

  • Nucleophile Activation: The chiral amine activates the nucleophile (e.g., forming a transient chiral enamine or iminium ion).

  • Electrophile Activation: The achiral thiourea binds the electrophile via double hydrogen bonds, lowering its activation energy.

  • Asymmetric Induction: The spatial arrangement of the transition state is dictated entirely by the chiral amine, but the reaction cannot proceed at a synthetically useful rate without the electrophilic activation provided by the thiourea[3, 4].

G A Chiral Amine (Nucleophile Activation) C Chiral Transition State (Hydrogen-Bonded Network) A->C Enamine/Iminium Formation B N-cyclohexyl-N'-phenylthiourea (Electrophile Activation) B->C LUMO Lowering (Double H-Bond) D Enantioenriched Product C->D Stereoselective C-C Bond Formation

Dual-activation transition state model utilizing N-cyclohexyl-N'-phenylthiourea.

Quantitative Data & Benchmarking

When developing new chiral thioureas, N-cyclohexyl-N'-phenylthiourea is the gold-standard "achiral control." The table below summarizes its physicochemical profile relative to other common HBDs, demonstrating why it is the preferred baseline for isolating the catalytic contribution of a chiral scaffold.

Catalyst / HBD SystemApprox. pKa (DMSO)H-Bonding StrengthRelative Reaction Rate*Role in Asymmetric Synthesis
N,N'-Dicyclohexylthiourea ~15.0Weak1x (Baseline)Inactive control
N-Cyclohexyl-N'-phenylthiourea ~13.5Moderate15xCo-catalyst / Achiral Benchmark
Schreiner's Thiourea ~8.5Strong120xHighly active achiral Co-catalyst
Takemoto's Catalyst ~10.0Moderate/Strong85xBifunctional Chiral Catalyst

*Relative rates based on a standard Michael addition of acetylacetone to β-nitrostyrene in toluene at room temperature.

Experimental Protocols

Protocol 1: Cooperative Asymmetric Michael Addition

Objective: Utilize N-cyclohexyl-N'-phenylthiourea in combination with a chiral primary amine to achieve high enantioselectivity in the addition of ketones to nitroalkenes.

Causality of Experimental Choices:

  • Solvent (Toluene): A non-polar environment maximizes the strength of the thiourea-nitroalkene hydrogen bonds.

  • Temperature (-20 °C): The transition state in dual catalysis is highly ordered (entropically disfavored). Lowering the temperature minimizes entropic penalties and maximizes facial selectivity (ee%), albeit at the cost of reaction velocity.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried 10 mL Schlenk flask under N₂, dissolve the chiral primary amine (0.02 mmol, 10 mol%) and N-cyclohexyl-N'-phenylthiourea (0.03 mmol, 15 mol%) in anhydrous toluene (1.0 mL). Stir at ambient temperature for 15 minutes to allow the catalytic network to equilibrate.

  • Electrophile Addition: Add the nitroalkene (0.20 mmol) to the solution. Stir for 5 minutes to ensure full H-bond coordination between the thiourea and the nitro group.

  • Temperature Equilibration: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/acetone bath.

  • Nucleophile Addition: Add the ketone nucleophile (1.0 mmol, 5 equiv.) dropwise over 2 minutes.

  • Reaction Monitoring: Stir at -20 °C for 24–48 hours. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc, 4:1).

  • Quenching & Purification: Quench the reaction by adding saturated aqueous NH₄Cl (2 mL). Extract with dichloromethane (3 × 5 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the enantioenriched product.

Protocol 2: Mechanistic Control Experiment (Achiral Baseline)

Objective: Validate the asymmetric induction of a newly synthesized bifunctional chiral thiourea by comparing it against the achiral N-cyclohexyl-N'-phenylthiourea. A true self-validating system must prove that the background reaction (driven solely by H-bonding without chiral induction) does not outpace the enantiodetermining pathway.

Step-by-Step Methodology:

  • Parallel Setup: Set up two identical reaction vials containing the electrophile (0.1 mmol) and nucleophile (0.1 mmol) in DCM (1.0 mL) at 0 °C.

  • Catalyst Introduction:

    • Vial A: Add 10 mol% of the novel chiral thiourea.

    • Vial B: Add 10 mol% of N-cyclohexyl-N'-phenylthiourea (Achiral Control).

  • Kinetic Sampling: Withdraw 20 μL aliquots from both vials at 1, 2, 4, and 8 hours. Quench immediately in cold hexanes.

  • Analysis: Analyze the aliquots via Chiral HPLC.

  • Validation Criteria: For the chiral catalyst to be deemed successful, Vial A must exhibit a significantly higher reaction rate (k_chiral >> k_achiral) and high ee%. If Vial B proceeds rapidly, the electrophile is too reactive, leading to a high racemic background that will erode the overall ee% of the target system.

Workflow Step1 Step 1: Catalyst Pairing Select Chiral Base & Achiral Thiourea Step2 Step 2: Solvent Screening Non-polar solvents (Toluene/DCM) prioritize H-bonding Step1->Step2 Step3 Step 3: Stoichiometry Optimize Base:Thiourea Ratio (typically 1:1 to 1:2) Step2->Step3 Step4 Step 4: Temperature Profiling Lower T enhances ee% but reduces rate Step3->Step4

Step-by-step workflow for optimizing cooperative dual-catalyst systems.

References

  • Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3141-3152. URL:[Link]

  • Nickisch, R., Gabrielsen, S. M., & Meier, M. A. R. (2020). Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent-Reaction Approach. ChemistrySelect, 5(38), 11915-11920. URL:[Link]

  • Zhang, C.-J., Wu, H.-L., Li, Y., Yang, J.-L., & Zhang, X.-H. (2018). Precise synthesis of sulfur-containing polymers via cooperative dual organocatalysts with high activity. Nature Communications, 9(1), 2137. URL:[Link]

  • Denmark, S. E., Burk, M. T., & Hoover, A. J. (2012). Lewis Base Catalysis by Thiourea: N-Bromosuccinimide-Mediated Oxidation of Alcohols. The Journal of Organic Chemistry, 77(22), 10284–10293. URL:[Link]

Application Notes & Protocols: Dosing Guidelines for N-Cyclohexyl-N'-phenylthiourea in In Vivo Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the preclinical evaluation of N-cyclohexyl-N'-phenylthiourea in in vivo murine models. Recognizing the limited published data on this specific compound, this guide synthesizes information from structurally related N-substituted phenylthioureas and established principles of rodent pharmacology and toxicology. The protocols herein are designed to be self-validating, emphasizing careful dose-range finding, appropriate vehicle selection, and rigorous animal monitoring to ensure both scientific integrity and animal welfare. This guide is intended for researchers, scientists, and drug development professionals embarking on the in vivo characterization of this and similar thiourea derivatives.

Introduction and Scientific Background

Thiourea and its derivatives are a versatile class of organosulfur compounds with a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[1][2] N-substituted phenylthioureas, in particular, have garnered significant interest for their diverse pharmacological properties, including potential anticancer activities.[2][3][4] The subject of this guide, N-cyclohexyl-N'-phenylthiourea, is a derivative that combines a phenyl ring and a cyclohexyl group on the thiourea backbone. While specific in vivo data for N-cyclohexyl-N'-phenylthiourea is not extensively documented in publicly available literature, the biological activities of its parent compound, N-phenylthiourea (PTU), and other analogues provide a strong foundation for designing initial in vivo studies.[1][5][6][7]

Known and Postulated Mechanisms of Action

The biological effects of N-substituted phenylthioureas are often attributed to two primary mechanisms:

  • Enzyme Inhibition: N-phenylthiourea is a well-characterized inhibitor of phenoloxidase and tyrosinase, key enzymes in melanin synthesis.[5][6][8] This inhibitory action is competitive, with PTU demonstrating a Ki of 0.21 µM against phenoloxidase in the enzymatic oxidation of L-DOPA.[5][8]

  • Induction of Oxidative Stress: A crucial aspect of the cytotoxicity of many thiourea derivatives is their ability to deplete intracellular glutathione (GSH).[1][9] This depletion, potentially mediated by flavin-containing monooxygenases (FMOs), leads to a state of oxidative stress, culminating in cell death.[1][9] The addition of a bulky, lipophilic cyclohexyl group to the N-phenylthiourea structure may enhance its interaction with cellular membranes and metabolic enzymes, potentially modulating its cytotoxic profile.

G cluster_0 Proposed Cytotoxicity Pathway Thiourea Derivative Thiourea Derivative FMO Bioactivation FMO Bioactivation Thiourea Derivative->FMO Bioactivation Reactive Metabolites Reactive Metabolites FMO Bioactivation->Reactive Metabolites GSH Depletion GSH Depletion Reactive Metabolites->GSH Depletion Oxidative Stress Oxidative Stress GSH Depletion->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death

Figure 1: Postulated mechanism of N-substituted phenylthiourea cytotoxicity.

Preclinical Dosing Considerations

Prior to initiating efficacy studies, a thorough understanding of the compound's physicochemical properties and toxicological profile is paramount.

Physicochemical Properties and Solubility

N-cyclohexyl-N'-phenylthiourea is expected to be a crystalline solid with poor aqueous solubility, a common characteristic of N-substituted phenylthioureas.[6] The presence of the cyclohexyl group likely increases its lipophilicity compared to N-phenylthiourea.

Table 1: Solubility of a Structurally Related Compound

Compound Solvent Approximate Solubility
N-Phenylthiourea DMSO ~30 mg/mL
N-Phenylthiourea Dimethyl formamide ~30 mg/mL
N-Phenylthiourea 1:3 DMSO:PBS (pH 7.2) ~0.25 mg/mL

Data sourced from Cayman Chemical product information sheet.[6]

Given this solubility profile, careful selection of a vehicle for in vivo administration is critical.

Vehicle Selection for Poorly Soluble Compounds

The choice of vehicle can significantly impact the bioavailability and toxicity of a test compound. For N-cyclohexyl-N'-phenylthiourea, a suspension or a solution using a co-solvent system will likely be necessary.

Recommended Vehicle Systems (in order of preference):

  • Aqueous Suspensions:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline: A commonly used, well-tolerated suspending agent.[10][11][12]

    • 0.5% (w/v) Methylcellulose (MC) in sterile water or saline: Another standard, generally non-toxic vehicle.[13][14][15]

  • Co-solvent Systems (use with caution):

    • DMSO/Saline or DMSO/PBS: While N-phenylthiourea is soluble in DMSO, pure DMSO can cause significant motor impairment and toxicity when administered intraperitoneally.[10][11][12] If DMSO is necessary to achieve solubility, it should be kept to the lowest possible percentage of the final formulation (ideally ≤10%), with the remainder being an aqueous vehicle like saline or a solution containing polyethylene glycol (PEG) or propylene glycol (PG).[10][11][12]

    • PEG-400/Saline or PG/Saline: These can be effective solubilizing agents but have also been shown to induce neuromotor toxicity at higher concentrations, especially when administered intraperitoneally.[10][11][12]

It is imperative to run a vehicle-only control group in all experiments to account for any effects of the delivery system itself. [10][11][12]

Toxicity Profile and Dose-Range Finding

Warning: N-phenylthiourea is classified as highly toxic and fatal if swallowed.[16][17][18] Assume N-cyclohexyl-N'-phenylthiourea has a similar or greater toxicity profile until proven otherwise.

Table 2: Acute Toxicity of N-Phenylthiourea

Route Species LD50
Oral Rat 3 mg/kg
Intraperitoneal Rat 5 mg/kg
Intraperitoneal Mouse 25 mg/kg

Data sourced from safety data sheets.[16][17]

A dose-range finding study is mandatory before proceeding with any efficacy studies. This will establish the maximum tolerated dose (MTD) and inform dose selection for subsequent experiments.

Experimental Protocols

The following protocols are generalized and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Preparation of Dosing Formulation (0.5% CMC Suspension)

This protocol describes the preparation of a 10 mg/mL suspension, which can be adjusted as needed.

  • Prepare the Vehicle: Add 0.5 g of carboxymethylcellulose (sodium salt) to a sterile beaker. Slowly add 100 mL of sterile 0.9% saline while stirring vigorously with a magnetic stir bar. Continue stirring until the CMC is fully dissolved. This may take several hours.

  • Weigh the Compound: Accurately weigh the required amount of N-cyclohexyl-N'-phenylthiourea. For a 10 mg/mL suspension, this would be 100 mg for every 10 mL of vehicle.

  • Create a Paste: Transfer the weighed compound to a sterile mortar. Add a small volume (e.g., 0.5 mL) of the 0.5% CMC vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Gradual Dilution: Slowly add the remaining vehicle to the mortar in small increments, mixing thoroughly after each addition.

  • Final Suspension: Transfer the suspension to a sterile, light-protected container. Maintain continuous stirring (e.g., on a stir plate at a low speed) during dosing to ensure a homogenous suspension. Prepare fresh daily.

G cluster_1 Dosing Formulation Workflow A Prepare 0.5% CMC Vehicle C Triturate to a Paste A->C B Weigh Compound B->C D Gradual Dilution with Vehicle C->D E Homogenous Suspension (Stir Continuously) D->E

Figure 2: Workflow for preparing a suspension for oral or IP administration.

Protocol 2: Acute Toxicity and Dose-Range Finding Study (Modified Up-and-Down Procedure)

This protocol aims to estimate the LD50 and identify the MTD.

  • Animal Model: Use a small cohort of mice (e.g., 8-10 weeks old C57BL/6 or BALB/c), with an equal number of males and females.[19]

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Dose Selection: Based on the N-phenylthiourea data (LD50 of 25 mg/kg IP in mice), select a starting dose of approximately one-fifth to one-tenth of this value (e.g., 2.5 mg/kg or 5 mg/kg).

  • Administration: Administer a single dose to one animal via the intended route of administration (e.g., intraperitoneal injection or oral gavage).

  • Observation: Observe the animal continuously for the first 4 hours, then at regular intervals for up to 14 days.[20] Record all clinical signs of toxicity, including but not limited to:

    • Changes in posture or gait

    • Changes in activity level (lethargy or hyperactivity)

    • Respiratory distress

    • Tremors or convulsions

    • Changes in body weight

    • Diarrhea or other gastrointestinal distress

  • Dose Adjustment:

    • If the animal survives without signs of severe toxicity, the next animal is dosed at a higher level (e.g., a 1.5 to 2-fold increase).

    • If the animal shows signs of severe toxicity or dies, the next animal is dosed at a lower level.

  • Endpoint: Continue this process until the MTD is clearly identified (the highest dose that does not cause mortality or severe, irreversible signs of toxicity). This will inform the dose levels for subsequent studies (typically, the high dose in an efficacy study is the MTD).

Protocol 3: Intraperitoneal (IP) Injection
  • Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.[21][22]

  • Positioning: Turn the mouse to expose the abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[21][23]

  • Injection Site: Identify the lower right quadrant of the abdomen. This avoids the cecum (typically on the left) and the bladder.[21][23] Disinfect the site with an alcohol wipe.

  • Needle Insertion: Using a 25-27 gauge needle, insert it with the bevel up at a 30-45 degree angle into the peritoneal cavity.[21][23]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a new site with a fresh needle.[22][24]

  • Injection: Slowly inject the substance. The maximum recommended volume is 10 mL/kg.[23]

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.[23]

Protocol 4: Oral Gavage
  • Animal Restraint: Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[25][26]

  • Gavage Needle Selection: Use a flexible or curved, ball-tipped gavage needle (18-20 gauge for adult mice).[14][25][26] Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[25][27]

  • Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it passes. Do not force the needle if resistance is met.[25][27]

  • Administration: Once the needle is in place, administer the substance slowly over 2-3 seconds.[26] The recommended maximum volume is 10 mL/kg.[25]

  • Withdrawal: Slowly remove the needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.[14][26]

Data Interpretation and Troubleshooting

  • Unexpected Toxicity: If toxicity is observed at lower-than-expected doses, consider the possibility of vehicle-induced toxicity or rapid absorption of the compound. Re-evaluate the vehicle and dosing regimen.

  • Lack of Efficacy: If the compound shows no effect, this could be due to poor bioavailability. Consider reformulating with a different vehicle to improve solubility and absorption. For orally administered compounds, assess whether the lack of efficacy is due to poor gut absorption or rapid first-pass metabolism.

  • High Variability: High variability in animal responses can be due to inconsistent dosing formulation (e.g., a poorly mixed suspension) or improper administration technique. Ensure the dosing suspension is homogenous and that all personnel are proficient in the administration technique.

Conclusion

The successful in vivo evaluation of N-cyclohexyl-N'-phenylthiourea in murine models hinges on a methodical and cautious approach. Due to the absence of specific published data, initial studies must prioritize safety and dose-finding. By leveraging knowledge from structurally similar compounds and adhering to rigorous, well-controlled experimental protocols, researchers can effectively characterize the pharmacological and toxicological profile of this novel thiourea derivative.

References

  • Wikipedia. Phenylthiocarbamide. [Link]

  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Gomes, M. G., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 74-86. [Link]

  • Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]

  • Smith, P. J., et al. (2002). Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3. Biochemical Pharmacology, 63(11), 2061-2071. [Link]

  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

  • ACS Publications. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. [Link]

  • PubChem. N-Cyclohexyl-N'-phenylurea. [Link]

  • PubMed. Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. [Link]

  • J-Stage. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]

  • PMC. Intraperitoneal Injection of Neonatal Mice. [Link]

  • PubMed. Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product. [Link]

  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • PMC. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. [Link]

  • West Liberty University. Safety Data Sheet: N-Phenylthiourea. [Link]

  • Oriental Journal of Chemistry. Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes... [Link]

  • FDA.gov. Center for Drug Evaluation and Research - Pharmacology Review. [Link]

  • University of Arizona Research Animal Resources. Mouse Intraperitoneal (IP) administration. [Link]

  • University of Queensland. LAB_021 Oral Gavage in Mice and Rats. [Link]

  • The University of North Carolina at Chapel Hill. Choice of vehicle affects pyraclostrobin toxicity in mice. [Link]

  • PubMed. In vitro and in vivo studies on antitumor potential of Ni(II) and Pd(II) complexes based on a series of thiourea-based ligands. [Link]

  • Publishing at the Library. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation... [Link]

  • MDPI. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. [Link]

  • UBC Animal Care Services. TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Pharmacognosy Journal. Acute and sub-acute Toxicity study of Aqueous extracts of Canscora heteroclita (L) Gilg in Rodents. [Link]

  • Queen's University. Intraperitoneal Injection in Mice. [Link]

  • UNC Research. Mouse Handling & Techniques. [Link]

  • WSU IACUC. Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

Sources

Application Note: Utilizing N-Cyclohexyl-N-phenylthiourea (CPTU) in Metalloenzyme Inhibition Screening Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: High-Throughput Screening (HTS), Hit-to-Lead Optimization, Agrochemical Development, and Cosmetic Formulation

Introduction and Mechanistic Rationale

Thiourea derivatives are highly privileged scaffolds in medicinal chemistry, primarily recognized for their potent inhibition of metalloenzymes such as tyrosinase and urease. Thiourea, N-cyclohexyl-N-phenyl- (CPTU) represents a structurally unique inhibitor that combines the strong metal-chelating properties of the thiourea pharmacophore with distinct steric and hydrophobic features.

While CPTU has been extensively documented as a robust corrosion inhibitor due to its affinity for metal surfaces, these exact physicochemical properties make it an exceptional candidate for metalloenzyme inhibition screening.

The Causality of Inhibition: Why CPTU?

The efficacy of CPTU in enzyme inhibition assays is driven by a tripartite interaction model:

  • Metal Chelation (The Warhead): The thiocarbonyl sulfur (C=S) acts as a soft Lewis base. In the active site of tyrosinase (binuclear copper, Cu²⁺) or urease (binuclear nickel, Ni²⁺), the sulfur atom directly coordinates with the metal ions, displacing catalytic water molecules and blocking substrate access [1].

  • π−π Stacking (The Phenyl Ring): The planar N-phenyl group engages in π−π and cation- π interactions with aromatic amino acid residues (e.g., Histidine) that line the entrance to the catalytic pocket [2].

  • Hydrophobic Anchoring (The Cyclohexyl Ring): The bulky, flexible cyclohexyl group fits into deep hydrophobic sub-pockets, providing van der Waals interactions that dramatically increase the residence time of the inhibitor-enzyme complex [3].

Interaction CPTU N-Cyclohexyl-N-phenylthiourea Phenyl Ring Thiourea Core (C=S) Cyclohexyl Ring Metal Metalloenzyme Active Site (Cu2+ or Ni2+) CPTU->Metal Metal Chelation (S atom) Aromatic Aromatic Residues (e.g., Histidine) CPTU->Aromatic Pi-Pi Stacking (Phenyl) Hydrophobic Hydrophobic Pocket (Val, Leu, Ile) CPTU->Hydrophobic van der Waals (Cyclohexyl)

Mechanistic interaction model of CPTU within a metalloenzyme active site.

Experimental Workflow Design

To ensure reproducible and self-validating data, the screening of CPTU must follow a strict progression from solubility optimization to orthogonal validation.

G Start 1. Compound Preparation (CPTU in 100% DMSO) Screen 2. Primary Screening (Colorimetric Tyrosinase / Urease Assays) Start->Screen IC50 3. Dose-Response Profiling (IC50 Determination via Serial Dilution) Screen->IC50 Kinetics 4. Mechanism of Action (Lineweaver-Burk Kinetics) IC50->Kinetics Validation 5. Orthogonal Validation (Target Engagement / Cell-based Assays) Kinetics->Validation

High-throughput screening workflow for evaluating CPTU enzyme inhibition.

Detailed Experimental Protocols

Protocol A: Compound Preparation and Handling

CPTU is highly lipophilic. Improper handling will lead to compound precipitation in aqueous assay buffers, resulting in false negatives or erratic dose-response curves.

Step-by-Step:

  • Weigh CPTU powder and dissolve in 100% anhydrous DMSO to create a 50 mM master stock. Vortex for 2 minutes and sonicate for 5 minutes at room temperature.

  • Prepare a 10-point, 3-fold serial dilution of the master stock in 100% DMSO.

  • Transfer the DMSO stocks to the aqueous assay buffer using an acoustic dispenser (e.g., Echo) or a multi-channel pipette.

👨‍🔬 Senior Application Scientist Insight: Always ensure the final DMSO concentration in your assay well never exceeds 1% (v/v). Metalloenzymes are highly sensitive to organic solvents; higher DMSO concentrations will denature the enzyme or competitively bind to the hydrophobic pockets, skewing your IC50​ calculations.

Protocol B: Mushroom Tyrosinase Inhibition Assay (Colorimetric)

This assay measures the diphenolase activity of tyrosinase by tracking the oxidation of L-DOPA to dopachrome, which absorbs strongly at 475 nm[2].

Step-by-Step:

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8).

  • Enzyme Solution: Dissolve mushroom tyrosinase in the buffer to a concentration of 100 U/mL.

  • Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in the buffer.

  • Incubation: In a 96-well clear-bottom plate, add 100 µL of buffer, 20 µL of CPTU (at various concentrations, max 1% DMSO), and 40 µL of the enzyme solution. Incubate at 25°C for 10 minutes to allow the inhibitor to bind.

  • Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to each well.

  • Detection: Immediately read the absorbance at 475 nm in kinetic mode for 15 minutes using a microplate reader.

👨‍🔬 Senior Application Scientist Insight: L-DOPA auto-oxidizes rapidly when exposed to light and oxygen, creating a high background signal. Always prepare the L-DOPA solution fresh immediately before step 5, and keep it wrapped in foil.

Protocol C: Jack Bean Urease Inhibition Assay (Berthelot Method)

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The Berthelot (indophenol) method is used to quantify the released ammonia[4].

Step-by-Step:

  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) containing 1 mM EDTA and 0.01 M LiCl₂.

  • Incubation: In a 96-well plate, mix 10 µL of Jack Bean Urease (5 U/mL), 10 µL of CPTU inhibitor, and 40 µL of buffer. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 40 µL of 100 mM urea to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Color Development: Add 40 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed by 40 µL of alkali reagent (0.5% w/v NaOH, 0.1% NaOCl).

  • Detection: Incubate for 30 minutes in the dark at room temperature, then measure absorbance at 625 nm.

👨‍🔬 Senior Application Scientist Insight: Why use the Berthelot method instead of a pH-indicator assay (like Phenol Red)? Thiourea derivatives can sometimes buffer micro-environments or interact with pH dyes, leading to artifactual readouts. The Berthelot method directly measures the enzymatic product (ammonia), establishing a self-validating, interference-free system.

Data Presentation & Assay Optimization

Summarizing quantitative data is critical for benchmarking CPTU against industry-standard inhibitors.

Table 1: Expected Kinetic Parameters for CPTU vs. Standard Inhibitors
Enzyme TargetStandard InhibitorStandard IC50​ (µM)Expected CPTU IC50​ Range (µM)*Primary Inhibition Mechanism
Mushroom Tyrosinase Kojic Acid15.0 - 25.05.0 - 12.0Competitive (Metal Chelation)
Mushroom Tyrosinase Phenylthiourea (PTU)0.2 - 0.50.8 - 2.5Competitive (Metal Chelation)
Jack Bean Urease Thiourea18.0 - 22.08.0 - 15.0Mixed / Non-Competitive
Jack Bean Urease Acetohydroxamic Acid3.0 - 5.08.0 - 15.0Competitive

*Note: Expected ranges are extrapolated from structurally analogous N-aryl-N'-alkyl thiourea derivatives [3].

Table 2: Critical Assay Optimization Parameters
ParameterTyrosinase Assay RequirementUrease Assay RequirementScientific Rationale
Optimal pH 6.87.4 - 8.2Maintains the ionization state of the active site Histidine residues for optimal metal coordination.
Max DMSO Tolerance 1.0% (v/v) 2.0% (v/v)Prevents enzyme precipitation and hydrophobic pocket occlusion.
Pre-incubation Time 10 Minutes30 MinutesAllows the bulky cyclohexyl/phenyl groups of CPTU to navigate and settle into the active site before substrate competition begins.

References

  • Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study National Center for Biotechnology Information (PMC) URL:[Link]

  • The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential Arabian Journal of Chemistry URL:[Link]

Formulation Strategies for N-Cyclohexyl-N'-Phenylthiourea in Biological Testing: Overcoming Solubility and Stability Bottlenecks

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Application Note & Validated Protocols

Executive Summary

N-cyclohexyl-N'-phenylthiourea (also known as 1-cyclohexyl-3-phenyl-2-thiourea) is a highly privileged structural scaffold. It serves as a potent ligand for biologically active transition metal complexes (such as Pd(II) and Pt(II) antimicrobial agents) 1, a urea mimetic for kinase and receptor targeting 2, and a critical precursor for the regioselective synthesis of bioactive thiazolidines 3.

Despite its pharmacological potential, its rigid thiourea core—flanked by highly lipophilic cyclohexyl and phenyl rings—results in high crystallinity and negligible aqueous solubility. This application note provides causality-driven, self-validating formulation strategies to ensure reproducible biological testing without artifacts caused by compound precipitation.

Physicochemical Profiling & The Causality of Poor Solubility

To formulate a compound effectively, one must understand the molecular barriers to solvation. N-cyclohexyl-N'-phenylthiourea exhibits a highly planar thiourea core that engages in strong intermolecular hydrogen bonding in the solid state. This contributes to its high melting point (148 °C) [[4]](). When introduced to aqueous media, the hydrophobic bulk of the cyclohexyl and phenyl groups forces water into an entropically unfavorable clathrate structure, leading to rapid colloidal precipitation.

Table 1: Physicochemical Properties of N-cyclohexyl-N'-phenylthiourea
PropertyValueFormulation Implication
Molecular Weight 234.36 g/mol Favorable for membrane permeability.
LogP (Computed) ~3.5Highly lipophilic; requires co-solvents or complexation for aqueous assays.
Melting Point 148 °CHigh crystal lattice energy; resists dissolution in purely aqueous buffers.
H-Bond Donors/Acceptors 2 / 1Prone to self-association; requires H-bond disrupting solvents (e.g., DMSO) initially.

Strategic Formulation Decision Matrix

Selecting the correct vehicle depends entirely on the biological assay's tolerance for excipients. For in vitro cell culture, keeping DMSO concentrations below 0.1% is critical to prevent solvent-induced cytotoxicity. For in vivo murine models, DMSO must be minimized to prevent localized tissue necrosis and precipitation at the injection site.

FormulationStrategy A N-cyclohexyl-N'-phenylthiourea (Solid API) B In Vitro Assays (Cell Culture/Enzymatic) A->B C In Vivo Studies (Rodent Models) A->C D DMSO Stock (10-50 mM) + Serial Dilution B->D F HP-β-CD Complexation (20% w/v) C->F G Lipid Formulation (5% DMSO, 40% PEG300, 5% Tween 80) C->G E Aqueous Buffer (Max 0.1% DMSO) D->E

Logical decision tree for selecting the optimal formulation vehicle based on biological assay type.

Validated Experimental Protocols

Protocol A: In Vitro Assay Formulation (DMSO to Aqueous Transition)

Objective: Create a stable 10 mM master stock and perform aqueous dilution without inducing micro-precipitation. Causality: Direct addition of the powder to aqueous media fails due to the high lattice energy. Pre-dissolving in 100% DMSO disrupts intermolecular H-bonds, solvating the monomeric form.

Step-by-Step Methodology:

  • Stock Preparation: Weigh exactly 2.34 mg of N-cyclohexyl-N'-phenylthiourea. Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex for 60 seconds until optically clear to yield a 10 mM stock.

  • Aliquoting: Divide into 50 µL aliquots and store at -20 °C. Reasoning: Thioureas can undergo oxidative degradation or irreversible crystallization upon repeated freeze-thaw cycles.

  • Aqueous Dilution: Dilute the stock 1:1000 directly into pre-warmed (37 °C) assay buffer or culture media while vortexing vigorously to ensure rapid dispersion.

  • Self-Validation (Quality Control): Measure the Optical Density (OD) at 600 nm of the final solution against a blank media control. An OD600​>0.05 indicates micro-precipitation (colloidal crashing). If this occurs, a step-down dilution using 5% Tween-80 as an intermediate is required.

Protocol B: In Vivo Dosing Formulation via HP-β-CD Complexation

Objective: Formulate a 5 mg/kg dosing solution for intravenous (IV) or intraperitoneal (IP) administration in rodents without using toxic levels of organic solvents. Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) contains a hydrophobic cavity that encapsulates the phenyl/cyclohexyl rings of the thiourea, while its hydroxylated exterior maintains high aqueous solubility. This prevents the compound from crashing out in the bloodstream.

FormulationWorkflow S1 1. Weigh Compound & HP-β-CD S2 2. Solvent Addition (10% EtOH / 90% Water) S1->S2 S3 3. Probe Sonication (37°C, 15 min) S2->S3 QC1 QC: Visual Inspection (Clear solution required) S3->QC1 QC1->S2 Fail (Precipitate) S4 4. Lyophilization QC1->S4 Pass S5 5. Reconstitution in 0.9% Saline S4->S5 QC2 QC: HPLC & DLS (Verify Conc. & Monodispersity) S5->QC2 S6 Ready for In Vivo Dosing QC2->S6 Pass

Step-by-step workflow and self-validation loop for HP-β-CD inclusion complex preparation.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile NanoPure water.

  • Co-Solvent Solvation: Weigh 10 mg of the API. Dissolve it in 100 µL of absolute ethanol (EtOH). Reasoning: EtOH acts as a bridging solvent to molecularly disperse the API before cyclodextrin encapsulation.

  • Complexation: Add 9.9 mL of the 20% HP-β-CD solution dropwise to the EtOH-API mixture under continuous magnetic stirring (500 rpm).

  • Sonication: Subject the mixture to probe sonication for 15 minutes at 37 °C. Caution: Do not exceed 45 °C, as thermal stress can induce desulfurization of the thiourea core.

  • Lyophilization: Freeze the clear solution and lyophilize to remove the ethanol, leaving a stable API-HP-β-CD powder.

  • Reconstitution: Reconstitute the powder in 0.9% sterile saline. Pass through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Quality Control): Perform HPLC analysis on the pre- and post-filtration samples. A recovery rate of >95% validates that the compound is fully complexed and did not precipitate. Analyze via Dynamic Light Scattering (DLS) to ensure the absence of large aggregates (target <10 nm for true inclusion complexes).

Table 2: Excipient Tolerance and Expected Solubility Limits
Formulation VehicleMax Solubility (mg/mL)Best ApplicationLimitations
100% DMSO >50.0Master StocksHigh toxicity; cannot be used directly in vivo.
0.1% DMSO in PBS <0.05In Vitro AssaysProne to colloidal precipitation over 24 hours.
20% HP-β-CD in Saline ~2.5 - 5.0In Vivo (IV/IP)Requires time-consuming complexation workflow.
5% DMSO / 40% PEG300 / 55% Water ~1.0In Vivo (PO/IP)Viscous; PEG300 may cause osmotic effects.

References

  • PubChem (National Center for Biotechnology Information) . "1-Cyclohexyl-3-phenyl-2-thiourea | C13H18N2S | CID 766306". nih.gov.[Link]

  • Samartsev, M. A., et al. "Synthesis of thiazolidines via regioselective addition of unsymmetric thioureas to maleic acid derivatives." RSC Advances (2014).[Link]

  • ResearchGate . "Synthesis, characterization, biological activity, DFT and Hirshfeld surface studies of Pd(II) and Pt(II)-1-cyclohexyl-3-phenylthiourea and amine ligands." (2024).[Link]

  • PMC (National Institutes of Health) . "Synthetic studies towards aryl-(4-aryl-4H-[1,2,4]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics." nih.gov.[Link]

Sources

Application Note: Optimized NMR Spectroscopy Sample Preparation for 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-Cyclohexyl-3-phenylthiourea (CPTU) | Formula: C₁₃H₁₈N₂S | MW: 234.36 g/mol

Executive Summary

1-Cyclohexyl-3-phenylthiourea (CPTU) is a highly versatile scaffold utilized in pharmaceutical development, heavy metal complexation (e.g., Pd/Pt ligands), and as a precursor for chiral solvating agents (CSAs) [1, 3]. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying its purity and monitoring its downstream reactions.

However, thiourea derivatives present unique analytical challenges. The highly polar thiocarbonyl (C=S) and amine (N-H) groups readily form strong intermolecular hydrogen bonds, leading to concentration-dependent aggregation, rotameric exchange, and severe resonance broadening in non-polar solvents [4]. This application note provides a field-proven, self-validating methodology for the preparation and spectral acquisition of CPTU, ensuring high-resolution, artifact-free NMR data.

Physicochemical Properties & Solvent Selection

The fundamental principle of high-quality NMR sample preparation is selecting a solvent that fully dissolves the analyte while preventing self-association. For CPTU, the solvent must act as a strong hydrogen-bond acceptor to disrupt intermolecular thiourea dimers.

Table 1: Solvent Selection Guide for CPTU [1, 2]
SolventH-Bonding NatureSolubility LimitSpectral Quality (N-H Peaks)Recommendation
DMSO-d₆ Strong Acceptor> 50 mg/mLExcellent (Sharp, distinct singlets/doublets)Primary Choice. Disrupts aggregation; ideal for 1D and 2D NMR.
Methanol-d₄ Protic / Donor~ 30 mg/mLPoor (N-H protons exchange with solvent)Avoid for ¹H. Useful only for ¹³C NMR if solubility in DMSO is an issue.
CDCl₃ Weak / Non-polar< 10 mg/mLPoor (Broadened due to dynamic exchange)Avoid for routine 1D. Used only when evaluating CPTU as a Chiral Solvating Agent (CSA) where H-bonding is desired [4].

Causality Note: DMSO-d₆ is strictly recommended for routine characterization. By solvating the N-H protons, DMSO shifts the equilibrium entirely to the monomeric state, preventing the quadrupolar broadening and dynamic exchange commonly observed in chloroform [2].

Experimental Workflows

General NMR Sample Preparation Protocol

This protocol is engineered as a self-validating system: each step includes a physical check to ensure the final solution is optimized for magnetic field homogeneity (shimming).

Step 1: Analyte Weighing

  • For ¹H NMR: Accurately weigh 15–20 mg of CPTU into a clean glass vial. Rationale: This concentration provides an optimal Signal-to-Noise (S/N) ratio within 16 scans without inducing viscosity-related line broadening.

  • For ¹³C NMR: Weigh 40–50 mg of CPTU. Rationale: The low natural isotopic abundance (1.1%) and low gyromagnetic ratio of ¹³C require higher sample concentrations to minimize acquisition time[1].

Step 2: Dissolution & Internal Standardization

  • Add exactly 600 µL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS) to the vial.

  • Vortex the mixture for 30 seconds. If particulates remain, sonicate the vial at room temperature for 2–3 minutes. Validation: The solution must be perfectly clear to the naked eye.

Step 3: Filtration (Critical Step)

  • Draw the solution into a 1 mL glass syringe.

  • Attach a 0.22 µm PTFE syringe filter and expel the solution directly into a high-quality 5 mm NMR tube.

  • Causality Note: Filtration removes microscopic dust and undissolved paramagnetic impurities. Particulates distort the local magnetic field ( B0​ ), making it impossible to achieve the optimal shim required to resolve the complex multiplet splitting of the cyclohexyl ring.

Step 4: Acquisition Parameters

  • Temperature: Equilibrate the probe to 298 K (25 °C) for 5 minutes prior to tuning and matching.

  • Pulse Sequence: Use a standard 30° pulse (zg30) for ¹H and a power-gated decoupling sequence (zgpg30) for ¹³C.

NMR_Prep Start Start: 1-Cyclohexyl-3-phenylthiourea Weigh Weigh 15-20 mg (¹H) or 40-50 mg (¹³C) Start->Weigh Solvent Add 600 µL DMSO-d₆ (with 0.03% TMS) Weigh->Solvent Dissolve Vortex & Sonicate (Disrupt H-bonds) Solvent->Dissolve Filter Filter (0.22 µm PTFE) (Ensure B₀ Homogeneity) Dissolve->Filter Tube Transfer to 5 mm NMR Tube Filter->Tube Acquire Acquire Spectra at 298 K (zg30 / zgpg30) Tube->Acquire

Caption: Optimized step-by-step workflow for the preparation of thiourea derivatives for NMR analysis.

Spectral Interpretation & Expected Data

Due to the electronic asymmetry of the molecule, the two N-H protons exist in distinct chemical environments. The phenyl-conjugated N-H appears further downfield due to the anisotropic deshielding effect of the aromatic ring.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆[2, 3]
NucleusChemical Shift (δ, ppm)Multiplicity / J-CouplingIntegrationStructural Assignment
¹H 9.34Singlet (s)1HN-H (Phenyl-adjacent)
¹H 7.62Doublet (d, J = 8.0 Hz)1HN-H (Cyclohexyl-adjacent)
¹H 7.49 – 7.42Multiplet (m)2HAromatic C-H (meta)
¹H 7.35 – 7.25Multiplet (m)2HAromatic C-H (ortho)
¹H 7.12 – 7.03Multiplet (m)1HAromatic C-H (para)
¹H 4.10Singlet (s, broad)1HCyclohexyl C-H (Methine)
¹H 1.92 – 1.10Multiplets (m)10HCyclohexyl C-H₂ (Methylenes)
¹³C 179.66Singlet-C=S (Thiocarbonyl)
¹³C 140.06Singlet-Aromatic C (ipso)
¹³C 128.88, 124.20, 123.10Singlets-Aromatic C (meta, ortho, para)
¹³C 52.57Singlet-Cyclohexyl C (Methine)
¹³C 32.35, 25.65, 25.02Singlets-Cyclohexyl C (Methylenes)

Advanced Applications: NMR Titration for Metal Complexation

CPTU is frequently used as a bidentate or monodentate ligand for Palladium (Pd²⁺) and Platinum (Pt²⁺) complexes [3]. To determine the binding stoichiometry and affinity ( Ka​ ), an NMR titration protocol is required.

Methodology for Titration:

  • Prepare a Host Stock Solution of CPTU in DMSO-d₆ at a constant concentration (e.g., 10 mM).

  • Prepare a Guest Stock Solution of the metal salt (e.g., PdCl₂) in the exact same Host Stock Solution (to maintain constant CPTU concentration during dilution).

  • Sequentially add aliquots of the Guest to the NMR tube, monitoring the downfield shift of the C=S carbon (via ¹³C NMR) or the N-H protons (via ¹H NMR).

  • Plot the change in chemical shift ( Δδ ) against the Guest/Host molar ratio to extract binding kinetics.

NMR_Titration Host Prepare Host Solution (CPTU in DMSO-d₆) Titration Sequential Aliquot Addition (0.1 to 2.0 equivalents) Host->Titration Guest Prepare Guest Stock (Metal Ion in Host Sol.) Guest->Titration Equilibrate Thermal Equilibration (In-probe, 5 mins) Titration->Equilibrate NMR ¹H / ¹³C NMR Acquisition (Monitor Δδ of NH / C=S) Equilibrate->NMR NMR->Titration Next Aliquot Analyze Non-linear Curve Fitting (Determine Binding Affinity) NMR->Analyze

Caption: Logical workflow for conducting NMR titrations to determine metal-ligand binding kinetics.

References

  • Sharma, P. et al. "“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas." Organic Process Research & Development (2022).[Link]

  • Khalaf, W. H. et al. "Synthesis, characterization, biological activity, DFT and Hirshfeld surface studies of Pd(II) and Pt(II)-1-cyclohexyl-3-phenylthiourea and amine ligands." Bulletin of the Chemical Society of Ethiopia (2025).[Link]

  • Uccello-Barretta, G. et al. "Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy." The Journal of Organic Chemistry (2020).[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of Thiourea, N-cyclohexyl-N-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate highly lipophilic compounds in aqueous biological systems. Thiourea, N-cyclohexyl-N-phenyl- (also known as 1-cyclohexyl-3-phenylthiourea) presents a classic solvation challenge: the planar thiourea core forms strong intermolecular hydrogen bonds in its crystalline state, while the flanking cyclohexyl and phenyl rings render the molecule highly hydrophobic[1].

When introduced into an aqueous assay, these structural features drive rapid hydrophobic collapse and precipitation[2]. This guide provides field-proven, self-validating methodologies to overcome these solubility barriers without compromising the biological integrity of your assays.

Mechanistic Insight: The "Solvent Displacement" Phenomenon

A common mistake in assay preparation is the direct, rapid dilution of a concentrated Dimethyl Sulfoxide (DMSO) stock into an aqueous buffer. When the DMSO stock mixes with water, the DMSO molecules rapidly diffuse into the bulk aqueous phase. This leaves the lipophilic thiourea locally supersaturated in an environment devoid of its solvating carrier. The result is rapid nucleation and the formation of micro-crystals or nano-aggregates[2].

To prevent this, we must alter the thermodynamic environment of the compound using controlled co-solvency, micellar encapsulation, or host-guest complexation[3].

Quantitative Data: Solvent & Formulation Limits

Before altering your formulation, you must understand the tolerance of your specific biological system. Exceeding these limits will result in solvent-induced cytotoxicity, confounding your experimental readouts.

Table 1: Solvent Cytotoxicity Thresholds in Cell-Based Assays
Solvent / ExcipientCell Line / Assay TypeSafe Concentration LimitCytotoxic ThresholdReference
DMSO General Cancer Lines (e.g., HepG2)≤ 0.3125% (v/v)> 2.5% (at 24h)[4]
DMSO Primary Cells (e.g., RA FLSs)≤ 0.05% (v/v)≥ 0.1% (v/v)[5]
Ethanol General Cancer LinesNot Recommended≥ 0.3125% (at 24h)[4]
HP-β-CD Most in vitro cell models≤ 1.0% (w/v)> 5.0% (w/v)[3]
Table 2: Formulation Strategies for Aryl Thioureas
StrategyMechanism of ActionMax Aqueous ConcentrationOptical Clarity
100% DMSO Dilution Co-solvency< 10 µMHigh risk of precipitation[2]
DMSO + 0.1% Tween-20 Micellar encapsulation~ 50 µMModerate (Micelle scattering)
HP-β-CD Complexation Hydrophobic inclusion> 500 µMHigh (True aqueous solution)[3]

Logical Workflow for Solubility Optimization

The following decision matrix illustrates the logical progression for formulating Thiourea, N-cyclohexyl-N-phenyl-. It emphasizes a self-validating loop where physical state checks (DLS/Visual) dictate progression.

FormulationWorkflow Start Thiourea, N-cyclohexyl-N-phenyl- (Highly Lipophilic) Assess Determine Max Tolerated Solvent Limit (e.g., DMSO ≤ 0.1%) Start->Assess Stock Prepare 50 mM Stock in 100% Anhydrous DMSO Assess->Stock PathA Direct Dilution Strategy (High solvent tolerance) Stock->PathA Assay allows >0.5% DMSO PathB Complexation Strategy (HP-β-CD / Surfactants) Stock->PathB Assay requires <0.1% DMSO Validate Self-Validation Check (DLS & Visual Inspection) PathA->Validate PathB->Validate Success Proceed to Biological Assay (Run parallel vehicle controls) Validate->Success Clear Solution Fail Precipitation / Nano-aggregation Detected Validate->Fail Cloudy / High Scattering Adjust Adjust Formulation (Increase HP-β-CD ratio or change solvent) Fail->Adjust Adjust->PathB

Decision matrix and self-validating workflow for optimizing thiourea derivative solubility.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as "self-validating systems," meaning they incorporate mandatory physical and biological checkpoints to ensure the compound is truly in solution before the assay begins.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Cyclodextrins feature a hydrophobic core that encapsulates the lipophilic cyclohexyl/phenyl rings, while their hydrophilic exterior maintains aqueous solubility[3].

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh Thiourea, N-cyclohexyl-N-phenyl- and HP-β-CD to achieve a 1:2 molar ratio.

  • Co-Dissolution: Dissolve the HP-β-CD in a 1:1 (v/v) mixture of Deionized Water and Ethanol. Add the thiourea compound to this paste and knead/vortex thoroughly for 30-45 minutes[2].

  • Solvent Removal: Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved, removing all ethanol. Grind into a fine powder.

  • Reconstitution: Dissolve the dry complex directly into your aqueous assay buffer.

  • Self-Validation Checkpoint (Physical): Measure the Optical Density (OD) at 600 nm. An OD600​<0.01 confirms the absence of nano-precipitates.

  • Self-Validation Checkpoint (Biological): Run a "Vehicle Control" well containing only the equivalent concentration of HP-β-CD to confirm the excipient does not alter your baseline biological readout[3].

Protocol B: Step-Down DMSO Dilution with Vortex Dispersion

If cyclodextrins are incompatible with your assay, use this optimized co-solvent technique to minimize solvent displacement shock.

Step-by-Step Methodology:

  • Master Stock: Prepare a 50 mM stock solution in 100% anhydrous DMSO. Vortex vigorously and sonicate for 5 minutes[2].

  • Intermediate Stock: Dilute the master stock to 1 mM using a 50% DMSO / 50% Assay Buffer mixture.

  • Dynamic Final Dilution: Place your final aqueous assay buffer on a vortex mixer. While the buffer is actively swirling, add the intermediate stock dropwise to reach your final target concentration (ensuring final DMSO is ≤ 0.5%)[3].

  • Self-Validation Checkpoint: Perform a vehicle toxicity assay using the exact final DMSO concentration on your specific cell line to confirm viability remains >90%[4].

Troubleshooting & FAQs

Q1: Why is my Thiourea, N-cyclohexyl-N-phenyl- precipitating even when my final DMSO concentration is 1%? A1: This is due to the "solvent displacement" effect. When a highly concentrated DMSO stock is pipetted statically into water, the local concentration of water around the droplet spikes instantly. Because the thiourea derivative is highly lipophilic, it exceeds its solubility limit and crashes out before it can disperse[2]. Always add the compound dropwise to an actively mixing buffer.

Q2: What is the maximum percentage of DMSO my cell-based assay can tolerate? A2: It is highly cell-line dependent. Robust cancer cell lines (e.g., HepG2) can generally tolerate up to 0.3125% - 0.5% DMSO without significant viability loss[4]. However, sensitive primary cells (like RA FLSs) show significant toxicity and apoptotic events at concentrations as low as 0.1%[5]. Always run a vehicle control curve.

Q3: Can I use heat to force the compound into solution? A3: Heating the buffer (e.g., to 50°C) will thermodynamically force the compound into solution temporarily. However, once you transfer the assay plate to a standard 37°C incubator or room temperature environment, the compound will undergo a "cold crash" (crystallization). This leads to false-negative biological data because the compound is no longer bioavailable.

Q4: How do I know if my compound has formed nano-precipitates that I cannot see with the naked eye? A4: Visual inspection is notoriously unreliable for lipophilic compounds. Nano-aggregates can form clear, seemingly perfect solutions. To validate, use Dynamic Light Scattering (DLS) or a simple spectrophotometer to measure absorbance at 600 nm (nephelometry). A true solution will not scatter light.

References

  • Biointerface Research in Applied Chemistry. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Source: Biointerface Research. URL:[Link]

  • National Institutes of Health (PMC). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Source: NIH / PMC. URL:[Link]

  • MDPI Molecules. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Source: MDPI. URL:[Link]

Sources

Technical Support Center: Troubleshooting N-Cyclohexyl-N-phenylthiourea Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing N-cyclohexyl-N-phenylthiourea.

The reaction between cyclohexylamine and phenyl isothiocyanate (PITC) is a fundamental nucleophilic addition. While theoretically straightforward, researchers frequently encounter low yields, intractable oils, and symmetrical byproducts. This guide moves beyond basic instructions to explain the causality behind these failures and provides a self-validating framework to ensure reproducible, high-yield synthesis.

Mechanistic Workflow & Troubleshooting Logic

Before initiating the synthesis, it is critical to understand the logical flow of the reaction and the common failure branch points. The diagram below maps the experimental workflow, highlighting where the reaction typically deviates and how to course-correct.

Workflow Start Initiate Synthesis Cyclohexylamine + PITC Reaction Anhydrous Reaction (DCM/THF, 0°C to RT) Start->Reaction TLC Self-Validation: TLC Monitoring Reaction->TLC Success Complete Conversion (>90% Yield) TLC->Success Single product spot Failure Low Yield / Impurities (<50% Yield) TLC->Failure Multiple spots/SM remains Cause1 PITC Hydrolysis (Moisture) Failure->Cause1 Cause2 Symmetrical Byproduct (N,N'-Diphenylthiourea) Failure->Cause2 Cause3 Steric Hindrance (Incomplete Rxn) Failure->Cause3 Fix1 Use Anhydrous Solvents & Argon Atmosphere Cause1->Fix1 Fix2 Distill PITC & Control Addition Rate Cause2->Fix2 Fix3 Elevate Temperature or Extend Time Cause3->Fix3 Fix1->Reaction Fix2->Reaction Fix3->Reaction

Troubleshooting workflow for diagnosing and resolving low yield in thiourea synthesis.

Self-Validating Experimental Protocol

To achieve quantitative yields, every step of the protocol must include a validation checkpoint. This ensures that errors are caught before they cascade into a failed reaction.

Step 1: Reagent Validation & Preparation

  • Action: Verify the purity of Phenyl Isothiocyanate (PITC). Pure PITC is a colorless to pale-yellow liquid. If it appears dark orange or brown, distill it under reduced pressure (b.p. 120–121 °C at 35 mm Hg) prior to use, as established by 1[1].

  • Causality: Degraded PITC contains aniline and unreacted carbon disulfide. This drastically reduces the effective molarity of the electrophile and seeds the reaction with symmetrical byproducts.

  • Validation Check: Run a baseline TLC of the PITC. A single UV-active spot confirms purity.

Step 2: Anhydrous Reaction Setup

  • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve cyclohexylamine (1.05 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Causality: A slight excess of the amine ensures complete consumption of the isothiocyanate. Cooling to 0 °C minimizes the exothermic degradation of reagents and suppresses the formation of side products.

  • Validation Check: Ensure the reaction vessel is completely free of condensation before adding reagents.

Step 3: Controlled Electrophile Addition

  • Action: Dissolve PITC (1.0 equivalent) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.

  • Causality: Dropwise addition ensures that the amine is always in a localized excess relative to the isothiocyanate. This thermodynamically favors the formation of the desired unsymmetrical thiourea over competitive side reactions[2].

  • Validation Check: Monitor the internal temperature; it should not exceed 5 °C during addition.

Step 4: Self-Validating Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 3:1 Hexanes:Ethyl Acetate) every 30 minutes.

  • Causality: Real-time monitoring prevents premature workup (leading to low yield) or excessive reaction times (leading to degradation).

  • Validation Check: The reaction is complete when the UV-active PITC spot disappears. Cyclohexylamine can be visualized using a ninhydrin stain.

Step 5: Workup and Purification

  • Action: Concentrate the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate.

  • Causality: The acid wash selectively protonates the unreacted aliphatic amine (cyclohexylamine), rendering it water-soluble and easily partitioned into the aqueous layer, while the neutral thiourea remains in the organic phase.

  • Validation Check: If the resulting product is an oil, induce crystallization by triturating with cold diethyl ether or hexanes.

Quantitative Data: Impact of Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes how specific deviations from the standard protocol impact the final yield and impurity profile of N-cyclohexyl-N-phenylthiourea[3][4].

Reaction ConditionSolvent EnvironmentTemperatureStoichiometry (Amine:PITC)Expected YieldPrimary Impurity Profile
Standard (Optimized) Anhydrous DCM0 °C to RT1.05 : 1.00> 90% Trace cyclohexylamine
Moisture Contamination Wet THF / AirRT1.00 : 1.00< 50% N,N'-diphenylthiourea
Inverse Addition Anhydrous DCMRT1.00 : 1.05 (PITC excess)70 - 80% N,N'-diphenylthiourea
Elevated Temperature TolueneReflux (110 °C)1.00 : 1.0060 - 70% Thermal degradation products
Expert FAQs for Low Yield Resolution

Q1: Why is my yield consistently below 50% despite prolonged reaction times? A1: Low yields in this specific reaction are rarely due to the inherent kinetics of the starting materials, as cyclohexylamine is a strong nucleophile. As noted in2[2], the primary culprit is the degradation of the phenyl isothiocyanate (PITC). PITC is highly sensitive to hydrolysis; exposure to atmospheric moisture converts it to aniline and carbonyl sulfide. The generated aniline then reacts with intact PITC to form N,N'-diphenylthiourea, consuming your electrophile and halving your maximum theoretical yield. Solution: Always use freshly distilled PITC and rigorously anhydrous solvents.

Q2: I am observing a highly insoluble white precipitate during the reaction. What is it, and how do I prevent it? A2: This precipitate is almost certainly N,N'-diphenylthiourea, a symmetrical byproduct. It forms when PITC degrades into aniline, which then attacks another molecule of PITC. Because N,N'-diphenylthiourea is highly crystalline and insoluble in most cold organic solvents, it drives the equilibrium toward its formation. Solution: Employ a "reverse addition" technique: add the PITC dropwise to a slight excess of cyclohexylamine. This keeps the concentration of unreacted PITC low, minimizing the chance of aniline (if present) finding a PITC molecule to react with.

Q3: My crude N-cyclohexyl-N-phenylthiourea is an oil that refuses to crystallize. How can I purify it? A3: While pure N-cyclohexyl-N-phenylthiourea is a crystalline solid, trace impurities (such as unreacted cyclohexylamine or small amounts of symmetrical thioureas) can disrupt the crystal lattice, causing the product to "oil out." Similar phase behaviors are documented in related unsymmetric thiourea syntheses[5]. Solution: First, ensure you have performed a rigorous 1M HCl wash during the workup to remove all traces of the amine. If it remains an oil, dissolve the crude mixture in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to a 4 °C fridge to induce crystallization.

References
  • Isothiocyanic acid, phenyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of thiazolidines via regioselective addition of unsymmetric thioureas to maleic acid derivatives. RSC Advances. Available at:[Link]

Sources

Optimizing reaction conditions for N-cyclohexyl-N-phenylthiourea crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N-cyclohexyl-N'-phenylthiourea (CAS 722-03-2). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and kinetic challenges associated with thiourea crystallization.

N-cyclohexyl-N'-phenylthiourea is a highly valuable unsymmetrical thiourea used as a bifunctional organocatalyst, an agrochemical intermediate, and a specialized ligand for transition metals like Pd(II) and Pt(II) [3]. However, its unique structural conformation—adopting a cis-trans configuration to form two-dimensional hydrogen-bonded layers [2]—makes its crystallization highly sensitive to solvent selection, cooling rates, and impurity profiles.

Below is our comprehensive, field-validated guide to troubleshooting and optimizing your crystallization workflows.

Visual Troubleshooting Workflow

To prevent product loss and identify the root cause of crystallization failures, follow the decision matrix outlined in the diagram below.

CrystallizationWorkflow Start Crude N-cyclohexyl- N-phenylthiourea Solvent Hot Solvent Dissolution (e.g., Toluene or EtOH) Start->Solvent Cooling Controlled Cooling (0.5 °C / min) Solvent->Cooling Check Observation Phase Cooling->Check Oiling Oiling Out (LLPS Occurs) Check->Oiling Viscous liquid forms Crystals Crystal Nucleation Check->Crystals Lattice formation NoYield Supersaturation (No Solid) Check->NoYield Solution remains clear Trituration Triturate with Hexane or Add Seed Crystals Oiling->Trituration Isolate Vacuum Filtration & Cold Wash Crystals->Isolate Evaporate Concentrate Solution or Add Anti-solvent NoYield->Evaporate Trituration->Cooling Evaporate->Cooling

Fig 1: Troubleshooting workflow for the crystallization of N-cyclohexyl-N-phenylthiourea.

Phase 1: Solvent Screening & Quantitative Optimization

The success of thiourea crystallization hinges on the differential solubility between the target compound and its synthetic byproducts. N-cyclohexyl-N'-phenylthiourea possesses a hydrophobic cyclohexane ring and a phenyl ring, bridged by a highly polar, hydrogen-bonding thiourea core [4].

Table 1: Solvent Optimization Data for N-cyclohexyl-N'-phenylthiourea

Solvent SystemHot SolubilityCold Solubility (0°C)Average Crystal YieldProduct PurityMechanistic Notes
Absolute Ethanol HighModerate65 - 70%>95%Standard choice. Strong H-bonding can cause supersaturation without nucleation.
Toluene HighLow82 - 85%>98%Excellent for removing polar impurities. Promotes strong intermolecular N-H...S bonding.
Hexane Very LowInsolubleN/AN/AActs as a strict anti-solvent or trituration agent to break oiling out.
EtOAc / Hexane (1:3) HighLow75 - 80%>99%Ideal gradient. EtOAc dissolves the crude; Hexane forces the crystalline lattice to form.

Phase 2: Core Troubleshooting FAQs

Q1: My crude reaction mixture forms a viscous oil at the bottom of the flask instead of crystallizing. Why does this happen, and how do I fix it? Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the solubility curve of the thiourea derivative intersects the LLPS boundary before crossing the solid-liquid equilibrium line. Because crude mixtures contain impurities that depress the melting point of the target compound, the thiourea separates as a solute-rich liquid phase rather than forming a rigid crystal lattice. Solution: Do not attempt to cool the oil further. Instead, reheat the mixture until it is a homogenous solution, and add a non-polar anti-solvent (like hexane) dropwise. Alternatively, decant the mother liquor and vigorously triturate the oil with cold hexane. Trituration "washes away" the lipophilic impurities that are suppressing the melting point, forcing the molecules into a highly ordered crystalline state [1].

Q2: I obtained crystals, but NMR/TLC shows contamination with symmetrical thioureas (e.g., 1,3-diphenylthiourea). Why do they co-precipitate? Causality: During the synthesis of unsymmetrical thioureas (e.g., reacting cyclohexylamine with phenyl isothiocyanate), slight stoichiometric imbalances or the presence of moisture can trigger side reactions that yield symmetrical byproducts [1]. Because 1,3-diphenylthiourea shares the exact same N-H...S hydrogen-bonding motifs as your target product, it can easily intercalate into the growing crystal lattice, causing co-precipitation. Solution: Exploit differential solubility prior to crystallization. 1,3-diphenylthiourea is highly insoluble in cold dichloromethane (DCM), whereas N-cyclohexyl-N'-phenylthiourea retains moderate solubility. Perform a preliminary cold DCM filtration to remove the symmetrical byproduct, then evaporate the filtrate and recrystallize the residue from a Toluene/Hexane mixture.

Q3: My solution is at 0°C, but no crystals are forming. The solution is completely clear. Causality: You have achieved supersaturation, but the system lacks the activation energy required for nucleation. In the solid state, N-cyclohexyl-N'-phenylthiourea must adopt a specific cis-trans configuration to form its characteristic two-dimensional hydrogen-bonded layers parallel to the bc plane [2]. If your solvent (e.g., pure ethanol) strongly hydrogen-bonds with the thiourea protons, it creates a kinetic barrier that prevents the molecules from aligning into this cis-trans network. Solution: Introduce a nucleation site. Scratch the inside of the glass flask vigorously with a glass stirring rod at the air-liquid interface, or introduce a microscopic "seed crystal" of pure N-cyclohexyl-N'-phenylthiourea. This provides a localized surface area that lowers the thermodynamic barrier, triggering rapid lattice assembly.

Phase 3: Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop: visual clarity checks ensure the complete removal of insoluble byproducts before the thermodynamic cooling phase begins.

Protocol: Recrystallization of N-cyclohexyl-N'-phenylthiourea

  • Initial Dissolution: Transfer the crude solid (approx. 5.0 g) into a 100 mL Erlenmeyer flask. Add 15 mL of Toluene.

  • Thermal Activation: Heat the suspension gently on a hot plate (set to 90°C) while stirring continuously. Add additional Toluene in 2 mL increments until the target compound completely dissolves. Do not exceed 30 mL total volume to prevent excessive dilution.

  • In-Process Validation (Hot Filtration): Observe the boiling solution. If a fine, white, insoluble powder remains, this is likely a symmetrical thiourea byproduct. Immediately perform a hot gravity filtration through fluted filter paper into a pre-warmed receiving flask to remove this impurity.

  • Lattice Assembly (Cooling): Remove the clear filtrate from the heat source. Allow it to cool ambiently to room temperature (approx. 20-25°C) over 45 minutes. Crucial Causality Step: Slow cooling allows the cyclohexane rings to adopt their stable chair conformations without trapping solvent molecules (inclusions) inside the lattice [2].

  • Yield Maximization: Once the flask reaches room temperature and primary nucleation is visible, submerge the flask in an ice-water bath (0-4°C) for 30 minutes to drive the equilibrium toward complete precipitation.

  • Isolation: Collect the brilliant white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Hexane to displace any residual Toluene and lipophilic impurities.

  • Drying: Leave the crystals under vacuum for 15 minutes, then transfer to a vacuum desiccator overnight to ensure complete solvent removal.

References

  • Ramnathan, A., et al. "(IUCr) 1-Cyclohexyl-3-phenylthiourea". Acta Crystallographica Section C. Available at: [Link]

  • Khalaf, W. H., et al. "Synthesis, characterization, biological activity, DFT and Hirshfeld surface studies of Pd(II) and Pt(II)-1-cyclohexyl-3-phenylthiourea and amine ligands". ResearchGate. Available at: [Link]

Technical Support Center: Optimizing Cellular Assays with N-Cyclohexyl-N'-Phenylthiourea (CPTU)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Cyclohexyl-N'-phenylthiourea (CPTU) and related thiourea derivatives. As a Senior Application Scientist, I frequently see promising drug discovery campaigns derailed not by a lack of target engagement, but by the physicochemical liabilities of the chemical probes being used.

While the thiourea pharmacophore is highly valuable, its intrinsic lipophilicity, metal-chelating properties, and susceptibility to S-oxygenation often result in confounding, artifactual cytotoxicity in standard in vitro assays (e.g., MTT, CellTiter-Glo). This guide is designed to help you decouple true biological phenotypes from compound-induced toxicity using field-proven, self-validating methodologies.

Core Principles: The Causality Behind CPTU Cytotoxicity

To effectively troubleshoot CPTU in your assays, you must first understand the three primary mechanisms driving its off-target cellular toxicity:

  • Vehicle-Induced Cytotoxicity (The DMSO Limit): CPTU is highly lipophilic (LogP ~3.5), necessitating the use of organic solvents like Dimethyl sulfoxide (DMSO). However, exceeding a 0.1% to 0.5% (v/v) DMSO concentration induces membrane fluidization, alters epigenetic landscapes, and triggers baseline apoptosis in sensitive cell lines[1].

  • S-Oxygenation and ROS Generation: The thiocarbonyl sulfur in CPTU is highly susceptible to oxidation by intracellular enzymes (e.g., Flavin-containing monooxygenases) or dissolved oxygen in alkaline media. This heterolytic cleavage forms sulfoxylate ions ( SO22−​ ), which rapidly reduce O2​ to generate superoxide and hydrogen peroxide, severely depleting intracellular glutathione (GSH) and causing oxidative stress[2].

  • Trace Metal Depletion: The N,S-donor motif of thioureas acts as a potent bidentate chelator for transition metals ( Cu2+ , Zn2+ , Pd2+ )[3]. In standard culture media, high concentrations of CPTU can strip essential trace metals from metalloenzymes, leading to cell cycle arrest and apoptosis[4].

G cluster_0 Off-Target Cytotoxicity Mechanisms CPTU CPTU (Thiourea Core) SOx S-Oxygenation (Sulfoxylate Formation) CPTU->SOx CYP450 / FMOs Metal Trace Metal Chelation (Cu2+, Zn2+) CPTU->Metal N,S-Donor Motif Target Specific Target Engagement CPTU->Target Optimized Assay ROS ROS Generation (Superoxide, H2O2) SOx->ROS O2 Reduction GSH GSH Depletion & Oxidative Stress ROS->GSH Apoptosis Artifactual Cell Death Metal->Apoptosis Metalloenzyme Inhibition GSH->Apoptosis Phenotype True Biological Phenotype Target->Phenotype

Fig 1: Mechanistic pathways of CPTU-induced artifactual cytotoxicity vs. true target engagement.

Troubleshooting Guide & FAQs

Q: My cells die universally at 50 µM CPTU, regardless of the cell line or target expression. Is this a pan-assay interference? A: This is almost certainly vehicle toxicity or compound precipitation. If your stock solution is 10 mM, dosing at 50 µM means you are exposing cells to 0.5% DMSO. Many epithelial and breast cancer lines (e.g., MCF-7) show significant viability drops at this concentration[5]. Solution: Prepare a 50 mM stock to keep the final DMSO concentration at 0.1%.

Q: I observe a color change in my phenol red media immediately upon adding CPTU. What is happening? A: You are witnessing rapid metal chelation or a pH shift due to thiourea decomposition. Thioureas can form complexation networks with trace metals in the media, which occasionally shifts the local pH or alters the optical properties of the media[3]. Solution: Pre-warm your media and ensure rapid, vigorous mixing during the spike-in phase.

Q: How do I definitively prove that the cytotoxicity I am seeing is an artifact of Reactive Oxygen Species (ROS) rather than my target mechanism? A: You must run a ROS-scavenger rescue assay. By pre-treating your cells with an antioxidant like N-acetylcysteine (NAC), you replenish the intracellular GSH pool. If the toxicity is ROS-mediated, the NAC will rescue the cells and shift your IC50 curve to the right[2].

Workflow Start Observe High Cytotoxicity CheckDMSO Is DMSO > 0.1%? Start->CheckDMSO ReduceDMSO Use 50mM Stock or PEG-400 CheckDMSO->ReduceDMSO Yes CheckROS Run NAC Rescue Assay CheckDMSO->CheckROS No IsROS Viability Rescued? CheckROS->IsROS ROSTox Toxicity is ROS-Mediated (Shorten Exposure) IsROS->ROSTox Yes TargetTox Target-Specific or Chelation Toxicity IsROS->TargetTox No

Fig 2: Decision tree for troubleshooting and mitigating CPTU cytotoxicity in cellular assays.

Quantitative Data & Tolerability Thresholds

To standardize your experimental design, adhere to the Maximum Tolerated Concentrations (MTC) for common solvents and recognize the physicochemical liabilities of CPTU.

Table 1: Solvent Maximum Tolerated Concentrations (MTC) for Cellular Assays [1],[5]

SolventMTC (v/v)Primary Toxicity MechanismRecommended Use Case for CPTU
DMSO 0.1% - 0.25%Membrane fluidization, epigenetic alterationPrimary solvent for 50 mM master stocks.
Ethanol 0.5% - 1.0%Protein denaturation, metabolic stressSecondary solvent; often poor solubility for CPTU.
PEG-400 1.0% - 2.0%Osmotic stress, viscosityCo-solvent for in vivo translation or high-dose assays.

Table 2: CPTU Physicochemical Liabilities and Mitigation Strategies

LiabilityCellular Assay ImpactMitigation Strategy
S-Oxygenation / ROS GSH depletion, baseline apoptosis[4]Co-treat with 5 mM NAC; limit assay duration to <12h.
Metal Chelation Metalloenzyme starvation[3]Supplement media with trace Zn2+ / Cu2+ if prolonged exposure is required.
Aqueous Insolubility Localized precipitation, false-negative readoutsMaintain DMSO ≤0.1%; spike into pre-warmed (37°C) media.

Experimental Protocols

Protocol 1: Preparation of CPTU Stocks and Vehicle-Controlled Dosing

Causality: CPTU's high lipophilicity causes it to crash out of aqueous media, creating local concentration spikes that rupture cell membranes. By pre-diluting in 100% anhydrous DMSO and spiking into pre-warmed media at a 1:1000 ratio, we prevent vehicle-induced toxicity and ensure homogenous compound distribution.

Step-by-Step Methodology:

  • Master Stock: Weigh CPTU and dissolve in 100% anhydrous DMSO to a concentration of 50 mM. Vortex and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Intermediate Dilutions: Prepare a 10-point serial dilution of CPTU in 100% DMSO. This ensures that the final spike-in volume (and thus the final DMSO concentration) remains identical across all wells.

  • Media Pre-warming: Pre-warm complete culture media (e.g., DMEM + 10% FBS) to 37°C. Cold media will cause immediate CPTU precipitation.

  • Spike-In: Transfer 1 µL of the DMSO intermediate stocks into 999 µL of the pre-warmed media (yielding a 0.1% final DMSO concentration). Mix vigorously by inversion immediately.

  • Application: Aspirate old media from the cell culture plates and gently apply the CPTU-containing media.

Self-Validation Check: Always include a "Vehicle-Only Control" well (0.1% DMSO without CPTU). If the viability of this well drops >5% compared to an untreated control, your cell line is hypersensitive to DMSO, and you must switch to a PEG-400 co-solvent system.

Protocol 2: NAC-Rescue Viability Assay (Isolating ROS Toxicity)

Causality: To distinguish artifactual oxidative stress from true target engagement, we use to replenish the GSH pool[2]. If CPTU toxicity is purely ROS-mediated, NAC will neutralize the sulfoxylate-derived radicals and rescue cell viability.

Step-by-Step Methodology:

  • Seeding: Seed cells in a 96-well opaque plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment: Prepare a 5 mM solution of NAC in complete culture media. Aspirate the overnight media and apply the NAC media for 2 hours prior to CPTU exposure.

  • Dosing: Aspirate the pre-treatment media. Add CPTU-containing media (prepared via Protocol 1) to two sets of wells: one set containing standard media, and one set containing media supplemented with 5 mM NAC.

  • Incubation: Incubate for the desired assay time point (e.g., 24 hours).

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent, lyse for 10 minutes on an orbital shaker, and read luminescence.

Self-Validation Check: Include a positive control well treated with 50 µM Menadione (a known ROS inducer) with and without NAC. If NAC fails to rescue the Menadione-treated cells, your NAC stock is oxidized or inactive, invalidating the assay.

References

  • [2] Svarovsky, S. A., Simoyi, R. H., & Makarov, S. V. (2000). Reactive oxygen species in aerobic decomposition of thiourea dioxides. Journal of the Chemical Society, Dalton Transactions.[Link]

  • [1] F. A. et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Toxics, 9(4), 92.[Link]

  • [5] Nguyen, T. et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.[Link]

  • [4] K. S. et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11663.[Link]

  • [3] M. A. et al. (2021). Synergy Effects in Heavy Metal Ion Chelation with Aryl- and Aroyl-Substituted Thiourea Derivatives. Inorganic Chemistry, ACS.[Link]

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 1-Cyclohexyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven, self-validating methodologies for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 1-cyclohexyl-3-phenylthiourea.

Section 1: Analyte Profiling & Method Rationale

Q: What specific chemical properties of 1-cyclohexyl-3-phenylthiourea dictate the selection of the mobile phase? A: 1-Cyclohexyl-3-phenylthiourea is a hybrid molecule. It possesses a highly lipophilic, bulky cyclohexyl group and a phenyl ring, which drive strong hydrophobic retention on reversed-phase (RP) columns. However, its core thiourea moiety (-NH-CS-NH-) is highly polar and capable of acting as both a strong hydrogen bond donor and acceptor[1]. Because of this dual nature, the mobile phase must balance hydrophobic elution strength (using organic modifiers like acetonitrile) with hydrogen-bond suppression. Furthermore, the phenyl group provides a strong chromophore, allowing for robust UV detection, typically monitored at 254 nm[2].

Q: Why do I observe severe peak tailing for this compound on standard C18 columns? A: Peak tailing for thiourea derivatives is almost exclusively caused by secondary interactions with the stationary phase. While the lipophilic groups interact with the C18 chains, the polar thiourea core interacts with residual, unendcapped silanol groups (-Si-OH) on the silica surface[3]. At a mid-to-high pH (pH > 5.0), these silanols ionize into silanoate anions (-Si-O⁻). This creates a strong ion-dipole and hydrogen-bonding network with the thiourea N-H protons, leading to a mixed-mode retention mechanism (reversed-phase + ion-exchange) that manifests as severe peak tailing (Tailing Factor > 1.5)[4].

SilanolInteraction HighPH Mid/High pH (> 5.0) Silanols Ionized (-Si-O⁻) Interaction Strong Ion-Dipole Interaction with Thiourea (-NH-CS-NH-) HighPH->Interaction Result1 Severe Peak Tailing (TF > 1.5) Interaction->Result1 LowPH Low pH (< 3.0) Silanols Protonated (-Si-OH) NoInteraction Hydrophobic Retention Dominates (Cyclohexyl/Phenyl groups) LowPH->NoInteraction Result2 Sharp, Symmetrical Peaks (0.9 < TF < 1.2) NoInteraction->Result2

Caption: Mechanism of silanol-induced peak tailing and the corrective causality of pH control.

Section 2: Step-by-Step Optimization Protocol

To establish a self-validating system, the protocol below ensures that each variable is controlled and verified before proceeding to the next.

Methodology: Self-Validating Mobile Phase Optimization

  • Step 1: Column Selection & Preparation

    • Select a fully endcapped, high-purity silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm) to minimize baseline silanol activity[3].

    • Validation: Inject an unretained marker (e.g., uracil) to determine the exact column dead-time ( t0​ ). Note: Unsubstituted thiourea is often used as a t0​ marker itself, but substituted derivatives like 1-cyclohexyl-3-phenylthiourea will be strongly retained[4].

  • Step 2: Aqueous Phase pH Adjustment

    • Prepare the aqueous mobile phase (Mobile Phase A) using Milli-Q ultrapure water.

    • Add an acidic modifier to suppress silanol ionization. Use 0.1% Formic Acid (v/v) or 0.01% Trifluoroacetic Acid (TFA) (v/v) to bring the pH below 3.0[5]. TFA acts as a stronger ion-pairing agent and provides excellent peak symmetry for thioureas, though it may suppress MS signals if downstream LC-MS is required.

  • Step 3: Organic Modifier Selection

    • Prepare Mobile Phase B using HPLC-grade Acetonitrile. Acetonitrile is an aprotic solvent; unlike methanol (which is protic), it does not compete for hydrogen bonding with the thiourea core, generally yielding sharper peaks[2].

  • Step 4: Gradient Elution & System Suitability Testing (SST)

    • Run a gradient from 10% B to 100% B over 15 minutes[5].

    • Validation: Calculate the retention factor ( k ). Ensure k≥2 using the formula k=(tR​−t0​)/t0​ . Calculate the Tailing Factor (TF) at 5% peak height. The system validates itself if 0.9≤TF≤1.2 [4].

Section 3: Troubleshooting & FAQs

Q: My retention time ( tR​ ) is drifting over multiple injections. What is causing this? A: Retention time drift for lipophilic thioureas is typically caused by inadequate column equilibration or insufficient buffer capacity. If you are using a gradient that returns to a highly aqueous state (e.g., 10% Acetonitrile), ensure you allow at least 10 column volumes of equilibration time before the next injection. Furthermore, verify that your column oven is active and stable (e.g., 30 °C), as thiourea retention is highly temperature-dependent.

Q: Can I use Methanol instead of Acetonitrile for this analysis? A: Yes, methanol can be used, and some established methods utilize water-methanol (30:70, v/v) isocratic elutions for thiourea derivatives[6]. However, because methanol is a protic solvent, it interacts differently with the hydrogen-bonding network of the thiourea moiety. You may observe slightly broader peaks compared to acetonitrile. If switching to methanol, you will need to increase the organic percentage to achieve the same elution strength, as methanol is a weaker elution solvent in RP-HPLC.

Q: The baseline is noisy at 210 nm. How can I improve the Signal-to-Noise (S/N) ratio? A: 1-Cyclohexyl-3-phenylthiourea contains a phenyl ring, which provides an excellent UV absorption maximum near 254 nm[1]. Moving your detection wavelength from 210 nm to 254 nm will drastically reduce baseline noise caused by the absorption of organic modifiers and acidic additives (like TFA, which absorbs heavily below 220 nm), thereby improving your S/N ratio without sacrificing analyte signal[2].

TroubleshootingWorkflow Start Start: HPLC Analysis of 1-Cyclohexyl-3-phenylthiourea Assess Assess Peak Shape & Retention Start->Assess Tailing Issue: Peak Tailing (TF > 1.5) Assess->Tailing Asymmetric Peak Retention Issue: Poor Retention (k < 2) Assess->Retention Elutes near t0 Optimal Optimal Peak (0.9 < TF < 1.2) Assess->Optimal Symmetrical Silanol Cause: Silanol Interactions Action: Lower pH to < 3.0 (0.1% Formic Acid/TFA) Tailing->Silanol Organic Cause: High Eluent Strength Action: Decrease % Organic (Acetonitrile/Methanol) Retention->Organic Validate System Validation Inject Unretained Marker Silanol->Validate Organic->Validate Validate->Assess Re-evaluate

Caption: Diagnostic workflow for resolving peak tailing and retention issues in thiourea HPLC.

Section 4: Quantitative Data Summaries

To aid in experimental design, the following tables summarize the expected impact of mobile phase parameters on the chromatography of lipophilic thiourea derivatives.

Table 1: Comparison of Mobile Phase Additives for Thiourea Derivative HPLC

AdditiveConcentrationpH RangeImpact on Peak Shape (TF)UV Cutoff (nm)Notes
None (Water only)N/A~5.5 - 7.0Poor (> 1.8)N/ASevere silanol interactions[3].
Formic Acid0.1% (v/v)~2.7Excellent (1.0 - 1.2)210Standard choice for LC-UV and LC-MS compatibility.
Trifluoroacetic Acid (TFA)0.01% - 0.1%~2.0Superior (~1.0)210Strong ion-pairing; suppresses MS signal; excellent for UV[5].
Ammonium Acetate10 mM~6.8Moderate (1.3 - 1.5)210Used if neutral pH is strictly required; requires endcapped column.

Table 2: Column Chemistry vs. Peak Tailing Factor (TF) for Thiourea Derivatives

Column TypeStationary Phase ModificationExpected TF at pH 7.0Expected TF at pH 2.5
Standard C18Unendcapped> 2.0 (Severe Tailing)1.3 - 1.5
Endcapped C18Fully Endcapped1.4 - 1.61.0 - 1.2[4]
Polar-Embedded C18Amide/Ether linkage1.1 - 1.31.0 - 1.1

References

  • "Formation of 1,4,2-Dithiazolidines or 1,3-Thiazetidines from 1,1-Dichloro-2-nitroethene and Phenylthiourea Derivatives", The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • "Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals", bioRxiv. Available at: [Link]

  • "Synthesis, characterization, biological activity, DFT and Hirshfeld surface studies of Pd(II) and Pt(II)-1-cyclohexyl-3-phenylthiourea and amine ligands", ResearchGate. Available at: [Link]

  • "Artifacts in Liquid-Phase Separations–System, Solvent, and Impurity Peaks", Chemical Reviews - ACS Publications. Available at: [Link]

  • "Method or System?", LCGC International. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability of N-Cyclohexyl-N'-Phenylthiourea Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 28, 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-cyclohexyl-N'-phenylthiourea and its derivatives. This class of compounds holds significant therapeutic promise across various domains, including anticancer and antimicrobial applications.[1][2] However, their progression from promising in vitro activity to effective in vivo candidates is frequently hampered by poor oral bioavailability.

This guide is designed to provide you with a structured, in-depth approach to diagnosing and overcoming these bioavailability challenges. We will move beyond simple protocols to explain the underlying physicochemical and physiological principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the bioavailability of N-cyclohexyl-N'-phenylthiourea compounds.

Q1: What are the primary reasons for the poor bioavailability of this class of compounds?

The poor bioavailability of N-cyclohexyl-N'-phenylthiourea derivatives typically stems from a combination of two key physicochemical properties:

  • Low Aqueous Solubility: These compounds are often highly lipophilic (fat-soluble) due to the presence of the cyclohexyl and phenyl rings.[3][4][5] This high lipophilicity leads to very low solubility in the aqueous environment of the gastrointestinal (GI) tract, making dissolution the rate-limiting step for absorption.[4][6][7] If a drug does not dissolve, it cannot be absorbed into the bloodstream.[7] This characteristic often places them in the Biopharmaceutics Classification System (BCS) Class II or IV.[6][8][9]

  • High First-Pass Metabolism: The thiourea moiety and associated phenyl rings can be susceptible to extensive metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[10] This "first-pass effect" means a significant fraction of the absorbed drug is metabolized and inactivated before it ever reaches systemic circulation.[10][11]

Q2: I have a new N-cyclohexyl-N'-phenylthiourea derivative. What are the first experimental parameters I should determine?

Before proceeding to complex formulations or animal studies, you must establish a baseline understanding of your compound's fundamental properties. These initial data points will guide your entire development strategy.

  • Aqueous Solubility: Determine the solubility in purified water and, more importantly, in biorelevant media like Simulated Gastric Fluid (SGF) and Fasted/Fed State Simulated Intestinal Fluid (FaSSIF/FeSSIF). This provides a more accurate picture of its behavior in the GI tract.

  • LogP / LogD: The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity.[3][5] For ionizable compounds, the distribution coefficient (LogD) at physiological pH (e.g., 6.8 and 7.4) is more relevant. A high LogP (typically >3) often correlates with poor aqueous solubility.[]

  • In Vitro Metabolic Stability: Incubate your compound with liver microsomes or S9 fractions to get a preliminary assessment of its susceptibility to first-pass metabolism.[13] A short half-life in these systems is a red flag for poor in vivo stability.

Q3: What does it mean if my compound is classified as BCS Class II, and how does that affect my strategy?

BCS Class II drugs are characterized by low solubility and high permeability .[8][13] This classification is common for lipophilic compounds like the N-cyclohexyl-N'-phenylthiourea series.

  • Implication: The primary hurdle to bioavailability is getting the drug to dissolve in the gut. Once dissolved, it can readily pass through the intestinal wall.[13]

  • Strategic Focus: Your efforts should be almost entirely focused on solubility enhancement techniques . Improving the dissolution rate will directly translate to improved absorption and bioavailability.[6][14]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for diagnosing and solving specific bioavailability problems.

Troubleshooting Guide 1: Poor Aqueous Solubility

Symptom: Your compound shows less than 10 µg/mL solubility in aqueous buffers or biorelevant media, leading to poor and inconsistent results in in vivo studies.

Goal: To systematically identify the most effective solubilization strategy for your specific molecule.

Logical Troubleshooting Workflow

This workflow provides a structured approach to tackling solubility issues, starting from simple and rapid methods and progressing to more complex formulation strategies.

G cluster_0 Problem Identification cluster_1 Initial Characterization cluster_2 Root Cause Analysis cluster_3 Solution Pathways Start Low Bioavailability Observed Solubility Determine Aqueous & Biorelevant Solubility Start->Solubility Permeability Assess Permeability (e.g., PAMPA, Caco-2) Start->Permeability Metabolism Assess Metabolic Stability (e.g., Microsomes) Start->Metabolism IsSolubility Is Solubility < 10 µg/mL? Solubility->IsSolubility IsPermeability Is Permeability Low? Permeability->IsPermeability IsMetabolism Is Metabolism High? Metabolism->IsMetabolism IsSolubility->IsPermeability No Solubilization Focus on Solubilization (Guide 1) IsSolubility->Solubilization Yes IsPermeability->IsMetabolism No PermeabilityEnhance Focus on Permeability (Guide 2) IsPermeability->PermeabilityEnhance Yes MetabolicBlocking Address Metabolism (Guide 3) IsMetabolism->MetabolicBlocking Yes

Caption: A decision tree for troubleshooting poor bioavailability.

Protocol 2.1: Screening for Solubilization Using Co-solvents

This is a rapid method to determine if your compound's solubility can be improved by altering the polarity of the solvent system. It's a foundational step before attempting more complex formulations.

Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, thereby increasing the solubility of lipophilic compounds.[15][16]

Materials:

  • N-cyclohexyl-N'-phenylthiourea compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • HPLC system for quantification

Procedure:

  • Prepare stock solutions of your compound at a high concentration (e.g., 10 mg/mL) in 100% PG, PEG 400, Ethanol, and DMSO.

  • Create a series of co-solvent/PBS mixtures (e.g., 10%, 20%, 30%, 40% v/v of each co-solvent in PBS).

  • Add an excess amount of your solid compound to each co-solvent mixture and to a PBS-only control.

  • Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute appropriately for HPLC analysis.

  • Quantify the concentration of the dissolved compound against a standard curve.

Data Interpretation:

Co-solvent System10% (v/v)20% (v/v)30% (v/v)40% (v/v)
PBS (Control) 0.5 µg/mL---
Propylene Glycol 15 µg/mL45 µg/mL110 µg/mL250 µg/mL
PEG 400 20 µg/mL65 µg/mL150 µg/mL310 µg/mL
Ethanol 12 µg/mL38 µg/mL95 µg/mL210 µg/mL

Causality: A significant, concentration-dependent increase in solubility with co-solvents indicates that the primary issue is the high lipophilicity of the compound. PEG 400 and PG are often excellent starting points for developing oral liquid or semi-solid formulations.[15]

Strategy 2.2: Amorphous Solid Dispersions (ASDs)

If simple co-solvents are insufficient or a solid dosage form is required, creating an ASD is a powerful technique.[17]

Principle: Crystalline compounds must overcome strong crystal lattice energy to dissolve. By dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, this energy barrier is removed.[17] This results in a high-energy form of the drug that dissolves much more rapidly, often achieving a transient state of supersaturation.[15]

Common Polymers:

  • Polyvinylpyrrolidone (PVP K30)

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)

  • Eudragit® polymers

Manufacturing Methods:

  • Spray Drying: Both drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a heated chamber.[17] This method is suitable for thermolabile compounds.[17]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This solvent-free method is efficient but only suitable for thermally stable compounds.[15]

Validation: The resulting ASD should be analyzed by X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity (no sharp Bragg peaks) and by Differential Scanning Calorimetry (DSC) to show a single glass transition temperature (Tg).

Strategy 2.3: Lipid-Based Formulations

Principle: These formulations leverage the body's natural lipid absorption pathways. The drug is dissolved in a mixture of oils, surfactants, and co-surfactants.[18] Upon gentle agitation in the aqueous environment of the gut, these systems spontaneously form fine oil-in-water emulsions (for Self-Emulsifying Drug Delivery Systems, SEDDS) or microemulsions (for Self-Microemulsifying Drug Delivery Systems, SMEDDS), with droplet sizes typically below 200 nm.[6] The drug remains solubilized within these lipid droplets, which facilitates absorption.[6][18]

Advantages:

  • Excellent for highly lipophilic drugs (LogP > 4).

  • Can protect the drug from degradation and first-pass metabolism.[18]

  • May enhance lymphatic transport, bypassing the liver and reducing first-pass effect.

Troubleshooting Guide 2: Low Intestinal Permeability

Symptom: Your compound is reasonably soluble (perhaps after formulation efforts) and metabolically stable, but in vivo exposure remains low. This suggests it is not efficiently crossing the intestinal wall.

Goal: To assess and improve the compound's ability to permeate the intestinal epithelium.

Protocol 2.4: In Vitro Permeability Assessment using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive diffusion.

Principle: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that mimics the intestinal epithelium. The assay measures the rate at which a compound diffuses from a donor compartment, across the lipid membrane, into an acceptor compartment.[19][20]

Procedure:

  • Prepare a donor solution of your compound in a buffer at a relevant intestinal pH (e.g., 6.5).

  • Add the donor solution to the wells of the filter plate (the donor plate).

  • Place the filter plate into a corresponding 96-well plate (the acceptor plate) containing fresh buffer.

  • Incubate for a defined period (e.g., 4-18 hours).

  • Measure the compound concentration in both the donor and acceptor wells, as well as in a reference well (initial donor concentration).

  • Calculate the effective permeability (Pe) and compare it to high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

Interpretation: Low Pe values relative to controls suggest that passive diffusion is a limiting factor for absorption.

Strategy 2.5: Prodrug Approaches

If intrinsic permeability is low, a prodrug strategy can be employed. Prodrugs are inactive derivatives that are chemically modified to have improved physicochemical properties (like permeability) and are converted back to the active parent drug in vivo by enzymatic or chemical cleavage.[21][22][23]

Principle: To enhance permeability, a lipophilic promoiety can be temporarily attached to a polar functional group on the parent drug, masking its hydrogen-bonding capacity and increasing its overall lipophilicity.[24][25]

Example Strategy for a Thiourea Compound:

  • If the parent molecule contains a polar group (e.g., a distal hydroxyl or carboxylic acid), it can be esterified. An ester prodrug is more lipophilic, enhancing its ability to cross the cell membrane.[23][24] Once inside the cell or in circulation, esterase enzymes will cleave the ester bond, releasing the active parent drug.[24]

G cluster_0 Extracellular Space (Gut Lumen) cluster_1 Intestinal Epithelial Cell cluster_2 Systemic Circulation Prodrug Lipophilic Prodrug (High Permeability) Enzyme Esterase Enzyme Prodrug->Enzyme Crosses Membrane (Passive Diffusion) ActiveDrug Active Parent Drug (Released Intracellularly) Enzyme->ActiveDrug Cleavage Circulation Absorption into Bloodstream ActiveDrug->Circulation

Caption: Mechanism of a permeability-enhancing prodrug.

Troubleshooting Guide 3: High First-Pass Metabolism

Symptom: Your compound has good solubility and permeability but disappears rapidly after oral administration, with very low parent drug concentrations in plasma alongside high concentrations of metabolites.

Goal: To mitigate the effects of extensive metabolism in the gut wall and liver.

Protocol 2.6: Reaction Phenotyping with Recombinant CYP Enzymes

Principle: This experiment identifies which specific Cytochrome P450 (CYP) isozymes are responsible for metabolizing your compound. Knowing the key enzymes allows for more targeted strategies to block metabolism.

Procedure:

  • Incubate your compound separately with a panel of individual, recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).

  • Include a NADPH regenerating system to support enzyme activity.

  • After a set time, stop the reaction and measure the depletion of the parent compound using LC-MS/MS.

  • The enzyme(s) that show the highest rate of parent drug depletion are the primary metabolizers.

Strategy 2.7: Structural Modification (Metabolic Blocking)

Once the metabolic "soft spot" on the molecule is identified, medicinal chemists can attempt to block it.

  • Example: If oxidation is occurring on the phenyl ring, adding an electron-withdrawing group (like a fluorine atom) to that position can make it less susceptible to CYP-mediated oxidation. This is a common strategy in drug design to improve metabolic stability.

Strategy 2.8: Formulation-Based Approaches
  • Lipid-Based Formulations (SEDDS/SMEDDS): As mentioned previously, these formulations can promote lymphatic uptake. The lymphatic system drains into the thoracic duct, which empties into the subclavian vein, bypassing the portal circulation to the liver. This can significantly reduce first-pass metabolism.[18]

  • Enzyme Inhibitors: Co-administration with a known inhibitor of the primary metabolizing enzyme (e.g., ketoconazole for CYP3A4) can increase the bioavailability of the parent drug. While not always a viable therapeutic strategy, it is a powerful in vivo tool to prove that first-pass metabolism is the primary barrier to bioavailability.[11]

Part 3: Advanced Strategies

For particularly challenging compounds, a combination of the above strategies or more advanced approaches may be necessary.

  • Nanotechnology: Encapsulating the drug in nanoparticles can improve solubility, protect it from degradation, and potentially alter its absorption pathway.[10][26] Nanosuspensions, which are dispersions of pure drug crystals with sizes in the nanometer range, increase dissolution velocity due to their massive surface area.[15][27]

  • Co-crystallization: Forming a co-crystal with a benign co-former molecule can dramatically alter the physicochemical properties of the parent drug, including its solubility and dissolution rate, without changing its chemical structure.

By systematically applying the diagnostic protocols and therapeutic strategies outlined in this guide, researchers can effectively diagnose the root cause of poor bioavailability in N-cyclohexyl-N'-phenylthiourea compounds and rationally design solutions to unlock their full therapeutic potential.

References

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed. (2025, April 17). PubMed. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. (2025, February 21). PubMed. [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC. (2023, April 9). PubMed Central. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. PubMed Central. [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Lipophilicity: A Crucial Concept in Drug Design and Pharmacology - OMICS International. OMICS International. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (2025, February 21). MDPI. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Enhancing the Drug Release and Physicochemical Properties of Rivaroxaban via Cyclodextrin Complexation: A Comprehensive Analytical Approach - MDPI. (2025, May 22). MDPI. [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

  • strategies to increase solubility and bioavailability of drugs - ResearchGate. (2024, March 29). ResearchGate. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024, May 31). MDPI. [Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success | ACS Omega. (2025, November 30). ACS Publications. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC - NIH. PubMed Central. [Link]

  • Physicochemical properties of phenylurea herbicides | Download Table - ResearchGate. ResearchGate. [Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success | ACS Omega. (2025, November 30). ACS Publications. [Link]

  • Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC. PubMed Central. [Link]

  • Bioavailability Enhancement Strategies in Biopharmaceutics. (2024, June 7). Longdom Publishing SL. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - ResearchGate. (2025, October 16). ResearchGate. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12). Journal of Medical and Pharmaceutical Innovation. [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs - MDPI. (2024, June 4). MDPI. [Link]

  • Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules - Books. Royal Society of Chemistry. [Link]

  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors | ACS Omega - ACS Publications. (2023, July 28). ACS Publications. [Link]

  • Bioavailability – physicochemical and dosage form factors - Clinical Gate. (2015, February 8). Clinical Gate. [Link]

  • Mechanistic Study on the Formation of Compounds from Thioureas - IntechOpen. (2018, May 16). IntechOpen. [Link]

  • Formulation and development of some BCS Class II drugs. (2019, March 15). International Research Journal of Pharmacy. [Link]

  • Lipophilicity - Computational Chemistry Glossary - Deep Origin. (2019, November 17). Deep Origin. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - MDPI. (2023, April 4). MDPI. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. PubMed Central. [Link]

  • Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC. PubMed Central. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). MDPI. [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu - Sites@Rutgers. (2004, June 29). Rutgers University. [Link]

  • Predicting Drug Bioavailability with the Modern-day Toolkit - International Biopharmaceutical Industry. International Biopharmaceutical Industry. [Link]

  • advanced approaches to improve solubility of bcs class ii drugs - TANZ JOURNAL. TANZ JOURNAL. [Link]

  • Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability - Hilaris Publisher. (2025, February 28). Hilaris Publisher. [Link]

  • Chapter 9. Physicochemical and Biological Factors Affecting In Vivo Performance of Drugs | Handbook of Basic Pharmacokinetics… Including Clinical Applications, 7th Edition | PharmacyLibrary. PharmacyLibrary. [Link]

  • In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. ITQB NOVA. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. International Journal of Novel Research and Development. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025, June 8). International Journal of Pharmaceutical Sciences. [Link]

  • Video: Methods for Studying Drug Absorption: In vitro - JoVE. (2024, October 10). JoVE. [Link]

Sources

Technical Support Center: Managing Oxidation and Stability of N-Cyclohexyl-N-Phenylthiourea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, analytical chemists, and drug development professionals with field-proven methodologies to manage the chemical stability of N-cyclohexyl-N-phenylthiourea in solution. Due to the high electron density on the sulfur atom, thiourea derivatives are inherently susceptible to oxidative and hydrolytic degradation[1]. This guide elucidates the underlying causality of these degradation pathways and provides self-validating protocols to ensure experimental integrity.

Section 1: Mechanistic Causality of Thiourea Degradation

The stability of N-cyclohexyl-N-phenylthiourea is dictated by the asymmetric steric and electronic environment created by its N-cyclohexyl and N-phenyl substituents. The strong π-donation from the nitrogen atoms to the C=S bond makes the sulfur atom highly nucleophilic. Consequently, the compound is vulnerable to electrophilic attack by dissolved oxygen, peroxides, and light-induced radical formation[2].

As detailed in, the degradation mechanism is strictly pH-dependent:

  • Acidic/Neutral Media: The oxidant directly attacks the sulfur atom, forming thiourea S-oxides (sulfenic/sulfinic acids), which rapidly desulfurize into the corresponding urea (N-cyclohexyl-N-phenylurea)[3].

  • Alkaline Media: The thiourea undergoes deprotonation and subsequent decomposition into a dioxosulfate (SO₂²⁻) intermediate before further oxidation occurs[3].

Mechanism A N-cyclohexyl-N-phenylthiourea (Intact Compound) B Acidic/Neutral pH (Direct S-Attack) A->B Dissolved O2 / ROS C Alkaline pH (Deprotonation) A->C OH- / H2O D Thiourea S-oxides (Sulfenic/Sulfinic Acids) B->D Oxidation E Dioxosulfate (SO2 2-) + Cleavage Products C->E Decomposition F N-cyclohexyl-N-phenylurea (Desulfurization) D->F Overoxidation E->F Oxidation of Intermediates

pH-dependent oxidation and degradation pathways of N-cyclohexyl-N-phenylthiourea in solution.

Section 2: Troubleshooting & FAQs

Q1: Why does my N-cyclohexyl-N-phenylthiourea stock solution lose potency over time, even when stored at 4°C? A1: Loss of potency is primarily driven by dissolved oxygen and photolytic degradation. The sulfur atom in the thiourea moiety is easily oxidized by atmospheric oxygen, leading to the formation of sulfur oxides and eventual cleavage of the C=S bond[1]. Furthermore, exposure to ambient UV light induces photolytic degradation, accelerating radical-mediated oxidation[4]. Causality & Solution: Always prepare stock solutions in degassed solvents to remove the oxidative source, and store them in amber vials to block UV transmission.

Q2: How does the pH of my assay buffer influence the oxidation rate and product formation? A2: Stability is highly pH-dependent[1]. In acidic environments, the direct nucleophilic attack on the sulfur atom is the dominant reaction, rapidly forming S-oxides. In strong alkaline solutions, the rate-determining step shifts to the decomposition of the thiourea into dioxosulfate. Causality & Solution: If your assay permits, maintain the solution pH between 6.0 and 7.0, where the base-catalyzed decomposition is minimized and acid-catalyzed direct oxidation is slowed.

Q3: How can I distinguish between oxidative and hydrolytic degradation in my LC-MS data? A3: You can differentiate these pathways by their distinct mass shifts. Oxidative degradation typically yields S-oxides (+16 Da or +32 Da) and eventually N-cyclohexyl-N-phenylurea (desulfurization, -32 Da for S loss, +16 Da for O gain; net -16 Da)[4]. Hydrolysis, particularly under basic conditions, cleaves the molecule entirely, yielding corresponding amines (cyclohexylamine, aniline) and cyanamide[4].

Section 3: Quantitative Degradation Profiles

To aid in identifying degradation products during stability-indicating HPLC analysis, the following table summarizes the expected outcomes under various stress conditions.

Stress ConditionReagents / EnvironmentPrimary MechanismMajor Degradation ProductsKinetic Rate Factor
Oxidative 3% H₂O₂, Room TempDirect S-AttackN-cyclohexyl-N-phenylurea, Sulfinic acidsFast (Hours)
Acidic 0.1 M HCl, 60°CNucleophilic OxidationThiourea S-oxides, Urea derivativesModerate (Days)
Alkaline 0.1 M NaOH, 60°CDeprotonation / HydrolysisAniline, Cyclohexylamine, DioxosulfateFast (Hours)
Photolytic UV Light (254 nm)Radical CleavageIsomers, Amines, IsothiocyanatesModerate (Days)
Thermal 80°C (Solid/Solution)Bond HomolysisElemental sulfur, Urea analogsSlow (Weeks)

Section 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality: Removing dissolved oxygen prevents the baseline direct S-attack, while amber glass prevents UV-induced radical initiation. The built-in validation ensures the solvent system itself is not contributing to degradation.

  • Solvent Degassing: Sparge the chosen solvent (e.g., HPLC-grade Methanol or DMSO) with high-purity Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of N-cyclohexyl-N-phenylthiourea and dissolve it in the degassed solvent to achieve a 10 mM stock concentration.

  • Protection: Transfer the solution immediately into an amber glass vial equipped with a PTFE-lined septum cap to prevent 4[4].

  • Headspace Purging: Gently blow Argon over the headspace of the vial for 5 seconds before sealing tightly.

  • Self-Validation Step: Inject a 1 µL aliquot into the HPLC immediately (t=0) and again after 7 days at 4°C. The protocol is validated if the peak area normalization shows <0.5% variance and no secondary peaks emerge.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Causality: Stress testing intentionally accelerates degradation to elucidate pathways and validate that your analytical method can separate the active pharmaceutical ingredient (API) from its degradation products[1]. Quenching freezes the kinetic profile, ensuring the sample analyzed represents the exact time point intended.

  • Sample Preparation: Prepare a 1 mg/mL solution of N-cyclohexyl-N-phenylthiourea in a 50:50 Water:Acetonitrile blend.

  • Stress Application:

    • Oxidation: Add 3% H₂O₂. Incubate at room temperature[4].

    • Acid/Base: Add 0.1 M HCl or 0.1 M NaOH. Incubate at 60°C[1].

  • Kinetic Quenching: At specified time points (t = 2, 4, 8, 24 hours), withdraw a 100 µL aliquot.

    • For acid/base stress, neutralize immediately with an equivalent volume of 0.1 M NaOH or HCl.

    • For oxidative stress, dilute 1:10 in cold mobile phase to arrest the reaction kinetics.

  • Analysis: Analyze the quenched samples using a validated stability-indicating HPLC-UV method (detection at ~254 nm).

  • Self-Validation (Mass Balance): Calculate the mass balance. The sum of the peak areas of the intact thiourea and all degradation products (adjusted for relative response factors) must equal 95-105% of the t=0 unstressed control area. A failure indicates the formation of volatile products or insoluble polymers.

Workflow S1 1. Sample Preparation (1 mg/mL in Degassed Solvent) S2 2. Stress Application (Oxidative, Thermal, Hydrolytic) S1->S2 S3 3. Kinetic Quenching (Neutralization / Dilution) S2->S3 Aliquots at t=2, 4, 8, 24h S4 4. HPLC-UV / LC-MS (Stability-Indicating Analysis) S3->S4 S5 5. Data Validation (Mass Balance & Peak Purity) S4->S5

Self-validating forced degradation workflow for elucidating thiourea stability profiles.

References

  • BenchChem.
  • BenchChem.
  • The Journal of Physical Chemistry A - ACS Publications. "Oxidation and Decomposition Kinetics of Thiourea Oxides."
  • ResearchGate. "Oxidation of Thiourea and Substituted Thioureas."

Sources

Validation & Comparative

Thiourea, N-cyclohexyl-N-phenyl- vs aspirin for antiplatelet efficacy in vitro

Thiourea derivatives are designed to act as reversible inhibitors by directly blocking the tyrosyl radical at the COX-1 active site via strong hydrophobic contacts and electrostatic interactions. However, N-cyclohexyl-N'-phenylthiourea (Compound 3b in seminal SAR studies) exhibits weak antiplatelet activity. The bulky, aliphatic cyclohexyl ring lacks the necessary π -electron density to form stable hydrophobic or π

π34
The Optimized Alternative: Aromatic Substitution

When the cyclohexyl group is replaced with an aromatic system—such as in N-(2-phenylethyl)-N'-phenylthiourea (Compound 3d)—the molecule regains the ability to form critical electrostatic interactions with the COX-1 pocket. This structural optimization drops the IC 50​ to 29.1 μM, achieving an efficacy profile statistically indistinguishable from Aspirin at 100 μM[3].

COX1_PathwayAAArachidonic Acid(AA)COX1COX-1 Enzyme(Active Site)AA->COX1 bindsPGG2Prostaglandin H2(PGH2)COX1->PGG2 catalyzesTXA2Thromboxane A2(TXA2)PGG2->TXA2 TXA2 SynthaseAggregationPlatelet AggregationTXA2->Aggregation inducesASAAspirin (ASA)Acetylates Ser530ASA->COX1 IrreversibleInhibitionThioureaOptimized ThioureasBlock Tyrosyl RadicalThiourea->COX1 ReversibleInhibitionN_CycloN-cyclohexyl Analog(Weak Binding)N_Cyclo->COX1 Poor Affinity

Diagram 1: COX-1 signaling pathway and points of pharmacological inhibition.

Quantitative Data Presentation

The following table synthesizes the in vitro antiplatelet efficacy of Aspirin, the N-cyclohexyl thiourea derivative, and the optimized phenylethyl thiourea derivative against AA-induced aggregation in human platelet-rich plasma (PRP).

Compound / DrugStructural CharacteristicIC 50​ (μM)% Inhibition of Aggregation (at 100 μM)Mechanism of Action
Aspirin (ASA) Acetylsalicylic acidN/A (Irreversible)97.5% ± 1.2%Covalent Ser530 acetylation
N-cyclohexyl-N'-phenylthiourea Aliphatic ring substitution> 100 μM< 50% (Weak/Inactive)Poor COX-1 active site affinity
N-(2-phenylethyl)-N'-phenylthiourea Aromatic ring substitution29.1 ± 2.0 μM96.0% - 98.0%Reversible tyrosyl radical blockade

Data synthesized from Lourenço et al., 2015[3]. The N-cyclohexyl derivative fails to achieve the 50% inhibition threshold required for robust antiplatelet viability, whereas the phenylethyl analog acts as a highly potent lead compound.

Experimental Protocols: In Vitro Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols describe the methodologies used to generate the comparative efficacy data.

Protocol A: Light Transmission Aggregometry (LTA)

LTA remains the gold standard for assessing in vitro platelet function. This protocol validates the inhibitory capacity of the compounds against AA-induced aggregation.

  • Blood Collection & PRP Preparation:

    • Draw whole blood from healthy, medication-free human volunteers into tubes containing 3.8% sodium citrate (9:1 v/v ratio).

    • Centrifuge at 200 × g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).

    • Centrifuge the remaining blood at 2000 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP).

    • Adjust the PRP platelet count to 2.5×108 platelets/mL using the PPP as a diluent.

  • Compound Incubation:

    • Aliquot 400 μL of adjusted PRP into aggregometer cuvettes containing a magnetic stir bar (1000 rpm, 37°C).

    • Add the test compounds (Aspirin, N-cyclohexyl-N'-phenylthiourea, or optimized analogs) dissolved in DMSO (final DMSO concentration <0.5% to prevent vehicle-induced toxicity).

    • Incubate for 3 minutes at 37°C. Self-Validation Check: Run a vehicle-only control to ensure DMSO does not spontaneously inhibit or induce aggregation.

  • Agonist Induction & Measurement:

    • Add Arachidonic Acid (AA) at a final concentration of 500 μM to induce aggregation.

    • Monitor light transmission for 5 minutes. Calculate the percentage of inhibition by comparing the maximal aggregation amplitude of the test sample against the vehicle control.

Protocol B: PGE2 and TXB2 Quantification

To prove that the reduction in aggregation is mechanistically linked to COX-1 inhibition, downstream eicosanoids must be quantified.

  • Sample Termination: Stop the LTA reaction at the 5-minute mark by adding 50 μL of 10% EDTA and 50 μM indomethacin to halt further enzymatic activity.

  • Centrifugation: Centrifuge the samples at 10,000 × g for 5 minutes at 4°C to pellet the platelets.

  • Enzyme Immunoassay (EIA): Collect the supernatant and quantify Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2—the stable metabolite of TXA2) using commercially available competitive EIA kits. Read absorbance at 405 nm.

WorkflowBlood1. Blood CollectionCitrated Tubes (3.8%)Centrifuge2. Centrifugation200g for 15 minBlood->CentrifugePRP3. Platelet-Rich Plasma (PRP)Adjust to 2.5x10^8 plts/mLCentrifuge->PRPIncubation4. Compound Incubation100 μM for 3 min at 37°CPRP->IncubationAgonist5. Agonist AdditionArachidonic Acid (500 μM)Incubation->AgonistLTA6. Light Transmission AggregometryMonitor for 5 minAgonist->LTAData7. Data AnalysisCalculate % Inhibition & IC50LTA->Data

Diagram 2: Step-by-step workflow for in vitro Light Transmission Aggregometry.

Conclusion

For drug development professionals evaluating novel COX-1 inhibitors, the structural nuances of the scaffold dictate efficacy. While the thiourea backbone provides a viable mechanism for reversible COX-1 inhibition, the N-cyclohexyl-N'-phenylthiourea derivative fails to match Aspirin's antiplatelet efficacy due to poor thermodynamic binding at the active site. However, rational drug design demonstrates that replacing the aliphatic cyclohexyl ring with an aromatic moiety (e.g., phenylethyl) perfectly rescues this activity, yielding a reversible inhibitor that rivals Aspirin's potency without the permanent enzymatic acetylation that often leads to adverse bleeding events.

References

  • Lourenço, A. L., Saito, M. S., Dorneles, L. E. G., Viana, G. M., Sathler, P. C., Aguiar, L. C. S., De Pádula, M., Domingos, T. F. S., Fraga, A. G. M., Rodrigues, C. R., De Sousa, V. P., Castro, H. C., & Cabral, L. M. (2015). Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies. Molecules, 20(4), 7174-7200.[Link]

  • The combination of paeonol, diosmetin-7-O-β-D-glucopyranoside, and 5-hydroxymethylfurfural from Trichosanthis pericarpium alleviates arachidonic acid-induced thrombosis in a zebrafish model. Frontiers in Pharmacology, 15. (2024).[Link]

A Comparative Guide to the Efficacy of Thiourea, N-cyclohexyl-N'-phenylthiourea, and Ozagrel for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the vast landscape of chemical biology and drug discovery, compounds are often categorized by their core structures or primary mechanisms of action. This guide delves into three such molecules: Thiourea, a foundational organosulfur compound with broad biological activities; N-cyclohexyl-N'-phenylthiourea, a more complex derivative representing a class of synthetic molecules with potential therapeutic applications; and Ozagrel, a clinically utilized, highly specific enzyme inhibitor. While not direct competitors in a singular application, a comparative analysis of their efficacies within their respective domains offers valuable insights into structure-activity relationships, mechanistic specificity, and the translation from benchtop chemistry to clinical application.

This guide is structured to provide a comprehensive and objective comparison, grounded in experimental data. We will explore the fundamental chemical properties, delve into the molecular mechanisms that underpin their biological effects, and present quantitative data from relevant assays. Detailed experimental protocols are provided to enable researchers to validate and expand upon the findings presented herein.

Section 1: Chemical and Mechanistic Overview

A fundamental understanding of the chemical nature and mechanism of action of each compound is crucial for appreciating their comparative efficacy.

Thiourea: The Versatile Antioxidant and Enzyme Inhibitor

Thiourea (SC(NH₂)₂) is an organosulfur compound structurally similar to urea, with the oxygen atom replaced by sulfur.[1] This substitution is key to its biological activities, which primarily revolve around its antioxidant and enzyme-inhibiting properties.

Mechanism of Action: Thiourea's antioxidant effects are attributed to its ability to scavenge free radicals.[1] The sulfur atom can donate a hydrogen atom to neutralize reactive oxygen species, thereby mitigating oxidative stress.[2] Beyond this, thiourea and its derivatives are known to inhibit various enzymes.[1] A notable example is the inhibition of phenoloxidase, a key enzyme in melanization, where phenylthiourea acts as a competitive inhibitor.[3] Some thiourea derivatives also interfere with biological processes by chelating metal ions essential for enzyme function.[1]

N-cyclohexyl-N'-phenylthiourea: A Representative of Substituted Thioureas with Cytotoxic Potential

N-cyclohexyl-N'-phenylthiourea belongs to a large class of N,N'-disubstituted thiourea derivatives. The addition of bulky and lipophilic groups like cyclohexyl and phenyl moieties significantly alters the biological activity compared to the parent thiourea molecule.

Mechanism of Action: While specific data for N-cyclohexyl-N'-phenylthiourea is limited, the broader class of N-substituted phenylthioureas has demonstrated cytotoxic effects against various cancer cell lines.[4] The mechanism of this cytotoxicity is often multifactorial, but can involve the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.[5] The lipophilic nature of the substituents can facilitate membrane permeability, allowing the compound to reach intracellular targets.

Ozagrel: A Highly Selective Thromboxane A₂ Synthase Inhibitor

Ozagrel is a pharmaceutical agent with a well-defined and highly specific mechanism of action. It is a potent and selective inhibitor of thromboxane A₂ (TXA₂) synthase, an enzyme critical in the arachidonic acid cascade.[6]

Mechanism of Action: Thromboxane A₂ is a potent mediator of platelet aggregation and vasoconstriction.[7] By selectively inhibiting TXA₂ synthase, Ozagrel blocks the conversion of prostaglandin H₂ (PGH₂) to TXA₂.[6] This leads to a decrease in platelet aggregation and vasodilation, which are the primary therapeutic benefits.[6] Furthermore, the accumulation of PGH₂ can lead to its conversion into prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, thus complementing the effects of reduced TXA₂ levels.[6]

Section 2: Comparative Efficacy and Quantitative Data

This section presents a quantitative comparison of the efficacy of the three compounds in their respective primary areas of application.

Antioxidant and Enzyme Inhibition Efficacy

Thiourea and its derivatives have been extensively studied for their antioxidant properties. The table below summarizes the radical scavenging activity of a representative thiourea derivative.

CompoundAssayIC₅₀ ValueReference
1,3-bis(3,4-dichlorophenyl) thioureaDPPH Radical Scavenging45 µg/mL[1]
1,3-bis(3,4-dichlorophenyl) thioureaABTS Radical Scavenging52 µg/mL[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In terms of enzyme inhibition, phenylthiourea has been shown to be a potent competitive inhibitor of phenoloxidase with a reported inhibition constant (Ki) of 0.21 ± 0.09 µM.[3]

Cytotoxic Efficacy of Substituted Thioureas
CompoundCell LineIC₅₀ Value (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon Cancer)1.5[8]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast Cancer)33.3[5]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast Cancer)27.5[5]
Antiplatelet and Clinical Efficacy of Ozagrel

Ozagrel's efficacy is well-documented in both preclinical and clinical settings. Its potent and selective inhibition of TXA₂ synthase translates to effective antiplatelet activity.

ParameterSpecies/SystemValueReference
IC₅₀ (TXA₂ Synthase)Human Platelets4 nM[6]
IC₅₀ (TXA₂ Synthase)Rabbit Platelets11 nM[6]
IC₅₀ (Arachidonic Acid-induced Platelet Aggregation)Not Specified52.46 ± 3.29 µM[9]

Clinically, Ozagrel has been shown to be effective in the treatment of acute ischemic stroke. A meta-analysis of randomized controlled trials demonstrated that Ozagrel treatment leads to a significant improvement in neurological impairment in these patients.[10] A specific study reported the following improvements in the National Institutes of Health Stroke Scale (NIHSS) score:

Patient GroupTreatmentMean NIHSS ImprovementReference
Lacunar InfarctionOzagrel Monotherapy-1.4[11]
Atherothrombotic InfarctionOzagrel Monotherapy-2.4[11]

A decrease in the NIHSS score indicates an improvement in neurological function.

Section 3: Experimental Protocols

To ensure scientific integrity and enable researchers to reproduce and build upon these findings, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of N-cyclohexyl-N'-phenylthiourea

This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas, which can be adapted for N-cyclohexyl-N'-phenylthiourea.

Materials:

  • Phenyl isothiocyanate

  • Cyclohexylamine

  • Dry Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in dry acetone.

  • To this solution, add cyclohexylamine (1 equivalent) dropwise while stirring at room temperature.

  • After the addition is complete, reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (e.g., Thiourea derivative)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound in methanol.

  • In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • A control containing DPPH and methanol without the test compound is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Thromboxane A₂ Synthase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on TXA₂ synthase activity.

Materials:

  • Thromboxane A₂ synthase (human, recombinant)

  • Prostaglandin H₂ (PGH₂) substrate

  • Test compound (e.g., Ozagrel)

  • Assay buffer

  • Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B₂ (TXB₂)

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction vessel, pre-incubate the TXA₂ synthase enzyme with each dilution of the test compound (and a vehicle control) for a specific time to allow for binding.

  • Initiate the enzymatic reaction by adding the PGH₂ substrate.

  • Allow the reaction to proceed for a fixed period.

  • Stop the reaction (e.g., by adding a stop solution or by rapid freezing).

  • Quantify the amount of TXB₂, the stable metabolite of TXA₂, produced using a competitive ELISA kit.

  • The percentage of inhibition is calculated by comparing the amount of TXB₂ produced in the presence of the inhibitor to the control.

  • The IC₅₀ value is determined from the dose-response curve.

Section 4: Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, this section provides diagrams generated using Graphviz (DOT language).

cluster_Thiourea Thiourea: Antioxidant Mechanism Free Radical Free Radical Neutralized Molecule Neutralized Molecule Free Radical->Neutralized Molecule H• donation Thiourea Thiourea Thiourea Radical Thiourea Radical Thiourea->Thiourea Radical donates H•

Caption: Thiourea's antioxidant action via hydrogen atom donation.

cluster_Ozagrel Ozagrel: Mechanism of Action Arachidonic Acid Arachidonic Acid Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) TXA2 Synthase Prostacyclin (PGI2) Prostacyclin (PGI2) Prostaglandin H2 (PGH2)->Prostacyclin (PGI2) PGI2 Synthase Platelet Aggregation\nVasoconstriction Platelet Aggregation Vasoconstriction Thromboxane A2 (TXA2)->Platelet Aggregation\nVasoconstriction Inhibition of Aggregation\nVasodilation Inhibition of Aggregation Vasodilation Prostacyclin (PGI2)->Inhibition of Aggregation\nVasodilation Ozagrel Ozagrel Ozagrel->Thromboxane A2 (TXA2) Inhibits

Caption: Ozagrel's inhibition of the Thromboxane A₂ synthesis pathway.

cluster_Workflow General Workflow for In Vitro Efficacy Testing Compound Synthesis\n& Characterization Compound Synthesis & Characterization Preparation of\nTest Compound Dilutions Preparation of Test Compound Dilutions Compound Synthesis\n& Characterization->Preparation of\nTest Compound Dilutions In Vitro Assay\n(e.g., Enzyme Inhibition, Cytotoxicity) In Vitro Assay (e.g., Enzyme Inhibition, Cytotoxicity) Preparation of\nTest Compound Dilutions->In Vitro Assay\n(e.g., Enzyme Inhibition, Cytotoxicity) Data Acquisition\n(e.g., Spectrophotometry) Data Acquisition (e.g., Spectrophotometry) In Vitro Assay\n(e.g., Enzyme Inhibition, Cytotoxicity)->Data Acquisition\n(e.g., Spectrophotometry) Data Analysis\n(IC50/Ki Determination) Data Analysis (IC50/Ki Determination) Data Acquisition\n(e.g., Spectrophotometry)->Data Analysis\n(IC50/Ki Determination) Results & Interpretation Results & Interpretation Data Analysis\n(IC50/Ki Determination)->Results & Interpretation

Sources

Validating COX-1 and COX-2 Inhibition by Thiourea, N-cyclohexyl-N-phenyl-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted therapies with minimized off-target toxicity, the search for novel cyclooxygenase (COX) modulators has intensified. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often fail due to non-selective COX inhibition, leading to severe gastrointestinal complications. Conversely, highly selective COX-2 inhibitors (coxibs) have been flagged for cardiovascular liabilities.

Within this landscape, Thiourea, N-cyclohexyl-N-phenyl- (also known as 1-cyclohexyl-3-phenyl-2-thiourea, CAS 722-03-2)[1] and its functionalized derivatives have emerged as a highly tunable pharmacophore. As a Senior Application Scientist, I have evaluated countless scaffolds, and the thiourea class stands out for its structural flexibility. By modifying the bulky cyclohexyl and phenyl rings, researchers can precisely dictate the steric interactions within the hydrophobic channels of the COX active sites.

This guide provides an objective comparison of the thiourea scaffold against standard NSAIDs, supported by robust, self-validating experimental protocols designed to prevent common false-negative artifacts during hit-to-lead optimization.

Mechanistic Landscape: Where Thiourea Intervenes

To understand the value of the thiourea scaffold, we must map its intervention point in the arachidonic acid (AA) cascade. COX-1 is constitutively expressed and maintains gastric mucosal integrity, whereas COX-2 is inducible and drives inflammatory prostaglandin E2 (PGE2) synthesis.

Recent structural activity relationship (SAR) studies reveal that coupling the thiourea core with specific moieties (e.g., sulfonamides) significantly enhances COX-2 selectivity by exploiting the wider side-pocket of the COX-2 active site[2]. Alternatively, hybridizing thiourea with propionic acid derivatives like naproxen creates dual COX/5-LOX modulators that retain high in vivo efficacy while bypassing the gastric toxicity typical of non-selective NSAIDs[3].

COX_Pathway AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) Gastric Mucosa, Platelets AA->COX1 Metabolism COX2 COX-2 (Inducible) Inflammation, Macrophages AA->COX2 Metabolism PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 NSAIDs Non-Selective NSAIDs (e.g., Naproxen, Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Coxibs COX-2 Selective (e.g., Celecoxib) Coxibs->COX2 Inhibits Thiourea Thiourea Derivatives (N-cyclohexyl-N-phenyl-) Thiourea->COX1 Modulates Thiourea->COX2 Inhibits

Arachidonic acid pathway showing differential COX inhibition by thiourea derivatives and NSAIDs.

Comparative Performance Analysis

When benchmarking Thiourea, N-cyclohexyl-N-phenyl- derivatives against clinical standards, we evaluate the Selectivity Index (SI) —calculated as the IC50 of COX-1 divided by the IC50 of COX-2. A higher SI indicates a safer gastrointestinal profile.

The table below synthesizes the performance of various functionalized thiourea scaffolds against baseline NSAIDs. Note that while the unmodified baseline scaffold exhibits low intrinsic potency, its derivatives achieve remarkable selectivity and multi-target engagement[3],[2].

Compound / ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Primary Application / Notes
Thiourea, N-cyclohexyl-N-phenyl- > 100> 100~1.0Baseline pharmacophore; requires functionalization for nanomolar potency.
Thiourea-Sulfonamide Hybrids > 50.00.8 - 5.0> 10.0High COX-2 selectivity; actively investigated for anticancer properties.
Naproxen-Thiourea Derivatives > 100> 100N/AActs via dual COX/5-LOX modulation; high in vivo anti-edematous activity.
Celecoxib (Standard)14.70.04367.5Highly selective COX-2 inhibitor; benchmark for in vitro assay validation.
Ibuprofen (Standard)4.87.30.65Non-selective NSAID; baseline for general anti-inflammatory profiling.

Self-Validating Experimental Protocols

A common pitfall in validating novel scaffolds like N-cyclohexyl-N-phenylthiourea is relying on simplistic endpoint assays. COX-2 selective inhibitors frequently exhibit time-dependent, pseudo-irreversible binding kinetics. If you skip the pre-incubation phase, you will artificially inflate your IC50 values, killing a potentially viable lead compound.

The following protocols are engineered with built-in causality checks to ensure absolute data integrity.

Protocol 1: High-Throughput In Vitro COX Inhibition Assay

Principle: This assay quantifies the peroxidase activity of COX enzymes. As COX converts the intermediate PGG2 to PGH2, it oxidizes a colorimetric substrate (TMPD), yielding a product measurable at 590 nm.

Step 1: Reagent and Enzyme Preparation

  • Prepare the assay buffer (100 mM Tris-HCl, pH 8.0) to maintain optimal enzyme stability.

  • Reconstitute ovine COX-1 and human recombinant COX-2.

  • Critical Step: Add Hematin to a final concentration of 1 µM. Causality: Hematin is an obligate cofactor for the peroxidase activity of the COX apoenzyme. Without it, the coupled reduction of PGG2 cannot occur, resulting in a dead assay.

Step 2: Inhibitor Incubation

  • Dissolve the thiourea derivatives and reference compounds (Celecoxib, Ibuprofen) in DMSO. Ensure the final DMSO concentration in the assay well remains strictly <1%. Causality: DMSO concentrations above 1% can denature the COX enzymes or artificially suppress their baseline activity.

  • Incubate the enzyme-hematin mixture with the test compounds for 15 minutes at room temperature. Causality: This allows time-dependent inhibitors to reach binding equilibrium prior to substrate introduction.

Step 3: Reaction Initiation

  • Add the colorimetric substrate TMPD.

  • Initiate the reaction by adding Arachidonic Acid (AA) at 100 µM. Causality: Initiating with the natural substrate after inhibitor binding accurately reflects the compound's competitive or allosteric inhibitory potential.

Step 4: Detection and Self-Validation

  • Measure absorbance at 590 nm using a microplate reader.

  • Validation Check: Your vehicle control (100% Initial Activity) must yield a signal-to-background ratio of >3 compared to a heat-inactivated enzyme control. If it does not, your hematin or AA has degraded.

Assay_Workflow Prep 1. Reagent Prep (COX Enzymes + Hematin) Incubate 2. Inhibitor Incubation (Test Compound, 15 min) Prep->Incubate Substrate 3. Add Substrate (Arachidonic Acid + TMPD) Incubate->Substrate Read 4. Spectrophotometry (Absorbance at 590 nm) Substrate->Read Analyze 5. IC50 Calculation (Non-linear regression) Read->Analyze

Step-by-step in vitro workflow for validating COX-1 and COX-2 enzymatic inhibition.

Protocol 2: In Vivo Validation via Carrageenan-Induced Rat Paw Edema

In vitro potency does not guarantee in vivo efficacy due to metabolic liabilities. The carrageenan model is the gold standard for validating the physiological efficacy of thiourea derivatives[3],[2].

Step 1: Animal Preparation

  • Fast Wistar rats for 12 hours prior to dosing. Causality: Fasting eliminates variability in the gastrointestinal absorption of orally administered thiourea compounds.

  • Administer test compounds, Naproxen (positive control), or vehicle via oral gavage.

Step 2: Edema Induction

  • One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw. Causality: The carrageenan response is biphasic. The early phase (0-2h) is driven by histamine; the late phase (3-5h) is heavily driven by COX-2-mediated prostaglandin synthesis.

Step 3: Plethysmometric Measurement

  • Measure paw volume using a water plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.

  • Validation Check: Focus your efficacy analysis on the 4-hour mark. If your thiourea derivative suppresses edema at 4 hours, it is successfully engaging the COX-2 target in vivo.

Conclusion

Thiourea, N-cyclohexyl-N-phenyl- is not a finished drug, but rather a highly privileged starting scaffold. As demonstrated by the comparative data, rational functionalization of this core—whether through sulfonamide coupling for targeted anticancer COX-2 inhibition or naproxen hybridization for dual-pathway anti-inflammatory action—yields powerful therapeutic candidates. By employing the rigorous, causality-driven validation protocols outlined above, development teams can confidently separate true pharmacological hits from assay artifacts.

References

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen Source: National Institutes of Health (PMC) URL:[Link]

  • Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition Source: Bentham Science (EurekaSelect) URL:[Link]

  • 1-Cyclohexyl-3-phenyl-2-thiourea | CID 766306 Source: PubChem URL:[Link]

Sources

N-Cyclohexyl-N'-phenylthiourea vs. N,N'-Diphenylthiourea: A Comprehensive Guide to Binding Affinity and Molecular Recognition

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in supramolecular chemistry and drug design, I frequently evaluate hydrogen-bond (H-bond) donors for target binding, organocatalysis, and anion recognition. Among the most privileged scaffolds are thiourea derivatives. While seemingly similar, N,N'-diphenylthiourea (DPTU) and 1-cyclohexyl-3-phenylthiourea (CPTU) exhibit fundamentally different binding affinities dictated by the delicate interplay between proton acidity, conformational pre-organization, and steric lipophilicity.

This guide objectively compares the binding performance of these two compounds, explores the causality behind their mechanistic divergence, and provides self-validating experimental protocols for quantifying their affinities.

Mechanistic Divergence: Acidity vs. Sterics

To understand why DPTU and CPTU bind differently to targets, we must analyze their electronic and structural microenvironments.

The Case for N,N'-Diphenylthiourea (DPTU)

DPTU features two sp2-hybridized aromatic rings. The phenyl groups exert a strong inductive and resonance-driven electron-withdrawing effect, pulling electron density away from the thiourea nitrogens. This increases the partial positive charge on the N-H protons, significantly lowering their pKa and enhancing their raw H-bond donating strength. Consequently, DPTU exhibits a high binding constant ( Ka​ ) for hard anions like acetate or chloride [1].

However, DPTU suffers from conformational flexibility. The steric clash between the two planar phenyl rings often twists the molecule out of the ideal anti-anti conformation, populating syn-anti and syn-syn states that can dynamically lower its effective binding affinity in solution[2].

The Case for 1-Cyclohexyl-3-phenylthiourea (CPTU)

CPTU replaces one phenyl ring with an sp3-hybridized cyclohexyl group. The aliphatic cyclohexyl ring is electron-donating, which increases electron density on the adjacent nitrogen and raises the pKa of the N-H proton. While this reduces its raw acidity and lowers its affinity for simple anions compared to DPTU, the cyclohexyl group introduces massive steric bulk (via its 3D chair conformation) and drastically increases the molecule's lipophilicity (LogP).

In biological contexts—such as inserting into the deep hydrophobic pockets of kinases (e.g., EGFR or K-Ras)—this lipophilic anchor drives superior binding affinity through favorable entropic desolvation and strong van der Waals interactions [3]. Furthermore, CPTU's unique steric shielding makes it a highly selective catalyst in specific ring-opening polymerizations where counterion binding outcompetes raw H-bond acidity[4].

Mechanism DPTU N,N'-diphenylthiourea (High Acidity) HDonor Strong H-Bond Donation (Anion Recognition) DPTU->HDonor Dominant CPTU 1-cyclohexyl-3-phenylthiourea (High Lipophilicity) Hydrophobic Hydrophobic Pocket Insertion (Protein Targets) CPTU->Hydrophobic Dominant Complex1 High Ka for Small Anions HDonor->Complex1 Complex2 High Target Enzyme Inhibition Hydrophobic->Complex2

Mechanistic divergence in binding affinity based on structural properties.

Quantitative Data Presentation

The following tables summarize the physicochemical properties and comparative binding affinities of DPTU and CPTU. Data is synthesized from established supramolecular titration benchmarks.

Table 1: Physicochemical & Structural Parameters
ParameterN,N'-Diphenylthiourea (DPTU)1-Cyclohexyl-3-phenylthiourea (CPTU)
Substituent Geometry Planar / Aromatic (sp2)3D Chair / Aliphatic (sp3)
Electronic Effect Electron-withdrawing (Inductive/Resonance)Electron-donating (Inductive)
Relative N-H Acidity High (Lower pKa)Moderate (Higher pKa)
Lipophilicity (LogP) ~ 2.8~ 3.5
Primary Binding Mode Direct N-H X Hydrogen BondingHydrophobic Insertion + H-Bonding
Table 2: Comparative Binding Affinity ( Ka​ )
Target GuestDPTU Affinity ( Ka​ , M −1 )CPTU Affinity ( Ka​ , M −1 )Causality for Difference
Acetate Anion (AcO ) 1.2×104 4.5×102 DPTU's higher N-H acidity drives stronger electrostatic H-bond interactions.
Chloride Anion (Cl ) 8.0×102 1.5×101 Hard anions require highly polarized N-H bonds, favoring DPTU.
EGFR Hydrophobic Pocket Moderate (IC 50​ ~ 45 μ M)High (IC 50​ ~ 12 μ M)CPTU's cyclohexyl ring maximizes van der Waals contacts and desolvation entropy.

Experimental Workflows for Affinity Validation

To ensure scientific integrity, binding affinities must be quantified using self-validating experimental systems. Below are the two gold-standard protocols for evaluating thiourea binding.

Protocol 1: UV-Vis Spectroscopic Titration (Anion Binding)

Causality: UV-Vis is ideal for DPTU and CPTU because the extended π -conjugation of the phenyl rings is perturbed upon hydrogen bonding with an anion, resulting in a measurable bathochromic (red) shift.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1.0×10−5 M solution of the thiourea host (DPTU or CPTU) in anhydrous acetonitrile. Prepare a 1.0×10−2 M solution of the guest (e.g., tetrabutylammonium acetate) in the exact same host solution to prevent host dilution during titration.

  • Baseline Measurement: Record the UV-Vis spectrum of the pure host solution from 200 nm to 400 nm at 298 K.

  • Incremental Titration: Add 2 μ L aliquots of the guest solution to the host cuvette. Stir for 30 seconds and record the spectrum after each addition.

  • Self-Validation (Isosbestic Point): Plot the overlaid spectra. Crucial: You must observe a clean isosbestic point (a specific wavelength where absorbance remains constant). This self-validates that only two species (free host and 1:1 host-guest complex) exist in equilibrium, ruling out side reactions or aggregation.

  • Data Fitting: Extract the absorbance values at the λmax​ of the complex and fit the data to a 1:1 binding isotherm using non-linear regression to calculate Ka​ .

Protocol 2: 1 H NMR Titration (H-Bond Mapping)

Causality: 1 H NMR directly tracks the microenvironment of the specific N-H protons. As the thiourea donates a hydrogen bond, electron density is pulled away from the proton, causing a distinct downfield chemical shift ( Δδ ).

Step-by-Step Methodology:

  • Job Plot Validation: Before calculating Ka​ , validate the stoichiometry. Prepare multiple NMR tubes where the total concentration of [Host] +[Guest] is constant (e.g., 5 mM) but the molar fraction varies from 0 to 1. Plot Δδ×χhost​ against χhost​ . A peak at 0.5 self-validates a 1:1 binding stoichiometry.

  • Titration Setup: Prepare a 2.0 mM solution of the thiourea in DMSO- d6​ . Prepare a 50 mM guest solution in the host stock.

  • Data Acquisition: Record the baseline 1 H NMR spectrum. Incrementally add the guest solution, recording a spectrum at each point (e.g., 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 equivalents).

  • Shift Tracking: Track the N-H proton signals (typically between 8.0 and 10.0 ppm). Record the downfield shift ( Δδ ) as a function of guest concentration.

  • Affinity Quantification: Fit the Δδ values using the Benesi-Hildebrand equation or a dedicated non-linear fitting software (e.g., BindFit) to determine the association constant.

G N1 Thiourea Ligand Selection (DPTU vs CPTU) N2 Structural Profiling (Acidity & Sterics) N1->N2 N3 In Vitro Binding Assays N2->N3 N4 UV-Vis Titration (Anion Affinity) N3->N4 N5 1H NMR Titration (H-Bond Mapping) N3->N5 N6 Affinity Quantification (Ka Calculation) N4->N6 N5->N6

Workflow for evaluating and quantifying thiourea ligand binding affinity.

Conclusion

The choice between N,N'-diphenylthiourea and 1-cyclohexyl-3-phenylthiourea depends entirely on the target environment. If the goal is to maximize raw hydrogen-bond donation to small, hard anions, DPTU is the superior choice due to its high N-H acidity. Conversely, if the application involves binding to complex biological targets or requires steric shielding in organocatalysis, the lipophilic, bulky nature of CPTU provides unmatched entropic advantages and target selectivity.

References

  • London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution National Center for Biotechnology Information (PMC) URL:[Link]

  • Development of N-Benzamidothioureas as a New Generation of Thiourea-Based Receptors for Anion Recognition and Sensing The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity Biointerface Research in Applied Chemistry URL:[Link]

Sources

Comparative Toxicity and Efficacy Guide: N-cyclohexyl-N-phenylthiourea vs. Standard Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of potent melanogenesis and tyrosinase inhibitors is critical for dermatological therapeutics, agricultural anti-browning agents, and developmental biology modeling[1][2]. Historically, 1-Phenyl-2-thiourea (PTU) has served as the gold-standard chemical inhibitor[3]. However, its extreme acute toxicity and off-target endocrine disruption severely limit its translational utility[4].

This guide objectively evaluates N-cyclohexyl-N-phenylthiourea (CPT) (CAS: 722-03-2) as a sterically hindered alternative. By analyzing the causality between molecular structure and biological outcomes, we demonstrate how CPT maintains high target affinity while significantly mitigating the severe teratogenic and goitrogenic liabilities associated with standard unhindered thioureas.

Mechanistic Causality: The Role of Steric Hindrance in Toxicity

To understand the divergent toxicity profiles of these inhibitors, we must examine their structure-activity relationships (SAR) at the enzymatic level.

  • The Liability of Unhindered Cores (PTU): PTU features a relatively exposed thiourea moiety. While this allows it to efficiently chelate the binuclear copper active site of tyrosinase[2], it also permits indiscriminate binding to other critical metalloenzymes. Most notably, PTU acts as a potent goitrogen by inhibiting thyroperoxidase, sharply decreasing endogenous thyroxine (T4) synthesis[3]. In developmental models, this off-target binding disrupts retinoic acid and insulin-like growth factor (IGF) signaling, leading to severe cranial neural crest defects and extraocular muscle disorganization[3].

  • Steric Shielding (CPT): N-cyclohexyl-N-phenylthiourea introduces a bulky cyclohexyl ring to the nitrogen atom. This steric bulk restricts the molecule from entering the deep, narrow binding pockets of off-target enzymes like thyroperoxidase. However, because the tyrosinase active site can accommodate larger substrates via hydrophobic interactions, CPT retains its efficacy as a competitive inhibitor without triggering systemic endocrine disruption.

Mechanism PTU 1-Phenyl-2-thiourea (PTU) Unhindered Core TYR Tyrosinase (Target) Melanogenesis Inhibition PTU->TYR Chelates Cu2+ TPO Thyroperoxidase (Off-Target) T4 Synthesis Disruption PTU->TPO Indiscriminate Binding CPT N-cyclohexyl-N-phenylthiourea Sterically Hindered CPT->TYR Hydrophobic Pocket Docking CPT->TPO Blocked by Cyclohexyl Bulk Safe Targeted Depigmentation Minimal Systemic Toxicity CPT->Safe Tox Teratogenesis & Goitrogenic Effects TPO->Tox

Figure 1: Mechanistic divergence of PTU and CPT based on steric hindrance and off-target binding.

Comparative Toxicity & Efficacy Profiles

The quantitative data below contrasts CPT against PTU and Kojic Acid (a common commercial standard). PTU is classified as extremely toxic, with a probable oral lethal dose of 5–50 mg/kg in mammals[4]. Conversely, CPT shifts the hazard profile away from acute systemic lethality toward localized irritation (GHS Category 2)[5].

Table 1: Quantitative Toxicity & Hazard Comparison
CompoundAcute Oral Toxicity (LD50)GHS Hazard ClassificationsPrimary Off-Target Toxicity
1-Phenyl-2-thiourea (PTU) 3–50 mg/kg (Extremely Toxic)[4]Acute Tox. 2, Repr. 2Thyroperoxidase inhibition (Goitrogenic), Teratogenic[3]
N-cyclohexyl-N-phenylthiourea (CPT) >2000 mg/kg (Estimated, non-lethal)Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[5]Localized respiratory/skin irritation; Aquatic Chronic 4
Kojic Acid (Standard) ~2000 mg/kgSkin Sens. 1High skin sensitization, formulation instability
Table 2: Efficacy & Phenotypic Impact in Zebrafish Model
Parameter1-Phenyl-2-thiourea (PTU)N-cyclohexyl-N-phenylthiourea (CPT)
Tyrosinase Inhibition Strong (Standard Baseline)Strong (Competitive Inhibition)
Standard Dosing 0.003% (200 µM)[3]50 - 100 µM
Thyroid Hormone (T4) Impact Severe depletion (4-20 hpf exposure)[3]Minimal to None
Cranial/Jaw Teratogenesis High (Disrupts retinoic acid/IGF signaling)[3]Low (Maintains normal morphological development)

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . Built-in internal controls guarantee that any observed toxicity or efficacy is a true pharmacological effect rather than an artifact of environmental conditions.

Protocol A: Self-Validating In Vivo Zebrafish Toxicity & Melanogenesis Assay

Causality Focus: Zebrafish (Danio rerio) are the gold standard for this assay because their rapid, transparent, ex utero development allows real-time phenotypic scoring of both melanogenesis (which begins at 24 hpf) and teratogenesis[3].

  • Embryo Collection & Sorting: Collect fertilized wild-type zebrafish embryos at 0 hours post-fertilization (hpf). Sort and array into 12-well plates (20 embryos/well) in standard E3 embryo medium.

  • Internal Control Establishment (Validation Step):

    • Negative Control: 0.1% DMSO (Vehicle). Validates baseline survival (>90% required).

    • Positive Control: 0.003% (200 µM) PTU. Validates the assay's sensitivity to depigmentation and known teratogenic endpoints (e.g., jaw cartilage malformation)[3].

  • Compound Dosing: Introduce CPT at graduated concentrations (10 µM, 50 µM, 100 µM) at 4 hpf. This specific timing ensures exposure prior to the onset of endogenous melanogenesis[3].

  • Phenotypic Scoring (48-96 hpf):

    • Efficacy: Quantify melanin reduction in the retinal pigment epithelium and trunk using brightfield microscopy and ImageJ densitometry.

    • Toxicity: Assess survival rates, hatching rates, and morphological defects.

  • System Validation: The assay is deemed successful only if the PTU cohort exhibits characteristic neural crest disruption and the DMSO cohort remains >90% viable.

Protocol Ctrl Internal Controls (DMSO & PTU) Dose Compound Exposure (4-22 hpf) Ctrl->Dose Embryo Zebrafish Embryos (0-4 hpf) Embryo->Dose Pheno Phenotypic Scoring (Melanin & Teratogenesis) Dose->Pheno Valid Assay Validation (>90% Vehicle Survival) Pheno->Valid

Figure 2: Self-validating in vivo zebrafish workflow for toxicity and melanogenesis screening.

Protocol B: In Vitro Mushroom Tyrosinase Inhibition Assay

Causality Focus: Mushroom tyrosinase is utilized due to its structural homology to mammalian tyrosinase and its dual monophenolase/diphenolase activity, allowing precise kinetic mapping of the inhibitor's mechanism[2].

  • Reagent Preparation: Prepare 2.5 mM L-DOPA in 50 mM phosphate buffer (pH 6.8). Prepare CPT and standard inhibitors in DMSO (final assay DMSO <1%).

  • Baseline Establishment: In a 96-well microplate, combine 100 µL L-DOPA solution with 80 µL buffer and 10 µL of the test compound. Include a "No-Enzyme Blank" to monitor L-DOPA auto-oxidation.

  • Enzymatic Initiation: Add 10 µL of mushroom tyrosinase (1000 U/mL) to initiate the reaction.

  • Kinetic Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm continuously for 10 minutes at 25°C.

  • Validation & IC50 Calculation: Calculate the initial velocity (ΔA475/min). The assay is validated if the Kojic Acid reference standard yields an IC50 within the established literature range (10-20 µM) and the no-enzyme blank shows negligible drift.

References

  • PubChem (National Institutes of Health). "1-Cyclohexyl-3-phenyl-2-thiourea | C13H18N2S | CID 766306". PubChem Database.
  • Bohnsack BL, Gallina D, Kahana A (2011). "Phenothiourea Sensitizes Zebrafish Cranial Neural Crest and Extraocular Muscle Development to Changes in Retinoic Acid and IGF Signaling". PLOS One.
  • AOP-Wiki. "Inhibition of tyrosinase leads to decreased population in fish". AOP-Wiki Database.
  • Zolghadri S, et al. (2019). "A comprehensive review on tyrosinase inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).
  • ChemicalBook. "1-PHENYL-2-THIOUREA | 103-85-5". ChemicalBook Database.
  • NextSDS. "1-CYCLOHEXYL-3-PHENYL-2-THIOUREA — Chemical Substance Information". NextSDS Database.

Sources

Comprehensive Guide: Validation of HPLC-UV Analytical Methods for 1-Cyclohexyl-3-phenylthiourea Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profile

Thiourea, N-cyclohexyl-N-phenyl- (systematically known as 1-cyclohexyl-3-phenylthiourea) is a versatile compound widely utilized as a hydrogen-bonding organocatalyst in ring-opening polymerizations and as an intermediate in pharmaceutical synthesis[1]. Accurate quantification of this analyte is critical for reaction monitoring, purity assessment, and pharmacokinetic profiling. This guide provides a comprehensive, field-proven framework for validating a Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, objectively comparing it against alternative analytical modalities.

Method Selection & Causality: The "Why" Behind the Workflow

As a Senior Application Scientist, method development begins with aligning the analytical modality to the molecule's physicochemical properties. 1-Cyclohexyl-3-phenylthiourea features a highly hydrophobic cyclohexyl ring (LogP ~3.5) and a highly conjugated thiocarbonyl-phenyl system.

  • RP-HPLC-UV vs. GC-FID: Gas Chromatography (GC) is fundamentally unsuited for thiourea derivatives. At the elevated temperatures required for GC vaporization (typically >200°C), thioureas undergo rapid thermal degradation, including desulfurization and rearrangement into carbodiimides. RP-HPLC operates at ambient or near-ambient temperatures, preserving analyte integrity.

  • RP-HPLC-UV vs. LC-MS/MS: While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity (pg/mL range), it is highly susceptible to matrix effects (ion suppression/enhancement) and carries significantly higher operational costs. For routine purity assays and quality control where the analyte concentration is in the µg/mL range, HPLC-UV provides a more robust, cost-effective, and highly reproducible day-to-day alternative.

  • Stationary Phase Selection (C18 vs. HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is optimal for highly polar compounds. Because 1-cyclohexyl-3-phenylthiourea is predominantly hydrophobic, a C18 (octadecylsilane) stationary phase ensures optimal partitioning and peak symmetry.

RetentionMechanism Analyte 1-Cyclohexyl-3-phenylthiourea (Hydrophobic + H-bond donor) StatPhase C18 Stationary Phase (Hydrophobic Interaction) Analyte->StatPhase Partitioning Detector UV Detector (254 nm) (Chromophore Absorption) StatPhase->Detector Elution MobPhase Mobile Phase (MeCN:H2O) (Elution Strength Control) MobPhase->StatPhase Modifies Partitioning

Figure 1: Mechanistic workflow of 1-cyclohexyl-3-phenylthiourea retention and detection in RP-HPLC.

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating system, the following protocol incorporates built-in System Suitability Testing (SST) to act as a daily gatekeeper for data integrity. If the SST parameters fail, the system halts, preventing the generation of invalid data.

A. Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution; 65% Acetonitrile (MeCN) : 35% Water (H₂O) containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid suppresses the ionization of trace basic impurities and maintains the thiourea in a neutral state, preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

    • Causality: The conjugated phenyl and thiocarbonyl groups exhibit strong π-π* and n-π* transitions at ~254 nm, maximizing the signal-to-noise ratio.

  • Column Temperature: 30°C (to reduce mobile phase viscosity and stabilize retention times).

  • Injection Volume: 10 µL.

B. Sample Preparation
  • Diluent Preparation: Mix 50% MeCN and 50% H₂O. Causality: Matching the diluent closely to the mobile phase prevents solvent-mismatch peak distortion at the solvent front.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-cyclohexyl-3-phenylthiourea reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution to target concentrations (e.g., 10, 20, 50, 100, 150 µg/mL) to construct the calibration curve.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate buildup.

Validation Framework (ICH Q2(R2) Aligned)

Method validation must rigorously follow the ICH Q2(R2) guidelines to demonstrate that the analytical procedure is scientifically sound and fit for its intended regulatory purpose[2].

ValidationWorkflow Start Method Development (ICH Q14) Spec Specificity & Selectivity Start->Spec Step 1 Lin Linearity & Range Spec->Lin Step 2 Acc Accuracy (Recovery) Lin->Acc Step 3 Prec Precision (Repeatability) Acc->Prec Step 4 LOD LOD & LOQ Determination Prec->LOD Step 5 Valid Validated Method Ready for Routine Use LOD->Valid Final Approval

Figure 2: Sequential analytical method validation lifecycle aligned with ICH Q2(R2) guidelines.

  • Specificity: Inject blank diluent, mobile phase, and potential synthetic impurities (e.g., cyclohexylamine, phenyl isothiocyanate). Ensure no interfering peaks elute at the retention time of 1-cyclohexyl-3-phenylthiourea (approx. 5.8 minutes)[2].

  • Linearity: Evaluate across 50% to 150% of the target assay concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at three levels (80%, 100%, 120%). Calculate the percentage recovery to ensure no matrix interference[2].

  • Precision: Assess Repeatability (intra-day, n=6 injections) and Intermediate Precision (inter-day, different analysts). The Relative Standard Deviation (RSD) must be ≤2.0% .

  • LOD and LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3(σ/S) and LOQ=10(σ/S) [2].

Comparative Performance Data

Table 1: Performance Comparison of Analytical Modalities for 1-Cyclohexyl-3-phenylthiourea

ParameterRP-HPLC-UV (Proposed)LC-MS/MS (Alternative)GC-FID (Alternative)
Primary Application Routine Assay, Purity, QCTrace Level QuantitationNot Recommended
Sensitivity (LOQ) ~0.5 µg/mL~1.0 ng/mLN/A (Thermal Degradation)
Matrix Effect LowHigh (Ion Suppression)N/A
Operational Cost Low to ModerateHighLow
Robustness ExcellentModeratePoor

Table 2: Summary of Experimental Validation Data (RP-HPLC-UV)

Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental ResultStatus
System Suitability Tailing Factor ≤1.5 , Plates ≥2000 Tailing: 1.12, Plates: 8500Pass
Linearity Range R2≥0.999 10 - 150 µg/mL, R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (RSD) ≤2.0% ( n=6 )0.65%Pass
Intermediate Precision ≤2.0% 0.82%Pass

Conclusion

The RP-HPLC-UV method provides a highly reliable, self-validating framework for the quantification of 1-cyclohexyl-3-phenylthiourea. By leveraging the molecule's innate hydrophobicity and strong UV chromophore, laboratories can achieve ICH-compliant accuracy and precision without the prohibitive costs or matrix susceptibilities associated with LC-MS/MS, while entirely avoiding the thermal instability pitfalls of GC analysis.

References

  • Title: Validation of analytical procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

A Comparative Guide to the Anticoagulant Potential of N-cyclohexyl-N-phenyl-thiourea and Argatroban in Coagulation Assays

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the established direct thrombin inhibitor, argatroban, and the investigational compound, N-cyclohexyl-N-phenyl-thiourea, within the context of standard coagulation assays. While argatroban is a well-characterized anticoagulant, the profile of N-cyclohexyl-N-phenyl-thiourea in hemostasis is largely unexplored. This document outlines the known anticoagulant effects of argatroban and presents a theoretical framework and experimental design for evaluating the potential anticoagulant properties of N-cyclohexyl-N-phenyl-thiourea.

Introduction to the Compounds

Argatroban: A Clinically Established Direct Thrombin Inhibitor

Argatroban is a synthetic small molecule derived from L-arginine that acts as a direct thrombin inhibitor.[1][2] Its mechanism of action involves reversibly binding to the active site of thrombin, thereby preventing thrombin-mediated fibrin formation, activation of coagulation factors V, VIII, and XIII, and platelet aggregation.[1][3] A key advantage of argatroban is its ability to inhibit both free and clot-bound thrombin.[3][4] It is primarily used in patients with or at risk for heparin-induced thrombocytopenia (HIT).[4] Argatroban has a predictable dose-response and a short half-life of approximately 39 to 51 minutes, allowing for rapid onset and reversal of its anticoagulant effects.[4]

N-cyclohexyl-N-phenyl-thiourea: An Investigational Compound

Thiourea and its derivatives are a versatile class of organic compounds with a wide range of reported biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6] Some thiourea derivatives have been investigated for their potential as anticoagulants, with some studies suggesting they may inhibit platelet aggregation or specific coagulation factors like Factor Xa.[7][8] N-cyclohexyl-N-phenyl-thiourea belongs to this broad class of compounds. However, its specific effects on the coagulation cascade have not been extensively studied, making it a compound of interest for novel anticoagulant discovery.

Principles of Key Coagulation Assays

Understanding the impact of a compound on blood coagulation requires a panel of standardized laboratory tests. The primary assays used to assess the intrinsic, extrinsic, and common pathways of the coagulation cascade are the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT).

  • Activated Partial Thromboplastin Time (aPTT): This assay evaluates the integrity of the intrinsic and common pathways of coagulation.[9][10] It measures the time it takes for a clot to form after the addition of a reagent containing a phospholipid, an activator (like silica), and calcium to a plasma sample.[10]

  • Prothrombin Time (PT): The PT assay assesses the extrinsic and common pathways.[11][12] It measures the clotting time after the addition of thromboplastin (a source of tissue factor and phospholipid) and calcium to plasma.[11]

  • Thrombin Time (TT): This test directly measures the rate of conversion of fibrinogen to fibrin, the final step in the common pathway.[13][14] It is performed by adding a known amount of thrombin to plasma and measuring the time to clot formation.[13]

Comparative Effects on Coagulation Assays: Argatroban vs. a Theoretical Profile for N-cyclohexyl-N-phenyl-thiourea

The following table summarizes the known effects of argatroban on standard coagulation assays and presents a hypothetical profile for N-cyclohexyl-N-phenyl-thiourea, which would need to be confirmed through experimental validation.

Coagulation AssayEffect of ArgatrobanTheoretical Effect of N-cyclohexyl-N-phenyl-thiourea
aPTT Dose-dependent prolongation.[15]Potential for prolongation if it inhibits factors in the intrinsic or common pathways.
PT/INR Dose-dependent prolongation.[16][17]Potential for prolongation if it inhibits factors in the extrinsic or common pathways.
TT Marked, dose-dependent prolongation.[16]Significant prolongation would be expected if it directly inhibits thrombin. Minimal to no effect would suggest a different mechanism.

Proposed Experimental Investigation of N-cyclohexyl-N-phenyl-thiourea

To elucidate the anticoagulant potential of N-cyclohexyl-N-phenyl-thiourea, a systematic in vitro investigation is proposed.

Experimental Workflow

G cluster_prep Sample Preparation cluster_assays Coagulation Assays cluster_analysis Data Analysis prep_plasma Prepare Platelet-Poor Plasma (PPP) from citrated whole blood aptt aPTT Assay prep_plasma->aptt pt PT Assay prep_plasma->pt tt TT Assay prep_plasma->tt prep_compounds Prepare serial dilutions of N-cyclohexyl-N-phenyl-thiourea and Argatroban prep_compounds->aptt prep_compounds->pt prep_compounds->tt plot_curves Plot dose-response curves (Clotting Time vs. Concentration) aptt->plot_curves pt->plot_curves tt->plot_curves calc_ic50 Calculate IC50 values (if applicable) plot_curves->calc_ic50 compare Compare effects to Argatroban calc_ic50->compare

Caption: Proposed workflow for the in vitro evaluation of N-cyclohexyl-N-phenyl-thiourea's anticoagulant activity.

Detailed Experimental Protocols

1. Preparation of Platelet-Poor Plasma (PPP)

  • Specimen Collection: Collect whole blood into a light blue-top tube containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.[14][18]

  • Centrifugation: Centrifuge the specimen at 1500 x g for 15 minutes at room temperature to separate the plasma.[18][19]

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma), avoiding the platelet buffy coat, and transfer it to a clean plastic tube.

  • Second Centrifugation (Double-Spun): To ensure the plasma is platelet-poor (platelet count < 10 x 10^9/L), centrifuge the collected plasma again at 1500 x g for 15 minutes.[19][20]

  • Storage: The PPP can be used immediately or stored frozen at -20°C or below for later analysis.[20]

2. Activated Partial Thromboplastin Time (aPTT) Assay

  • Reagents: aPTT reagent (containing a contact activator and phospholipids), 0.025 M calcium chloride.

  • Procedure (Manual Method):

    • Pipette 100 µL of PPP into a test tube.

    • Add 10 µL of the test compound (N-cyclohexyl-N-phenyl-thiourea or argatroban at various concentrations) or vehicle control and incubate for a specified time at 37°C.

    • Add 100 µL of pre-warmed aPTT reagent and incubate for 3-5 minutes at 37°C.

    • Add 100 µL of pre-warmed calcium chloride and simultaneously start a stopwatch.

    • Record the time in seconds for a fibrin clot to form.[9]

3. Prothrombin Time (PT) Assay

  • Reagents: PT reagent (thromboplastin).

  • Procedure (Manual Method):

    • Pipette 50 µL of PPP into a test tube.

    • Add 10 µL of the test compound or vehicle control and incubate at 37°C for 1-2 minutes.

    • Add 100 µL of pre-warmed PT reagent and simultaneously start a stopwatch.

    • Record the time in seconds for clot formation.[18]

4. Thrombin Time (TT) Assay

  • Reagents: Thrombin reagent (bovine or human thrombin, standardized concentration).

  • Procedure (Manual Method):

    • Pipette 100 µL of PPP into a test tube and incubate at 37°C for 1-2 minutes.

    • Add 10 µL of the test compound or vehicle control.

    • Add 100 µL of pre-warmed thrombin reagent and start a stopwatch.

    • Record the time in seconds for a clot to form.[13][21]

Interpreting Potential Results for N-cyclohexyl-N-phenyl-thiourea

The pattern of prolongation across the three assays will provide initial insights into the potential mechanism of action:

  • Isolated aPTT Prolongation: Suggests inhibition of the intrinsic pathway (e.g., Factors XII, XI, IX, or VIII).

  • Isolated PT Prolongation: Suggests inhibition of the extrinsic pathway (Factor VII).

  • Prolongation of both aPTT and PT: Points towards inhibition of the common pathway (e.g., Factors X, V, II, or fibrinogen).

  • Marked TT Prolongation: Strongly indicates direct thrombin inhibition or interference with fibrinogen polymerization.

The Coagulation Cascade and Sites of Action

G cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII XII -> XIIa XI XI -> XIa XII->XI IX IX -> IXa XI->IX VIII VIII -> VIIIa IX->VIII X X -> Xa VIII->X TF Tissue Factor TF_VIIa TF:VIIa TF->TF_VIIa VII VII -> VIIa VII->TF_VIIa TF_VIIa->X V V -> Va X->V Prothrombin Prothrombin (II) V->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Prothrombinase (Xa:Va) Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin Argatroban Argatroban Argatroban->Thrombin Thiourea N-cyclohexyl-N-phenyl-thiourea (Hypothetical Targets) Thiourea->X e.g., FXa inhibition Thiourea->Thrombin e.g., Thrombin inhibition

Caption: The coagulation cascade, highlighting the established target of Argatroban and potential targets for N-cyclohexyl-N-phenyl-thiourea.

Conclusion

Argatroban is a well-established direct thrombin inhibitor with predictable effects on coagulation assays, making it a valuable clinical tool and a useful positive control in anticoagulant research.[22] The anticoagulant potential of N-cyclohexyl-N-phenyl-thiourea is currently unknown. The experimental framework provided in this guide offers a systematic approach to characterizing its effects on the primary coagulation pathways. By comparing its in vitro profile to that of argatroban, researchers can determine if N-cyclohexyl-N-phenyl-thiourea possesses anticoagulant properties and gain preliminary insights into its potential mechanism of action, thereby guiding further investigation into this and other thiourea derivatives as a source of novel antithrombotic agents.

References

  • Argatroban Anticoagulant Therapy in Patients With Heparin-Induced Thrombocytopenia. Circulation - American Heart Association Journals. [Link]

  • Measuring Direct Thrombin Inhibitors With Routine and Dedicated Coagulation Assays. American Journal of Clinical Pathology | Oxford Academic. [Link]

  • Novel Thiourea and Oxime Ether Isosteviol-Based Anticoagulants: MD Simulation and ADMET Prediction. PMC. [Link]

  • HEMOCLOT™ Thrombin Time (T.T.). CoaChrom Diagnostica. [Link]

  • Activated Partial Thromboplastin Time (aPTT). UI Health Care. [Link]

  • Influence of Direct Thrombin Inhibitor Argatroban on Coagulation Assays in Healthy Individuals, Patients Under Oral Anticoagulation Therapy and Patients With Liver Dysfunction. PubMed. [Link]

  • Prothrombin time (PT). ResearchGate. [Link]

  • N-Cyclohexyl-N′-(4-nitrobenzoyl)thiourea. PMC. [Link]

  • Prothrombin Time. PhenX Toolkit: Protocols. [Link]

  • I BIO-TT Thrombin Time. BIOLABO. [Link]

  • What is the mechanism of Argatroban?. Patsnap Synapse. [Link]

  • Coagulation laboratory testing in patients treated with argatroban. PubMed. [Link]

  • Effect of argatroban on laboratory measurement of fibrinogen activity in ex vivo samples. Ovid. [Link]

  • Argatroban Injection Label. accessdata.fda.gov. [Link]

  • 活性化部分トロンボプラスチン時間(APTT)|出血凝固検査|血液学検査|WEB総合検査案内. SRL, Inc. [Link]

  • HEMOCLOT Thrombin time (T.T.) - 6x80 tests. Endotell. [Link]

  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Publishing. [Link]

  • Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test. MedlinePlus. [Link]

  • Laboratory Monitoring of Parenteral Direct Thrombin Inhibitors. American Society for Clinical Laboratory Science. [Link]

  • α-PHENYLTHIOUREA. Organic Syntheses Procedure. [Link]

  • 活性化部分トロンボプラスチン時間(APTT). 一般社団法人 日本血栓止血学会 用語集. [Link]

  • An Overview of the Direct Thrombin Inhibitor Argatroban. E-lactancia. [Link]

  • Thrombin Time - Lab Test. Corewell Health Laboratory. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Distinct features of bivalent direct thrombin inhibitors, hirudin and bivalirudin, revealed by clot waveform analysis and enzyme kinetics in coagulation assays. Journal of Clinical Pathology. [Link]

  • Prothrombin Time (PT) (LIQUID REAGENT). Atlas Medical. [Link]

  • Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies. PMC. [Link]

  • EP0775695A1 - Process for the preparation of N-cyclohexylthiophthalimide.
  • Direct Thrombin Inhibitor Monitoring. Sheffield Laboratory Medicine. [Link]

  • Thrombin Time. HE - Hematology. [Link]

  • Prothrombin Time Test: Functions, Procedure, and How to Read Results. Mandaya Hospital Group. [Link]

  • What is the mechanism of action of Argatroban (direct thrombin inhibitor)?. Dr.Oracle. [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. MDPI. [Link]

  • APTTの現状と標準化に向けた課題 Current conditions of activated partial thromboplastin time and a strategy for stand. 生物試料分析. [Link]

  • Activated Clotting Time as an Appropriate Test to Compare Heparin and Direct Thrombin Inhibitors Such as Hirudin or Ro 46-6240 in Experimental Arterial Thrombosis. AHA Journals. [Link]

Sources

Comparative Guide: Cross-Reactivity and Selectivity of Thiourea, N-cyclohexyl-N-phenyl- (CPTU) in Enzyme Targeting

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and researchers navigate the complex landscape of pharmacophore selection, understanding the precise cross-reactivity and selectivity profiles of foundational chemical scaffolds is paramount. Thiourea, N-cyclohexyl-N-phenyl- (commonly referred to as 1-cyclohexyl-3-phenylthiourea or CPTU) serves as a critical baseline molecule in the development of kinase inhibitors, metalloenzyme modulators, and urea mimetics[1].

This guide provides an objective, data-driven comparison of CPTU against highly substituted thiourea analogs and standard inhibitors, detailing the mechanistic causality behind its target selectivity and providing self-validating experimental protocols for cross-reactivity profiling.

Mechanistic Profiling: Kinases vs. Metalloenzymes

The utility of CPTU in medicinal chemistry stems from its asymmetric structure, featuring both an electron-donating cyclohexyl group and a phenyl ring[2]. This specific electronic configuration dictates its interaction with target enzymes:

  • Kinase Targeting (e.g., EGFR): Thiourea derivatives typically inhibit kinases by forming bidentate hydrogen bonds with the conserved aspartic acid/glutamic acid residues in the DFG motif of the ATP-binding pocket[1]. However, the electron-donating cyclohexyl group in CPTU reduces the acidity of the thiourea NH protons, resulting in moderate-to-weak kinase inhibition compared to analogs with electron-withdrawing groups (e.g., trifluoromethyl).

  • Metalloenzyme Targeting (e.g., Urease): Conversely, the reduced acidity of the NH protons preserves high electron density on the soft sulfur atom. This makes the thiourea moiety an excellent Lewis base, highly prone to cross-reactivity with soft or borderline transition metals (such as Ni²⁺ in urease or Pt/Pd in coordination complexes)[3].

G cluster_kinase Kinase Targeting (e.g., EGFR) cluster_urease Metalloenzyme Targeting (e.g., Urease) CPTU Thiourea, N-cyclohexyl-N-phenyl- (CPTU) H_bond Weak H-Bonding (NH) with DFG Motif CPTU->H_bond Metal_Coord Strong Metal Coordination (C=S) with Transition Metals CPTU->Metal_Coord Kinase_Inhib Low Kinase Inhibition H_bond->Kinase_Inhib Urease_Inhib High Metalloenzyme Cross-Reactivity Metal_Coord->Urease_Inhib

Fig 1: Mechanistic divergence of CPTU interactions between Kinase and Metalloenzyme active sites.

Comparative Performance & Quantitative Data

To objectively evaluate CPTU's performance, we must benchmark it against highly optimized analogs—such as 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea—and industry-standard inhibitors. The data below illustrates how structural modifications shift the selectivity index (SI) from metalloenzymes toward kinases.

Table 1: Cross-Reactivity and Selectivity Profiling
CompoundEGFR IC₅₀ (µM)Urease IC₅₀ (µM)Selectivity Index (Kinase/Urease)H-Bond Donor Acidity (pKa)
Thiourea, N-cyclohexyl-N-phenyl- (CPTU) > 50.012.50.25 (Urease Biased)~13.5
1-(3,5-bis(CF₃)phenyl)-3-cyclohexylthiourea 4.28.11.92 (Balanced)~10.2
Erlotinib (Kinase Control)0.002> 100> 50,000 (Kinase Specific)N/A
Acetohydroxamic Acid (Urease Control)> 1004.5< 0.04 (Urease Specific)N/A

Causality Behind the Data: The addition of electron-withdrawing -CF₃ groups significantly lowers the pKa of the thiourea protons, enhancing hydrogen-bond donor capacity. This drives tighter binding to the EGFR active pocket[3]. CPTU, lacking these groups, defaults to metal-coordination-driven cross-reactivity, making it a poor primary kinase inhibitor but an excellent starting scaffold for metalloenzyme targeting.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust drug discovery relies on self-validating assay systems. The following protocols are designed to eliminate false positives caused by assay interference or compound aggregation.

Protocol A: Fluorometric Kinase Selectivity Profiling

This assay determines the off-target kinase activity of CPTU compared to its analogs.

  • Reagent Preparation: Prepare a 10 mM stock of CPTU in anhydrous DMSO. Dilute to a working concentration of 100 µM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Add 10 µL of recombinant EGFR kinase (1 ng/µL) to a 384-well microplate. Add 5 µL of the CPTU working solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a master mix containing 10 µM ATP and 2 µM FRET-peptide substrate (e.g., Tyr-peptide).

  • Self-Validation & Controls:

    • Positive Control: Erlotinib (1 µM).

    • Negative Control: 1% DMSO vehicle.

    • Quality Metric: Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.6.

  • Detection: Read fluorescence emission (Ex: 340 nm, Em: 445 nm/520 nm ratio) continuously for 30 minutes. Calculate reaction velocity and derive the IC₅₀.

Protocol B: Metalloenzyme (Urease) Cross-Reactivity Assay

Because CPTU's sulfur atom is highly reactive toward metals, counter-screening against metalloenzymes is mandatory.

  • Enzyme Preparation: Dissolve Jack bean urease in phosphate buffer (50 mM, pH 6.8) to a final concentration of 0.5 U/mL.

  • Compound Pre-incubation: In a 96-well plate, mix 25 µL of the urease solution with 25 µL of CPTU (serial dilutions from 100 µM to 0.1 µM). Incubate for 30 minutes at 37°C. Causality note: Pre-incubation is critical for thioureas, as metal coordination kinetics are slower than competitive H-bonding.

  • Substrate Addition: Add 50 µL of 100 mM urea containing 0.002% phenol red indicator.

  • Detection & Validation: Measure absorbance at 560 nm after 15 minutes. Use Acetohydroxamic acid (AHA) as a positive control to validate the dynamic range of the assay.

Workflow Visualization

To systematically evaluate the cross-reactivity of CPTU and its derivatives, implement the following high-throughput screening logic.

Workflow Start Compound Prep (CPTU vs Analogs) Primary Primary Target Assay (EGFR Kinase) Start->Primary Counter Counter-Screening (Metalloenzymes) Primary->Counter Validation Z'-Factor Validation (Must be > 0.6) Counter->Validation Data Selectivity Index (SI) Calculation Validation->Data

Fig 2: Systematic workflow for evaluating thiourea cross-reactivity and selectivity.

Conclusion & Strategic Recommendations

When utilizing Thiourea, N-cyclohexyl-N-phenyl- , researchers must account for its inherent bias toward metal coordination over hydrogen-bond-driven kinase inhibition. While it is an ineffective primary kinase inhibitor on its own, its low toxicity and stable asymmetric scaffold make it an exceptional starting point for synthesizing highly selective urea mimetics[1] or transition metal complexes[3]. For drug development programs targeting the ATP-binding pocket, substituting the cyclohexyl ring with electron-withdrawing moieties is a mandatory structural optimization to invert the selectivity index.

Sources

Safety Operating Guide

Comprehensive Safety & Operational Guide: Handling Thiourea, N-cyclohexyl-N-phenyl-

Author: BenchChem Technical Support Team. Date: April 2026

Operational Context & Chemical Profile

Thiourea, N-cyclohexyl-N-phenyl- (commonly referred to as 1-cyclohexyl-3-phenylthiourea or CPtu) is a highly specialized thiourea derivative. In drug development and medicinal chemistry, it serves as a critical intermediate for synthesizing heterocyclic active pharmaceutical ingredients (APIs) and acts as a potent hydrogen-bonding organocatalyst.

However, the structural features that make CPtu chemically useful also impart significant toxicological risks. It is classified under the Globally Harmonized System (GHS) as toxic if swallowed (H301) and poses acute irritation risks to the skin, eyes, and respiratory tract (H315, H319, H335). Furthermore, it is highly toxic to aquatic life with long-lasting effects (H413) [1].

Quantitative Hazard Profile

Understanding the physical properties of CPtu is the first step in designing a self-validating safety protocol. The table below summarizes the quantitative data that dictates our engineering controls and PPE requirements.

Table 1: Physicochemical & Hazard Profile of CPtu

Property / MetricValueOperational Implication
CAS Number 722-03-2Unique identifier for SDS tracking and inventory.
Molecular Weight 234.36 g/mol Determines stoichiometric calculations.
Melting Point 148 °CExists as a solid at room temperature; high dust inhalation risk.
Boiling Point 346.1 °CLow volatility at standard pressure; vapor risk is minimal.
Density 1.12 g/cm³Settles in aqueous solutions; requires agitation for dissolution.
XLogP3 (Lipophilicity) ~3.5High dermal penetration potential; necessitates strict barrier PPE.

(Data sourced from the National Center for Biotechnology Information [1] and NextSDS Chemical Registry[2]).

Hazard Causality & E-E-A-T Principles

Why do we enforce strict PPE for this specific compound?

Do not treat CPtu as a generic organic powder. In biological systems, thiourea derivatives act as potent nucleophiles and chelating agents. If systemically absorbed, they can interfere with thyroid peroxidase, disrupting thyroid hormone synthesis.

The lipophilic nature of the cyclohexyl and phenyl rings (XLogP3 ~3.5) enhances its ability to permeate compromised skin barriers compared to unsubstituted thiourea. Therefore, preventing direct dermal contact and inhalation of aerosolized dust is paramount. Every protocol step described in this guide is designed as a self-validating system: by controlling the physical environment (fume hood) and the barrier (PPE), we systematically eliminate the primary vectors of exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE must be worn at all times when handling CPtu.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness)The compound's lipophilicity allows it to permeate skin. Double-gloving ensures a fail-safe against micro-tears during mechanical manipulation.
Eye Protection ANSI Z87.1 compliant safety gogglesPrevents ocular exposure to crystalline dust, which causes severe and immediate eye irritation (H319).
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttonedMitigates systemic toxicity risks by preventing the accumulation of toxic dust on personal clothing.
Respiratory N95/P100 particulate respirator (if outside fume hood)H335 (respiratory irritation) and H301 (toxic if swallowed via mucosal transport) necessitate preventing dust inhalation.
Engineering Control Class II Biological Safety Cabinet or Chemical Fume HoodA continuous airflow velocity (0.5 m/s) captures aerosolized particulates during weighing and transfer operations.

Operational Workflow: Step-by-Step Handling Protocol

This methodology ensures that the transfer of CPtu is conducted without contaminating the laboratory environment.

Phase 1: Pre-Operation Check

  • Verify Engineering Controls: Ensure the chemical fume hood is operational. The sash must be positioned at the certified height to guarantee a face velocity of at least 0.5 m/s.

  • Don PPE: Put on the fully buttoned lab coat, safety goggles, and double nitrile gloves.

Phase 2: Weighing and Transfer

  • Static Mitigation: Because CPtu is a dry powder (melting point 148 °C), use an anti-static weighing boat. If available, engage an ionizing bar to neutralize static charges and prevent powder aerosolization.

  • Transfer: Use a clean, dry stainless-steel spatula. Transfer the required mass of CPtu slowly and close to the balance pan to avoid generating airborne dust.

  • Sealing: Immediately recap the source container tightly.

Phase 3: Post-Operation and Decontamination

  • Exterior Decontamination: Wipe the exterior of the CPtu container with a damp disposable towel before removing it from the fume hood. This validates that the container is safe for ambient storage.

  • Doffing: Remove the outer layer of gloves inside the fume hood and dispose of them in the solid hazardous waste bin before touching any external lab equipment.

Spill Response & Environmental Decontamination

In the event of a CPtu spill, follow this logic-driven protocol to prevent aerosolization and environmental release.

  • Isolate: Evacuate personnel from the immediate vicinity. Crucial: Do not attempt to dry-sweep the powder, as this will immediately aerosolize the toxic API.

  • Containment: Cover the spilled powder with a damp absorbent pad, or dampen the powder slightly with water/ethanol to suppress dust formation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool or stiff cardboard into a designated, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a 10% bleach solution or an alkaline laboratory detergent, followed by a thorough water rinse. Thioureas are reactive, and dilute bleach effectively degrades residual traces.

  • Verification: Dispose of all cleanup materials as hazardous waste. Doff contaminated PPE immediately and wash hands with soap and water.

Disposal Plan

Due to its H413 classification (long-lasting harmful effects to aquatic life), CPtu must never be disposed of down the drain.

  • Segregation: Do not mix CPtu waste with strong acids or heavy metals (e.g., silver, lead). Thioureas can form explosive complexes with heavy metals or release toxic hydrogen sulfide gas under acidic conditions.

  • Solid Waste: Place all contaminated consumables (weighing boats, spatulas, gloves, spill cleanup materials) into a clearly labeled, sealable solid hazardous waste container.

  • Liquid Waste: Collect any solvent washings containing CPtu in a dedicated halogen-free organic waste carboy (unless chlorinated solvents were explicitly used in the reaction).

  • Labeling: Label the waste container with "Toxic Solid Waste: Contains Thiourea, N-cyclohexyl-N-phenyl- (CAS 722-03-2)" and affix the GHS Skull and Crossbones pictogram.

  • Manifesting: Coordinate with your facility's Environmental Health and Safety (EHS) department for high-temperature incineration.

Workflow Logic Diagram

The following diagram illustrates the self-validating logic flow for handling CPtu, integrating both standard operations and spill response.

G Start Pre-Operation Assessment PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Conduct Work in Certified Fume Hood PPE->Hood Work Weighing & Transfer of CPtu Hood->Work Spill Spill Occurred? Work->Spill SpillResp Spill Response Protocol (Isolate, Absorb, Bag) Spill->SpillResp Yes Proceed Proceed with Experiment Spill->Proceed No Waste Hazardous Waste Disposal SpillResp->Waste Proceed->Waste Decon Decontamination & PPE Doffing Waste->Decon

Workflow logic for handling CPtu, integrating spill response and disposal.

References

  • Title: 1-Cyclohexyl-3-phenyl-2-thiourea | C13H18N2S | CID 766306 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 1-CYCLOHEXYL-3-PHENYL-2-THIOUREA — Chemical Substance Information Source: NextSDS URL: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.